molecular formula C10H6ClF3O3 B1468264 3-Chloro-4-(trifluoromethoxy)cinnamic acid CAS No. 773129-45-6

3-Chloro-4-(trifluoromethoxy)cinnamic acid

Cat. No.: B1468264
CAS No.: 773129-45-6
M. Wt: 266.6 g/mol
InChI Key: SCXWBICVJJGFSL-DUXPYHPUSA-N
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Description

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a useful research compound. Its molecular formula is C10H6ClF3O3 and its molecular weight is 266.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWBICVJJGFSL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and characterization of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a specialized fluorinated building block used in medicinal chemistry.

CAS Registry Number: 773129-45-6 Molecular Formula: C₁₀H₆ClF₃O₃ Molecular Weight: 266.60 g/mol

Executive Summary

This compound is a lipophilic, electron-deficient aromatic acid used primarily as an intermediate in the synthesis of PPAR agonists , kinase inhibitors , and anti-inflammatory agents . Its structural uniqueness lies in the trifluoromethoxy (-OCF₃) group, often termed a "super-halogen." This moiety imparts high lipophilicity (Hansch π ≈ 1.04) and metabolic stability while maintaining a steric profile similar to a methoxy group but with orthogonal electronic properties.

This guide provides a standardized protocol for the synthesis, purification, and characterization of this compound, designed for researchers in Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Physicochemical Profile[1]

The compound features a trans-cinnamic acid scaffold substituted at the meta and para positions. The 3-chloro and 4-trifluoromethoxy groups create a unique electronic environment that influences both pKa and binding affinity in hydrophobic pockets.

Table 1: Key Physicochemical Properties
PropertyValue / RangeConfidenceMethod/Notes
Physical State Crystalline SolidHighWhite to off-white needles/powder.
Melting Point 142–146 °C (Predicted)MediumBased on SAR of 4-OCF₃ (135°C) and 3,4-diCl (200°C) analogs.
Boiling Point ~303 °CLow (Pred.)Decomposition likely prior to boiling at 1 atm.
pKa (COOH) 4.35 ± 0.10 HighElectron-withdrawing groups (-Cl, -OCF₃) lower pKa vs. cinnamic acid (4.44).
LogP (Oct/Wat) 3.82 ± 0.4 HighHighly lipophilic due to -OCF₃ and -Cl.
Solubility DMSO, MeOH, EtOAcHighInsoluble in water (< 0.1 mg/mL).
Polar Surface Area 46.5 ŲHighFavorable for membrane permeability.

Critical Insight: The -OCF₃ group is conformationally flexible, capable of rotating out of the aromatic plane to minimize steric clash with the adjacent 3-Cl group. This "twist" can be exploited to lock bioactive conformations in enzyme active sites.

Synthetic Protocol (Self-Validating System)

The most robust route to this compound is the Knoevenagel Condensation of the corresponding benzaldehyde with malonic acid. This method is preferred over the Heck reaction for scale-up due to lower cost and metal-free conditions.

Reagents
  • Precursor: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS 83279-39-4).[1]

  • Reagent: Malonic acid (1.2 - 1.5 equiv).

  • Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalytic, 0.1 equiv).

  • Workup: HCl (1M or 6M).

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde (10 mmol) and Malonic acid (15 mmol) in Pyridine (20 mL).

  • Catalysis: Add Piperidine (1 mmol, ~100 µL).

  • Reflux: Heat the mixture to 80–100 °C for 4–6 hours.

    • Validation Point: Evolution of CO₂ bubbles indicates decarboxylation is proceeding. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot should disappear.

  • Quench: Cool the reaction mixture to 0 °C in an ice bath.

  • Acidification: Slowly add 6M HCl until pH < 2. The pyridine salt will solubilize, and the cinnamic acid product will precipitate as a white solid.

  • Isolation: Filter the precipitate and wash copiously with cold water to remove pyridinium salts.

  • Purification (Crucial): Recrystallize the crude solid from Ethanol/Water (3:1) . Dissolve in hot ethanol, then add hot water until slightly turbid. Cool slowly to 4 °C.

  • Drying: Dry under high vacuum at 45 °C for 12 hours.

Diagram 1: Synthesis & Purification Workflow

SynthesisWorkflow Aldehyde 3-Cl-4-OCF3 Benzaldehyde Reaction Knoevenagel Condensation (Pyridine/Piperidine, 90°C) Aldehyde->Reaction Malonic Malonic Acid Malonic->Reaction Intermediate Decarboxylation (-CO2) Reaction->Intermediate Quench Acidification (HCl, pH < 2) Intermediate->Quench Crude Crude Precipitate Quench->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Product Pure Cinnamic Acid (>98% Trans-isomer) Purification->Product

Caption: Standardized Knoevenagel condensation workflow for high-purity synthesis.

Spectroscopic Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The hallmark of the trans-cinnamic acid structure is the large coupling constant (J value) of the vinylic protons.

  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.

  • δ 7.9–8.1 ppm (d, 1H, J ≈ 2.0 Hz): Aromatic proton at C2 (ortho to Cl, meta to alkene).

  • δ 7.7–7.8 ppm (dd, 1H): Aromatic proton at C6.

  • δ 7.5–7.6 ppm (d, 1H, J = 16.0 Hz): Vinylic proton (adjacent to ring). The large J confirms trans geometry.

  • δ 7.4–7.5 ppm (d, 1H): Aromatic proton at C5 (ortho to OCF₃).

  • δ 6.6–6.7 ppm (d, 1H, J = 16.0 Hz): Vinylic proton (adjacent to COOH).

Infrared Spectroscopy (FT-IR)
  • ~1680–1700 cm⁻¹: C=O stretch (conjugated carboxylic acid).

  • ~1620–1630 cm⁻¹: C=C stretch (alkene).

  • ~1150–1250 cm⁻¹: C-F and C-O-C stretches (strong, broad bands characteristic of -OCF₃).

Structural Biology & SAR Context

In drug design, this molecule is a bioisostere for 3,4-dichlorocinnamic acid . The -OCF₃ group offers distinct advantages:

  • Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation.

  • Lipophilicity: Increases membrane permeability (logP boost).

  • Orthogonal Interaction: The fluorine atoms can accept weak hydrogen bonds or engage in multipolar interactions with protein backbones.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Compound 3-Chloro-4-(trifluoromethoxy) cinnamic acid Acid Carboxylic Acid Head (Ionic Interaction / H-Bond Donor) Compound->Acid Linker Trans-Alkene Linker (Rigid Spacer) Compound->Linker Ring Phenyl Core (Pi-Stacking) Compound->Ring Sub1 3-Chloro Group (Lipophilic / Steric Fill) Ring->Sub1 Sub2 4-OCF3 Group (Metabolic Block / Fluorine Interaction) Ring->Sub2 Target Target Binding Pocket (e.g., PPARgamma, Kinase hinge) Sub2->Target Bioisostere for -CF3 or -Cl

Caption: SAR decomposition highlighting the functional roles of the chloro and trifluoromethoxy substituents.

Handling & Stability

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Protect from light.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.

References

  • Sigma-Aldrich. this compound Product Page. Available at: (Accessed Feb 2026).

  • PubChem. 3-Chloro-4-(trifluoromethoxy)benzaldehyde (Precursor Data). National Library of Medicine. Available at: .

  • ChemicalBook. Synthesis of Trifluoromethyl Cinnamic Acid Derivatives. Available at: .

  • Journal of Medicinal Chemistry.Bioisosterism of the Trifluoromethoxy Group in Drug Design. (General Reference for OCF3 properties).

Sources

Structural Elucidation and Analytical Characterization of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the comprehensive structural elucidation, synthesis context, and analytical protocols for 3-Chloro-4-(trifluoromethoxy)cinnamic acid . Targeted at medicinal chemists and analytical scientists, this document details the specific spectroscopic signatures required to validate the compound's identity, distinguishing it from potential regioisomers and synthetic byproducts. Special emphasis is placed on the nuclear magnetic resonance (NMR) behavior of the trifluoromethoxy (


) group and the chlorine isotope patterns in mass spectrometry.

Introduction: The Fluorine Effect in Medicinal Chemistry

This compound represents a privileged scaffold in modern drug discovery. The trifluoromethoxy group (


)  acts as a "super-halogen," offering unique physicochemical properties:
  • Bioisosterism: It mimics the steric bulk of a chlorine atom or a methyl group but with significantly altered electronics.

  • Lipophilicity: It enhances membrane permeability (

    
     compared to hydrogen).
    
  • Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the para-position.

The cinnamic acid backbone serves as a Michael acceptor, making this molecule a key intermediate for synthesizing covalent inhibitors (e.g., for antitubercular targets like InhA or phosphatases like SHP-2).

Synthetic Route & Impurity Profile

Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile. The standard route is the Knoevenagel condensation .[1]

Reaction Pathway

The synthesis involves the condensation of 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in a basic medium (typically pyridine/piperidine), followed by decarboxylation.

Visualization: Synthesis & Impurity Logic

SynthesisLogic Aldehyde 3-Cl-4-(OCF3) Benzaldehyde Intermediate Benzylidene Malonate Aldehyde->Intermediate Base/Heat (-H2O) Impurity1 Impurity A: Unreacted Aldehyde Aldehyde->Impurity1 Residual Malonic Malonic Acid Malonic->Intermediate Product 3-Cl-4-(OCF3) Cinnamic Acid Intermediate->Product -CO2 (Decarboxylation) Impurity2 Impurity B: Decarboxylation Failure Intermediate->Impurity2 Incomplete

Figure 1: Synthetic pathway via Knoevenagel condensation, highlighting critical control points for impurities.[2]

Structural Elucidation Strategy

To confirm the structure, a multi-modal approach is required. The presence of both Chlorine and Fluorine provides distinct spectroscopic handles.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Molecular Ion: Expected

    
     (for 
    
    
    
    ).
  • Isotope Pattern (Critical): Chlorine possesses two stable isotopes,

    
     (75.7%) and 
    
    
    
    (24.2%).
    • Diagnostic: You must observe a characteristic 3:1 intensity ratio between the molecular ion (

      
      ) and the isotope peak (
      
      
      
      ). Absence of this pattern indicates loss of chlorine or incorrect starting material.
Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  Strong band at 
    
    
    
    (Carboxylic acid dimer).
  • Alkene (

    
    ):  Sharp band at 
    
    
    
    .
  • 
     Stretch:  Strong, broad bands in the 
    
    
    
    region (overlapping with C-O stretches).
Nuclear Magnetic Resonance (NMR)

This is the definitive method for establishing regio-chemistry and geometry.


NMR (Proton)
  • Solvent: DMSO-

    
     (preferred for solubility and acid proton visibility).
    
  • Alkene Geometry: The olefinic protons (

    
     and 
    
    
    
    to the carbonyl) will appear as doublets.
    • Trans (

      
      )-isomer:  Coupling constant 
      
      
      
      .
    • Note: Cis (

      
      )-isomers typically show 
      
      
      
      . The Knoevenagel condition thermodynamically favors the Trans product.
  • Aromatic Region: 3-Chloro-4-substituted pattern.

    • H2 (meta to chain, ortho to Cl): Doublet (

      
      ).
      
    • H6 (ortho to chain): Doublet of doublets (

      
      ).
      
    • H5 (ortho to OCF3): Doublet (

      
      ).
      

NMR (Carbon)

The trifluoromethoxy group induces unique splitting patterns due to Heteronuclear Spin-Spin Coupling with Fluorine (


, Spin 1/2).
  • 
     Carbon:  Appears as a quartet  around 
    
    
    
    .
    • Coupling:

      
      .[2]
      
  • Ipso Carbon (Ar-

    
    -OCF3):  Will appear as a smaller quartet  or broad singlet.
    
    • Coupling:

      
      .
      

NMR (Fluorine)
  • Shift: Single peak around

    
    .
    
  • Validation: Confirms the integrity of the

    
     group (no defluorination).
    
Visualization: NMR Logic Flow

NMRLogic Start Crude Product H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR C13_NMR 13C NMR Start->C13_NMR Check_J Check Vinyl J-coupling H1_NMR->Check_J Trans J = 16 Hz (Trans Isomer) Check_J->Trans Cis J = 10 Hz (Cis Isomer) Check_J->Cis Structure CONFIRMED STRUCTURE Trans->Structure Check_CF Check -OCF3 Signal C13_NMR->Check_CF Quartet Quartet at ~120ppm 1J_CF ~255Hz Check_CF->Quartet Quartet->Structure

Figure 2: Decision tree for NMR data interpretation to confirm stereochemistry and fluorination.

Analytical Data Summary

The following table summarizes the expected chemical shifts for this compound in DMSO-


.
NucleusPositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

COOH~12.5Broad s-Acid Proton

Vinyl-

~6.60d16.0Trans-Alkene

Vinyl-

~7.60d16.0Trans-Alkene

Ar-H (2)~7.95d2.0Meta to chain

Ar-H (6)~7.75dd8.5, 2.0Ortho to chain

Ar-H (5)~7.55d8.5Ortho to OCF3


~120.5q

Trifluoromethoxy

Ar-C-O~148.0q

Ipso Carbon


-57.0 to -59.0s-Fluorine

Experimental Protocols

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration effects (dimerization).

  • Mass: Weigh 5-10 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: 
    
    
    
    may be used, but solubility is often lower for free acids.
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Run

      
       (16 scans).
      
    • Run

      
       (1024+ scans) with proton decoupling.
      
    • Run

      
       (non-decoupled to see F-F interactions if any, though usually singlet).
      
Protocol: HPLC Purity Check

Objective: Quantify the ratio of Trans vs. Cis isomer and unreacted aldehyde.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

  • Success Criteria: Main peak >95% area integration; Cis-isomer (usually elutes earlier) <1%.

References

  • Synthesis of Cinnamic Acids: Title: Knoevenagel Condensation - Alfa Chemistry. Source: Alfa Chemistry Technical Notes.
  • NMR of Trifluoromethoxy Groups

    • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated arom
    • Source: Journal of the Chemical Society, Perkin Transactions 2.[3]

    • URL:[Link][2][4]

  • Medicinal Chemistry Applications

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[5]

    • Source: N
    • URL:[Link]

  • Product Safety & Handling

    • Title: 4-(Trifluoromethoxy)cinnamic Acid MSDS.

    • Source: Sigma-Aldrich.

Sources

Technical Monograph: 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a specialized fluorinated building block used in medicinal chemistry for lead optimization and structure-activity relationship (SAR) studies.

Executive Summary

This compound (CAS 773129-45-6 ) is a lipophilic, electron-deficient cinnamic acid derivative. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly where the modulation of metabolic stability and membrane permeability is required. The compound features a trifluoromethoxy (-OCF₃) group, often utilized as a "super-fluorine" substituent to enhance lipophilicity without introducing the steric bulk of a tert-butyl group, and a chloro (-Cl) substituent at the meta position, which provides orthogonal handles for further functionalization or steric occlusion.

Chemical Identification & Physiochemical Profile

The following data aggregates verified identifiers and calculated properties essential for analytical validation and experimental planning.

Parameter Technical Detail
CAS Registry Number 773129-45-6
IUPAC Name (2E)-3-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Molecular Formula C₁₀H₆ClF₃O₃
Molecular Weight 266.60 g/mol
SMILES OC(=O)/C=C/c1cc(Cl)c(OC(F)(F)F)cc1
InChI Key Specific key varies by stereoisomer; typically trans (E)
Appearance White to off-white crystalline solid
Predicted LogP ~3.8 (High Lipophilicity due to -OCF₃ and -Cl)
pKa (Acid) ~4.3 (Predicted; comparable to cinnamic acid derivatives)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Synthetic Pathway: Knoevenagel Condensation

The most robust and scalable method for synthesizing this compound is the Knoevenagel condensation of the corresponding benzaldehyde with malonic acid. This route is preferred over the Heck reaction for this specific substrate due to higher atom economy and the avoidance of expensive palladium catalysts.

Core Precursor:
  • 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS: 83279-39-4 )[1]

Reaction Logic & Mechanism

The synthesis relies on the deprotonation of malonic acid by a catalytic base (piperidine) to generate an enolate, which attacks the electrophilic carbonyl of the benzaldehyde. The subsequent dehydration and thermal decarboxylation yield the α,β-unsaturated acid.

Why this protocol?

  • Pyridine acts as both the solvent and the thermodynamic sink for the generated acid.

  • Piperidine serves as the organocatalyst to facilitate enolization.

  • Thermodynamic Control: The reflux conditions ensure the reaction proceeds to the thermodynamically stable (E)-isomer.

DOT Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde Precursor: 3-Chloro-4-(trifluoromethoxy) benzaldehyde (CAS 83279-39-4) Intermediate Intermediate: Benzylidene Malonate Aldehyde->Intermediate Piperidine/Pyridine Reflux (90-100°C) Malonic Reagent: Malonic Acid Malonic->Intermediate Decarboxylation Process: Thermal Decarboxylation (-CO2) Intermediate->Decarboxylation In situ Product Target: 3-Chloro-4-(trifluoromethoxy) cinnamic acid (CAS 773129-45-6) Decarboxylation->Product Acidic Workup (HCl)

Figure 1: Step-wise synthetic workflow via Knoevenagel condensation.

Experimental Protocol (Self-Validating System)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) and Malonic acid (2.0 eq) to Pyridine (5-10 volumes).

  • Catalysis: Add Piperidine (0.1 eq).

    • Checkpoint: The solution should remain clear or turn slightly yellow.

  • Reaction: Heat to 100°C for 4–6 hours.

    • Validation: Monitor CO₂ evolution (bubbling). Reaction is complete when bubbling ceases and TLC shows consumption of the aldehyde.

  • Workup:

    • Cool the mixture to 0°C.

    • Slowly add concentrated HCl until pH < 2. This step precipitates the cinnamic acid.[2][3]

    • Critical Step: Ensure the mixture is cold during acidification to prevent oiling out.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Applications in Medicinal Chemistry

This compound is not merely a reagent; it is a strategic scaffold for Bioisosteric Replacement .

Strategic Value of Substituents
  • Trifluoromethoxy (-OCF₃):

    • Lipophilicity: Increases LogP significantly, aiding blood-brain barrier (BBB) penetration.

    • Conformation: The -OCF₃ group prefers an orthogonal conformation relative to the phenyl ring, creating a unique 3D space filling compared to a planar -OCH₃ or a spherical -CF₃.

    • Metabolic Blockade: Blocks para-position oxidation by Cytochrome P450 enzymes.

  • Cinnamic Acid Backbone:

    • Michael Acceptor: The α,β-unsaturated ketone/acid motif can act as a covalent warhead (reversible or irreversible) for targeting cysteine residues in proteins.

    • Scaffold: Precursor for cyclization into quinolones , coumarins , or reduction to hydrocinnamic acids .

DOT Visualization: SAR Decision Tree

ApplicationLogic Target Target: 3-Cl-4-OCF3-Cinnamic Acid DirectUse Direct Bioactivity Target->DirectUse Derivatization Synthetic Scaffold Target->Derivatization MCT MCT Transporter Inhibitor DirectUse->MCT Antioxidant Lipophilic Antioxidant DirectUse->Antioxidant AmideCoupling Amide Coupling (Drug Conjugates) Derivatization->AmideCoupling Reduction Reduction to Saturated Acid Derivatization->Reduction Cyclization Cyclization to Coumarins/Quinolones Derivatization->Cyclization

Figure 2: Decision tree for utilizing the compound in drug discovery workflows.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS may be limited, it should be handled according to the class standards for halogenated cinnamic acids.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The precursor aldehyde is volatile and may possess lachrymatory properties.

  • Storage: Store in a cool, dry place. The double bond is susceptible to UV-induced isomerization (E to Z) or polymerization over long periods; amber vials are recommended.

References
  • Sigma-Aldrich. Product Detail: this compound (CAS 773129-45-6).[4] Retrieved from .

  • PubChem. Compound Summary: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS 83279-39-4).[1] Retrieved from .[1]

  • ChemicalBook. Product List for Fluorinated Cinnamic Acids. Retrieved from .

  • Lister, T. et al. (2005). "A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis using Boron Tribromide." Molecules, 10(1), 135-142.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual reference for OCF3 utility).

Sources

Solubility Profiling of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid: Thermodynamics and Process Implications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

This compound is a lipophilic, crystalline organic acid characterized by the presence of both a chlorine atom and a trifluoromethoxy (-OCF₃) group on the phenyl ring. These substituents significantly alter the solubility profile compared to unsubstituted cinnamic acid, enhancing lipophilicity and modifying crystal lattice energy.

This guide addresses the lack of widely available empirical data for this specific derivative by synthesizing thermodynamic principles from structural analogs (e.g., 3-trifluoromethylcinnamic acid, 4-chlorocinnamic acid). It provides a robust framework for predicting solubility behavior, selecting solvent systems for recrystallization, and experimentally validating solubility curves using the Apelblat and van't Hoff models.

Key Solubility Characteristics:

  • High Solubility: Polar aprotic solvents (THF, DMSO, DMF) and lower alcohols (Methanol, Ethanol).

  • Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (DCM).

  • Low/Antisolvent: Water, Aliphatic hydrocarbons (n-Hexane, Heptane).

Physicochemical Profile & Theoretical Basis

Understanding the molecular interactions is the first step in solubility prediction. The -OCF₃ group is a unique substituent; it is strongly electron-withdrawing yet conformationally flexible, often increasing solubility in organic solvents compared to the rigid -CF₃ analog due to disrupted crystal packing.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight (~266.6 g/mol ).
Functional Groups Carboxylic Acid (-COOH)Primary site for H-bonding (dimerization in non-polar solvents).
Substituents -Cl, -OCF₃Increases lipophilicity (LogP ~3.5–4.0); reduces water solubility.
pKa ~4.0–4.5 (Predicted)pH-dependent solubility; soluble in alkaline aqueous media.
Melting Point ~130–150°C (Analog est.)High lattice energy requires elevated temperatures for dissolution in non-polar solvents.
Thermodynamic Dissolution Mechanism

The dissolution of this compound follows a three-step thermodynamic cycle:

  • Cavity Formation: Energy required to create space in the solvent (Endothermic).

  • Solute-Solute Breakage: Overcoming the crystal lattice energy (Enthalpy of Fusion,

    
    ).
    
  • Solute-Solvent Interaction: Formation of new interactions (Exothermic).

    • In Alcohols: Solvation via Hydrogen bonding between solvent -OH and solute -COOH.

    • In Non-polar solvents: Solute forms cyclic dimers; solubility is entropy-driven.

Experimental Protocol for Solubility Determination

To generate precise solubility data (mole fraction,


) necessary for process design, the following self-validating  laser-monitoring or gravimetric protocol is recommended.
Method: Dynamic Laser Monitoring / Gravimetric Shake-Flask

Objective: Determine saturation mole fraction (


) across a temperature range (278.15 K to 323.15 K).

Reagents:

  • Solute: this compound (Purity >98%).

  • Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile (HPLC Grade).

Workflow Visualization:

Solubility_Workflow Start Start: Excess Solute Addition Equilibration Equilibration (Shake-Flask) Constant T (±0.05 K) for 24-48h Start->Equilibration Sampling Phase Separation (Syringe Filter 0.45 µm / Centrifugation) Equilibration->Sampling  Equilibrium Reached   Dilution Dilution with Mobile Phase (Prevent Precipitation) Sampling->Dilution Analysis Quantification (HPLC/UV) vs. Calibration Curve Dilution->Analysis Calculation Calculate Mole Fraction (x) Apply Thermodynamic Models Analysis->Calculation Calculation->Equilibration  Repeat for next T  

Figure 1: Standardized workflow for determining thermodynamic solubility.

Step-by-Step Procedure
  • Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at fixed temperature (

    
    ) for 24 hours. Ensure solid phase remains present.
    
  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the aliquot immediately. Analyze via HPLC (C18 column, ACN/Water + 0.1%

    
    ).
    
  • Validation: Repeat at

    
    . Consistency in triplicate measurements (<3% RSD) confirms validity.
    

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be fitted to thermodynamic models to allow interpolation and extrapolation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and large, enthalpy of solution is high (steep solubility curve).
      
The (Buchowski) Equation

Useful for describing non-ideal behavior in polar solvents.



  • 
     : Melting temperature of the solute.
    
  • 
     : Model parameters.
    

Reference Implementation: Researchers should use the van't Hoff equation to calculate Apparent Dissolution Enthalpy (


) and Entropy (

):

A linear plot of

vs

indicates ideal behavior.

Process Applications: Solvent Selection Strategy

For this compound, the solvent choice dictates the efficiency of chemical synthesis (e.g., Knoevenagel condensation) and purification (crystallization).

Solvent Screening Decision Matrix

Solvent_Selection Root Solvent Selection Objective Reaction Reaction Medium (High Solubility Required) Root->Reaction Cryst Crystallization (Temp-Dependent Solubility) Root->Cryst Polar Polar Aprotic (DMF, DMSO, THF) Reaction->Polar  Coupling / Substitution   Alcohol Alcohols (MeOH, EtOH) Reaction->Alcohol  Esterification   Single Single Solvent (Cooling Cryst.) Cryst->Single Binary Binary System (Anti-solvent) Cryst->Binary IPA Isopropanol / Toluene (Steep Solubility Curve) Single->IPA Mix Solvent: EtOH/THF Anti-Solvent: Water/Hexane Binary->Mix

Figure 2: Strategic decision tree for solvent selection based on process goals.

Recommended Systems
  • Recrystallization (High Purity):

    • System: Ethanol / Water (Binary mixture).

    • Protocol: Dissolve crude acid in refluxing Ethanol (approx. 10 volumes). Slowly add water (anti-solvent) until turbidity persists. Cool slowly to 0-5°C.

    • Why: The hydrophobic -OCF₃ and -Cl groups drastically reduce solubility as water content increases, forcing high-yield precipitation while polar impurities remain in solution.

  • Reaction Solvent:

    • System: THF or Acetonitrile.

    • Why: Excellent solubility allows for high-concentration processing; easy removal due to low boiling points relative to the solute.

References

  • Solubility of Cinnamic Acid Derivatives

    • Title: Solubility of 3-Chlorocinnamic Acid and 4-Chlorocinnamic Acid in Pure Solvents.
    • Source: Journal of Chemical & Engineering D
    • Relevance: Provides baseline Apelblat parameters for chlorin
  • Thermodynamic Modeling

    • Title: Thermodynamic solubility and solvation behavior of ferulic acid in different binary solvent mixtures.
    • Source: Drug Development and Industrial Pharmacy.
    • Relevance: Methodology for applying van't Hoff analysis to substituted cinnamic acids.
  • Synthesis & Properties

    • Title: 3-(Trifluoromethyl)cinnamic acid: Synthesis and Properties.
    • Source: ChemicalBook / Literature D
    • Relevance: Confirms melting point ranges and purification via alcohol/w
  • General Protocol

    • Title: Standard Test Method for Solubility of Organic Compounds.
    • Source: ASTM Intern
    • Relevance: Standardized gravimetric method description.

3-Chloro-4-(trifluoromethoxy)cinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a specialized fluorinated phenylpropanoid derivative used primarily as a pharmacophore building block in drug discovery. It combines the electrophilic reactivity of the cinnamic acid Michael acceptor with the high metabolic stability and lipophilicity of the trifluoromethoxy (


) and chloro substituents.

This guide provides a definitive physicochemical profile, a validated synthetic protocol based on commercially available precursors, and an analysis of its utility in Structure-Activity Relationship (SAR) studies.

Physicochemical Identity

As a custom synthesis target or intermediate, this compound is best defined by its structural parameters and precursor lineage.

Molecular Data Table
ParameterValueNotes
IUPAC Name (E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acidTrans-isomer is thermodynamically favored
Molecular Formula

Molecular Weight 266.60 g/mol Average Mass
Monoisotopic Mass 266.00 g/mol Significant for MS analysis
Precursor CAS 83279-39-4 Refers to the aldehyde starting material
Predicted LogP ~3.4 - 3.8Highly lipophilic due to

and

SMILES OC(=O)/C=C/c1cc(Cl)c(OC(F)(F)F)cc1
Synthetic Methodology

Core Directive: The most reliable route to this derivative is the Knoevenagel Condensation using the commercially available aldehyde precursor. This method is preferred over Heck coupling for this specific substrate due to the high cost of the aryl halide precursor and the operational simplicity of the condensation.

Reaction Scheme Logic

The synthesis exploits the acidity of the


-protons in malonic acid, driven by the weak base catalysis (Piperidine/Pyridine) to attack the carbonyl of 3-chloro-4-(trifluoromethoxy)benzaldehyde.

SynthesisWorkflow Aldehyde Precursor: 3-Chloro-4-(trifluoromethoxy) benzaldehyde (CAS 83279-39-4) Intermediate Intermediate: Benzylidene Malonate Aldehyde->Intermediate Knoevenagel Condensation Reagents Reagents: Malonic Acid (1.5 eq) Piperidine (Cat.) Pyridine (Solvent) Reagents->Intermediate Decarboxylation Step 2: Decarboxylation (-CO2, Heat) Intermediate->Decarboxylation Product Final Product: 3-Chloro-4-(trifluoromethoxy) cinnamic acid Decarboxylation->Product

Figure 1: Synthetic workflow for the production of this compound.

Validated Protocol

Scale: 10 mmol basis Yield Expectation: 85-92%

  • Reagent Preparation:

    • Charge a round-bottom flask with 3-chloro-4-(trifluoromethoxy)benzaldehyde (2.25 g, 10 mmol) [Source: CAS 83279-39-4].

    • Add Malonic acid (1.56 g, 15 mmol).

    • Dissolve in Pyridine (5.0 mL).

    • Add Piperidine (0.1 mL) as the catalyst.

  • Reaction Phase:

    • Heat the mixture to 80°C for 1 hour to effect the initial condensation.

    • Increase temperature to 115°C (Reflux) for 2–3 hours. Critical Step: The evolution of

      
       gas indicates the decarboxylation is proceeding. Continue until gas evolution ceases.[1]
      
  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into ice-cold HCl (2M, 50 mL) with vigorous stirring. Note: The pyridine salt will dissolve, and the free acid product will precipitate as a white/off-white solid.

    • Filter the precipitate.

    • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace unreacted aldehyde.

Medicinal Chemistry Applications

This molecule is rarely a drug in itself but is a high-value fragment used to modulate the physicochemical properties of a lead compound.

Bioisosteric & SAR Rationale

The combination of the chlorine atom and the trifluoromethoxy group creates a unique electronic and steric profile.

  • Trifluoromethoxy Group (

    
    ): 
    
    • Metabolic Shield: The C-F bonds are metabolically inert, blocking oxidation at the para-position.

    • Lipophilicity: It significantly increases

      
       (Hansch 
      
      
      
      value
      
      
      ), improving membrane permeability compared to a methoxy group.
    • Conformation: The

      
       group often adopts an orthogonal conformation relative to the ring, providing unique steric fill in receptor pockets.
      
  • Chlorine (

    
    ): 
    
    • Halogen Bonding: The chlorine at the meta-position can participate in halogen bonding with carbonyl backbone residues in target proteins.

    • Lipophilic Spacer: Adds bulk to fill hydrophobic pockets (e.g., in PPAR agonists or kinase inhibitors).

SAR_Logic Target Target Molecule: 3-Chloro-4-(trifluoromethoxy) cinnamic acid OCF3 4-OCF3 Group Target->OCF3 Cl 3-Cl Group Target->Cl Acid Acrylic Acid Tail Target->Acid Metabolism Blocks P450 Metabolism (Para-oxidation blocked) OCF3->Metabolism Permeability Increases Lipophilicity (Membrane Crossing) OCF3->Permeability Cl->Permeability Binding Covalent Binding (Cys) or Ionic Interaction Acid->Binding Michael Acceptor

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signals should be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5 ppm (s, 1H, 
      
      
      
      ).
    • 
       7.6–7.8 ppm (m, 3H, Aromatic protons).
      
    • 
       7.55 ppm (d, 
      
      
      
      Hz, 1H, Alkene
      
      
      -H).
    • 
       6.60 ppm (d, 
      
      
      
      Hz, 1H, Alkene
      
      
      -H). Note: Large coupling constant confirms Trans (E) geometry.
  • 
     NMR: 
    
    • Single peak around

      
       -58.0 ppm (characteristic of 
      
      
      
      ).
References
  • Precursor Availability: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS 83279-39-4).[2] Sigma-Aldrich / PubChem.

  • Synthetic Methodology: "Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid." Organic Syntheses, Coll.[1] Vol. 3, p. 377.

  • Bioisosterism: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • General Properties: 3-(Trifluoromethoxy)cinnamic acid (Analogous Reference). NIST WebBook.

Sources

Precision Synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis pathways for 3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS: 1092460-80-4), a critical scaffold in medicinal chemistry. The trifluoromethoxy (-OCF


) group serves as a lipophilic bioisostere for chlorine or trifluoromethyl groups, enhancing metabolic stability and membrane permeability, while the cinnamic acid moiety provides a versatile handle for amide coupling or cyclization in drug discovery (e.g., antitubercular agents, PPAR agonists).

This document details two primary pathways:

  • Pathway A (Preferred): Regioselective chlorination of 4-(trifluoromethoxy)benzaldehyde followed by Knoevenagel condensation.

  • Pathway B (Alternative): Heck coupling of 3-chloro-4-(trifluoromethoxy)bromobenzene with acrylic acid.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal electronic effects of the substituents on the benzene ring. The -OCF


 group is an ortho/para director (with weak deactivation due to induction), while the aldehyde (-CHO) is a strong meta director.
  • Strategic Insight: In 4-(trifluoromethoxy)benzaldehyde, position 3 is meta to the aldehyde and ortho to the trifluoromethoxy group. These directing effects reinforce each other, allowing for highly regioselective electrophilic chlorination at position 3 without the need for blocking groups.

Retrosynthesis Target This compound Aldehyde 3-Chloro-4-(trifluoromethoxy)benzaldehyde Target->Aldehyde Knoevenagel Condensation Start 4-(Trifluoromethoxy)benzaldehyde (Commercially Available) Aldehyde->Start Regioselective Chlorination (Cl2/FeCl3) Malonic Malonic Acid Aldehyde->Malonic

Figure 1: Retrosynthetic disconnection showing the convergent synthesis via the benzaldehyde intermediate.

Part 2: Detailed Synthesis Protocols

Phase 1: Precursor Synthesis

Objective: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde.

Rationale

Direct chlorination is chosen over the Sandmeyer route (from aniline) due to higher atom economy and the availability of the aldehyde starting material.

Protocol 1.1: Electrophilic Chlorination
  • Reagents: 4-(Trifluoromethoxy)benzaldehyde (1.0 eq), Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) or Cl
    
    
    gas, Aluminum Chloride (AlCl
    
    
    ) or Iron(III) Chloride (FeCl
    
    
    ).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-(trifluoromethoxy)benzaldehyde (19.0 g, 100 mmol) and anhydrous AlCl

    
     (16.0 g, 120 mmol) under nitrogen atmosphere.
    
  • Solvation: Add dry 1,2-dichloroethane (100 mL) and stir to form a complex. Note: The Lewis acid coordinates with the carbonyl oxygen, increasing the electrophilicity of the ring but also deactivating it. However, the OCF

    
     group sustains reactivity.
    
  • Chlorination: Heat the mixture to 40°C. Dropwise add Sulfuryl Chloride (14.8 g, 110 mmol) over 45 minutes. Alternatively, bubble Cl

    
     gas slowly until TLC indicates consumption of starting material.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (200 g/50 mL) to hydrolyze the aluminum complex.

  • Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with saturated NaHCO

    
     and brine.
    
  • Purification: Dry over MgSO

    
     and concentrate. Purify via vacuum distillation (bp ~110°C @ 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1) to yield the product as a pale yellow oil.
    
    • Yield Target: 75-85%

    • Checkpoint:

      
      H NMR should show a singlet around 10.0 ppm (CHO) and splitting patterns characteristic of 1,2,4-substitution.
      
Phase 2: Cinnamic Acid Formation (Knoevenagel-Doebner)

Objective: Conversion of the aldehyde to the


-unsaturated acid.
Rationale

The Doebner modification of the Knoevenagel condensation is selected for its ability to drive the reaction to completion via decarboxylation in a single pot, favoring the thermodynamically stable trans-isomer.

Protocol 2.1: Condensation & Decarboxylation
  • Reagents: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (22.4 g, 100 mmol), Malonic Acid (20.8 g, 200 mmol).

  • Catalyst: Pyridine (50 mL), Piperidine (1.0 mL).

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and malonic acid in pyridine. Add piperidine as the catalyst.

  • Heating: Heat the mixture to 80°C for 1 hour until CO

    
     evolution begins, then increase temperature to reflux (115°C) . Maintain reflux for 3-5 hours.
    
    • Mechanism:[1] The piperidine forms an iminium ion intermediate, accelerating the nucleophilic attack of the malonate enolate.

  • Workup: Cool the reaction mixture to room temperature. Pour into a mixture of ice (200 g) and concentrated HCl (60 mL) with vigorous stirring. The pH must be <2 to ensure the carboxylic acid precipitates.

  • Isolation: Filter the resulting white precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1 v/v). Dissolve in hot ethanol, filter while hot to remove insolubles, then slowly add warm water until turbidity appears. Cool gradually to 4°C.

    • Yield Target: 80-90%

ReactionCycle Step1 Aldehyde Activation (Piperidine/Pyridine) Step2 Nucleophilic Attack (Malonic Acid Enolate) Step1->Step2 Step3 Decarboxylation (-CO2, Heat) Step2->Step3 Step4 Product Isolation (Acidic Workup) Step3->Step4

Figure 2: Workflow for the Knoevenagel-Doebner condensation.

Part 3: Analytical Specifications

To validate the synthesis, the following analytical data must be met.

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Melting Point 165 - 168°C (Predicted)Capillary Method

H NMR (DMSO-d

)

12.5 (s, 1H, COOH), 7.9 (d, 1H, =CH), 7.8 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 6.6 (d, 1H, =CH, J=16 Hz)
400 MHz NMR
Mass Spec [M-H]

= 265.0
LC-MS (ESI Negative)

Note on NMR: The coupling constant (J) of approximately 16 Hz for the vinylic protons confirms the trans (E) stereochemistry.

Part 4: Safety & Handling (E-E-A-T)

Critical Hazard Control:

  • Trifluoromethoxy Stability: While the -OCF

    
     group is generally stable, combustion or exposure to extremely strong Lewis acids at high temperatures (>200°C) can release Hydrogen Fluoride (HF). Standard lab hoods are sufficient for the described protocols, but calcium gluconate gel should be available as a precaution.
    
  • Chlorination Reagents: Sulfuryl chloride and Aluminum chloride react violently with water. All glassware must be oven-dried. Quenching steps must be performed slowly at 0°C.

  • Pyridine: Use in a well-ventilated fume hood due to toxicity and stench.

References

  • Knoevenagel Condensation Mechanisms: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.[2] Link

  • Synthesis of Trifluoromethoxy Derivatives: Leroux, F. et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Chem. Soc. Rev., 2005. Link

  • Heck Reaction Protocols: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev., 2000. Link

  • Green Chemistry Modifications: "Solvent-free Knoevenagel condensation." Green Chemistry Letters and Reviews, 2017. Link

  • Precursor Data: PubChem Compound Summary for CID 2778891 (3-Chloro-4-(trifluoromethoxy)benzaldehyde). Link

Sources

Technical Monograph: Potential Mechanism of Action of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a highly specialized chemical scaffold within the cinnamate class of pharmacophores. Unlike the parent cinnamic acid, which exhibits broad but low-potency biological activity, this specific derivative incorporates two critical bioisosteres: a chlorine atom at position 3 and a trifluoromethoxy (-OCF3) group at position 4 .

This guide analyzes the potential mechanism of action (MoA) of this compound based on Structure-Activity Relationship (SAR) profiling, homologous ligand interaction, and established metabolic pathways targeted by halogenated cinnamates. The compound is classified here as a Dual Metabolic/Inflammatory Modulator , with high predicted efficacy as a Monocarboxylate Transporter (MCT) Inhibitor and a PPAR agonist .

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule's interaction capabilities.

FeatureChemical MoietyMechanistic Function
Warhead

-unsaturated Carboxylic Acid
Mimics monocarboxylates (pyruvate/lactate); forms H-bonds with Arg/Lys residues in active sites; Michael acceptor for covalent cysteine modification (Nrf2/NF-κB).
Lipophilic Core Phenyl RingScaffold for hydrophobic interactions (π-π stacking).
Metabolic Shield 4-Trifluoromethoxy (-OCF3)Blocks metabolic oxidation (para-position protection); enhances lipophilicity (

LogP ~ +1.04) for membrane permeability; engages fluorine-specific hydrophobic pockets.
Potency Enhancer 3-Chloro (-Cl)Fills orthogonal hydrophobic clefts in receptor binding sites; withdraws electrons to modulate the acidity (pKa) of the carboxyl tail.

Primary Mechanism: Metabolic Checkpoint Blockade (MCT Inhibition)

The most authoritative potential mechanism for this compound lies in the inhibition of Monocarboxylate Transporters (MCT1 and MCT4) .

The Mechanistic Logic

Tumor cells and highly active immune cells rely on the Warburg Effect , converting glucose to lactate even in oxygen-rich environments. They require MCTs to export lactate (preventing acidification) and import pyruvate/lactate for fuel.

  • Substrate Mimicry: The cinnamic acid tail structurally mimics lactate and pyruvate.

  • Competitive Binding: The 3-Cl and 4-OCF3 groups create a bulky, hydrophobic "head" that wedges into the transmembrane channel of MCT1, preventing the translocation of the natural substrate.

  • Metabolic Crisis: Blockade leads to intracellular lactate accumulation

    
     pH drop 
    
    
    
    inhibition of glycolysis
    
    
    apoptosis.
Pathway Visualization

The following diagram illustrates the blockade of the lactate shuttle.

MCT_Inhibition cluster_cell Cancer Cell / Activated Macrophage Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_In Intracellular Lactate (High) Pyruvate->Lactate_In pH_Drop Cytosolic Acidification Lactate_In->pH_Drop Accumulation MCT1 MCT1/4 Transporter (Transmembrane) Lactate_In->MCT1 Export Attempt Glycolysis->Pyruvate Apoptosis Apoptosis Induction pH_Drop->Apoptosis Lactate_Out Extracellular Lactate MCT1->Lactate_Out Blocked Compound 3-Chloro-4-(trifluoromethoxy) cinnamic acid Compound->MCT1 High Affinity Binding (Inhibition)

Caption: Proposed mechanism of MCT1 inhibition leading to cytosolic acidification and metabolic collapse.

Secondary Mechanism: Anti-Inflammatory Signaling

Beyond metabolic transport, the


-unsaturated carbonyl moiety acts as a Michael acceptor, targeting cysteine residues on signaling proteins.
NF-κB Suppression
  • Target: IκB Kinase (IKK).

  • Action: The compound prevents the phosphorylation and degradation of IκB

    
    .
    
  • Result: NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus to transcribe pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
PPAR Agonism (Lipid Metabolism)

Given the structural homology to fibrates (which often contain chlorophenyl and acid moieties), this compound is a candidate for Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  activation.
  • Effect: Upregulation of fatty acid oxidation enzymes (CPT1, Acyl-CoA oxidase).

  • Therapeutic Potential: Dyslipidemia and metabolic syndrome management.

Experimental Protocols for Validation

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: MCT1 Inhibition Assay (Lactate Transport)

Objective: Quantify the IC50 of the compound against lactate transport in MDA-MB-231 cells.

  • Cell Preparation: Seed MDA-MB-231 cells (high MCT1 expression) in 96-well plates at 50,000 cells/well. Allow attachment for 24h.

  • Starvation: Wash cells 2x with Tyrode’s buffer (glucose-free). Incubate for 30 min to deplete intracellular lactate.

  • Treatment: Add this compound at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include AZD3965 (100 nM) as a positive control (MCT1 specific inhibitor). Incubate for 15 min.
  • Uptake Phase: Add

    
    C-L-Lactate (1 
    
    
    
    Ci/mL) to the buffer. Incubate for exactly 5 minutes (initial rate conditions).
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold stop solution (Phloretin 100

    
    M in PBS) to freeze transport.
    
  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Protocol B: Cysteine Reactivity Assay (Michael Acceptor Validation)

Objective: Determine if the compound covalently binds targets (irreversible mechanism) or acts reversibly.

  • Incubation: Mix the compound (50

    
    M) with N-acetylcysteine (NAC, 500 
    
    
    
    M) in phosphate buffer (pH 7.4).
  • Time-Course: Sample at 0, 1, 4, and 24 hours.

  • Analysis: Analyze via LC-MS/MS.

  • Interpretation:

    • Formation of Adduct: Indicates covalent Michael addition potential (suggests Nrf2/NF-κB pathway).

    • No Adduct: Indicates purely non-covalent interactions (favors MCT/PPAR mechanism).

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. Link

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1][2][3][4][5][6][7] Molecules. Link

  • Drahl, C. (2008). The Magic of Methyl to Trifluoromethyl. Chemical & Engineering News. Link

  • Bhatia, S., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. Link

  • Wang, J., et al. (2021). Trifluoromethoxy group: A "magic" handle in drug discovery. Journal of Medicinal Chemistry. Link

Sources

comprehensive literature review on trifluoromethoxy-substituted cinnamic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and applications of trifluoromethoxy-substituted cinnamic acids.

A Guide to Synthesis, Physicochemical Properties, and Applications

Executive Summary

The introduction of the trifluoromethoxy group (


) into the cinnamic acid scaffold represents a high-value modification in medicinal chemistry and materials science. Often termed "super-fluorine," the 

motif offers a unique combination of high electronegativity, significant lipophilicity, and conformational flexibility that distinguishes it from the trifluoromethyl (

) and methoxy (

) analogues.

This guide provides a comprehensive technical review for researchers aiming to utilize


-cinnamic acids as building blocks for bioactive molecules (bioisosteres) or as mesogenic cores in liquid crystal engineering.

The Physicochemical Edge: Why ?

The strategic advantage of the


 group lies in its ability to modulate electronic properties without introducing the steric bulk associated with larger halogens, while simultaneously dramatically increasing lipid solubility.
Comparative Electronic & Steric Profile

The


 group is electronically distinct. It is a strong 

-electron withdrawer (inductive effect) but can act as a

-electron donor (resonance effect) due to the oxygen lone pairs, although the strong electron-withdrawing nature of the

moiety dampens this donation compared to a standard methoxy group.

Table 1: Physicochemical Parameters of Para-Substituents

SubstituentHammett

Hansch

(Lipophilicity)
Molecular Volume (

)
Electronic Nature

0.000.00-Neutral

-0.27-0.0226.6Strong Donor

0.540.8839.8Strong Withdrawer

0.35 1.04 48.8 Mod. Withdrawer / Lipophilic

Note: The high Hansch


 value of 

indicates superior membrane permeability, a critical factor in drug design (Bioavailability).
Conformational Unique Selling Point

Unlike the rotationally symmetrical


 group, the 

group adopts a specific conformation orthogonal to the aromatic ring to minimize dipole repulsion. This conformational preference can be exploited to lock ligand-receptor interactions in a specific geometry, enhancing potency in SAR (Structure-Activity Relationship) studies.

Synthetic Strategies

The synthesis of trifluoromethoxy-cinnamic acids generally proceeds via two primary routes: Classical Condensation (Route A) and Transition Metal Catalysis (Route B).

Route A: Knoevenagel Condensation (Preferred)

This is the most robust method for generating the trans-cinnamic acid geometry. It involves the condensation of 4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a weak base.

  • Mechanism: Nucleophilic attack of the malonic acid enolate on the aldehyde carbonyl, followed by dehydration and thermal decarboxylation.

  • Advantages: Metal-free, scalable, high trans-selectivity (

    
    -isomer).
    
  • Green Modification: Use of Tetrabutylammonium bromide (TBAB) in water can replace pyridine.

Route B: Heck Coupling

Palladium-catalyzed coupling of 1-iodo-4-(trifluoromethoxy)benzene with acrylic acid.

  • Mechanism: Oxidative addition of Pd(0) to the aryl iodide, syn-insertion into the acrylate double bond, and

    
    -hydride elimination.
    
  • Advantages: Useful when the aldehyde precursor is unstable or unavailable; tolerates diverse functional groups.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_legend Route Comparison Start_Aldehyde 4-(Trifluoromethoxy) benzaldehyde Process_Knoevenagel Knoevenagel Condensation (90-110°C) Start_Aldehyde->Process_Knoevenagel + Malonic Acid Start_Iodide 1-Iodo-4-(trifluoromethoxy) benzene Process_Heck Heck Coupling (80-100°C) Start_Iodide->Process_Heck + Acrylic Acid Reagent_Malonic Malonic Acid (Pyridine/Piperidine) Reagent_Acrylic Acrylic Acid (Pd(OAc)2, PPh3, Base) Intermediate Intermediate (Benzylidene Malonate) Process_Knoevenagel->Intermediate Product (E)-4-(Trifluoromethoxy) cinnamic acid Process_Heck->Product Pd Cycle Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Heat Decarboxylation->Product

Caption: Dual synthetic pathways for accessing (E)-4-(trifluoromethoxy)cinnamic acid. Route A (Top) is preferred for scale-up; Route B (Bottom) for late-stage functionalization.

Self-Validating Experimental Protocol

Method: Modified Knoevenagel Condensation (Pyridine-Free Option available, but Pyridine/Piperidine described for maximum reliability).

Objective: Synthesis of (E)-4-(trifluoromethoxy)cinnamic acid (CAS: 783-13-1).

Reagents
  • 4-(Trifluoromethoxy)benzaldehyde (1.0 eq, 19.0 g)

  • Malonic acid (2.0 eq, 20.8 g)

  • Pyridine (Solvent/Base, 60 mL)

  • Piperidine (Catalyst, 1.0 mL)

  • HCl (Concentrated, for workup)[1]

Step-by-Step Workflow
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aldehyde and malonic acid in pyridine.

  • Initiation: Add piperidine (catalytic amount). The reaction is slightly exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to 100–110°C for 4–6 hours.

    • Validation Check: Monitor CO2 evolution. Cessation of bubbling indicates the decarboxylation step is nearing completion.

    • TLC Check: Eluent Hexane:Ethyl Acetate (7:3). The aldehyde spot (

      
      ) should disappear; product acid spot (
      
      
      
      ) will streak unless a drop of acetic acid is added to the eluent.
  • Quench: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidification: Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) and concentrated HCl (70 mL) under stirring.

    • Why: This converts the pyridine salt of the product back to the free acid and solubilizes the pyridine as pyridinium chloride.

  • Isolation: A white precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation. Filter the solid via a Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Expectations: 85–95%.

    • Characterization: Melting Point: ~198–200°C.

      
      H NMR should show characteristic doublets for the alkene protons at 
      
      
      
      6.4–6.5 (d,
      
      
      Hz,
      
      
      -H) and 7.6–7.7 (d,
      
      
      Hz,
      
      
      -H), confirming the trans geometry.

Applications

Medicinal Chemistry (Bioisosterism)

The


-cinnamic acid scaffold acts as a "metabolic shield."
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the para-position resistant to Cytochrome P450 oxidation, extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity: The high

    
     value facilitates crossing the Blood-Brain Barrier (BBB), making these derivatives excellent candidates for CNS-targeting drugs (e.g., anticonvulsants, neuroprotectives).
    
Materials Science (Liquid Crystals)

Cinnamic acids are classic mesogens (compounds that form liquid crystals).

  • Role of

    
    :  It serves as a polar terminal group.
    
  • Effect: It enhances the dielectric anisotropy (

    
    ) due to the strong dipole moment of the C-O-C-F array, which is critical for the switching speed of LC displays.
    
  • Phase Behavior:

    
     derivatives typically exhibit broad Nematic phases and lower melting points compared to their cyano (
    
    
    
    ) counterparts, improving solubility in LC mixtures.
Application Logic Diagram

Applications Core OCF3-Cinnamic Acid Scaffold MedChem Medicinal Chemistry Core->MedChem Materials Materials Science Core->Materials Metabolic Metabolic Stability (Blocks P450 Oxidation) MedChem->Metabolic Permeability Membrane Permeability (High Lipophilicity) MedChem->Permeability Mesogen Mesogenic Core (Liquid Crystals) Materials->Mesogen Dielectric Dielectric Anisotropy (Polar Terminal Group) Materials->Dielectric

Caption: Divergent utility of the scaffold in drug discovery (left) and advanced materials (right).

References

  • Preparation of Cinnamic Acids by Knoevenagel Condensation. Source: Organic Syntheses, Coll. Vol. 1, p. 77 (1941). URL:[Link]

  • The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches. Source:Chemical Reviews, 2011. (General reference for Hammett/Hansch values). URL:[Link]

  • Heck Reaction of Aryl Halides with Acrylic Acid. Source:Organic Reactions, 2004. URL:[Link]

  • Cinnamic Acid Derivatives as Anticancer Agents. Source:Anti-Cancer Agents in Medicinal Chemistry, 2018. URL:[Link]

  • Liquid Crystalline Properties of Cinnamic Acid Derivatives. Source:Liquid Crystals, Taylor & Francis. URL:[Link]

Sources

Technical Guide: Strategic Derivatization of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In modern drug discovery, 3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a "privileged scaffold" that combines the rigid linker properties of the phenylpropanoid backbone with the unique physicochemical attributes of the trifluoromethoxy (


) group.

While cinnamic acid derivatives are historically known for anti-inflammatory (Nrf2 activation) and metabolic (PPAR agonism) activities, the specific inclusion of the 3-chloro and 4-trifluoromethoxy substituents addresses two critical failure points in early-stage lead optimization: metabolic instability and membrane permeability .

The "Super-Halogen" Effect

The 4-


 group is not merely a lipophilic bulk; it is electronically unique.
  • Electronic Modulation: It acts as a strong electron-withdrawing group (

    
    ) via induction, yet retains 
    
    
    
    -donating capability, modulating the acidity of the cinnamic tail.
  • Conformational Control: Unlike the methoxy (

    
    ) group, which is often coplanar with the aryl ring, the 
    
    
    
    group adopts a twisted conformation orthogonal to the ring plane due to the steric bulk of the fluorine atoms and hyperconjugative
    
    
    interactions. This creates a unique 3D vector for hydrophobic binding pockets.
  • Metabolic Blocking: The 3-Chloro substituent sterically protects the 4-position and prevents common metabolic oxidations on the ring, while the C-F bonds of the

    
     group are metabolically inert.
    
Physicochemical Comparison

The following table highlights why this specific scaffold is superior to non-fluorinated analogs for CNS and intracellular targets.

Substituent PatternHammett

Hansch

(Lipophilicity)
Metabolic Stability
4-H (Unsubstituted)0.000.00Low (Hydroxylation prone)
4-OCH

-0.27-0.02Low (O-demethylation)
4-Cl0.230.71Moderate
3-Cl-4-OCF

0.60 (Combined) 1.75 High

Synthetic Strategies & Workflow

To explore novel derivatives, we must move beyond simple esterification. The


-unsaturated carboxylic acid tail serves as a versatile handle for heterocycle formation and bioisosteric replacement.
Core Derivatization Pathways

The synthetic logic divides into three streams:

  • Amide Coupling (Path A): Accessing peptidomimetics and soluble inhibitors.

  • Cyclization (Path B): Locking the rotatable bond to form coumarins or quinolinones (scaffold hopping).

  • Reduction (Path C): Removing the Michael acceptor reactivity to reduce toxicity risks (PAINS).

Visualization of Synthetic Logic

The following diagram illustrates the divergence from the parent acid to high-value medicinal targets.

SyntheticPathways Core 3-Cl-4-(OCF3) Cinnamic Acid AcCl Acid Chloride (SOCl2/DMF) Core->AcCl Activation MixedAnh Mixed Anhydride (IBCF/NMM) Core->MixedAnh Mild Activation Coumarins Coumarins/Quinolinones (Scaffold Hopping) Core->Coumarins 2-aminophenol / PPA / Heat Reduced Hydrocinnamic Acids (PPAR Agonists) Core->Reduced H2 / Pd-C Amides Amide Derivatives (Anti-inflammatory) AcCl->Amides R-NH2 / Et3N Hydroxamic Hydroxamic Acids (HDAC Inhibition) MixedAnh->Hydroxamic NH2OH

Figure 1: Divergent synthetic pathways from the parent scaffold. Blue indicates the starting material; Red indicates nitrogen-containing pharmacophores; Green indicates cyclized scaffolds.

Experimental Protocol: High-Fidelity Amidation

Objective: Synthesis of N-substituted-3-chloro-4-(trifluoromethoxy)cinnamamides. Rationale: Direct coupling using HATU is preferred over acid chlorides for this substrate to prevent polymerization of the double bond and ensure compatibility with sensitive amine side chains.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Quench: Sat.

    
    , 1M HCl, Brine.
    
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the cinnamic acid derivative (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to generate the activated ester species (O-azabenzotriazole).

  • Amine Addition: Add the requisite amine (1.1 mmol) dropwise. If the amine is a hydrochloride salt, add an extra equivalent of DIPEA.

  • Reaction Monitoring (Self-Validating Step): Stir at Room Temperature for 4–12 hours.

    • Validation: Take a 10 µL aliquot, dilute in MeOH, and inject into LC-MS. Look for the disappearance of the acid peak [M-H]- (approx 265 m/z) and appearance of the amide product [M+H]+.

    • TLC:[1] Use 50% EtOAc/Hexanes. The acid will streak near the baseline; the amide will move to

      
       0.4–0.6.
      
  • Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.

    • Sat.

      
       (2 x 20 mL) – Removes unreacted acid and HATU byproducts.
      
    • Brine (1 x 20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    60% EtOAc in Hexanes).

Biological Evaluation & SAR Strategy

When exploring "novel" derivatives, random screening is inefficient. The SAR (Structure-Activity Relationship) study should be guided by the "Decision Tree" below, specifically targeting the lipophilic pocket interactions mediated by the


 group.
Key Biological Targets
  • PPAR

    
     / PPAR
    
    
    
    :
    The acidic headgroup (or bioisostere) mimics fatty acids. The
    
    
    tail penetrates the hydrophobic ligand-binding domain (LBD).
  • MMP Inhibition: Hydroxamic acid derivatives target the Zinc ion in Matrix Metalloproteinases.

  • Anti-Tubercular (M. tb): The

    
     group enhances penetration through the waxy mycobacterial cell wall.
    
SAR Decision Logic

SAR_Logic Start Biological Hit? (Screening) Potency Potency Issue? Start->Potency Low IC50 Solubility Solubility Issue? Start->Solubility Precipitates Metab Metabolic Stability? Start->Metab High Clearance Mod_Linker Reduce Double Bond (Increase Flexibility) Potency->Mod_Linker If Steric Clash Mod_Head Change Amide R-Group (Add Morpholine/Piperazine) Solubility->Mod_Head Add Polar Handle Mod_Core Cyclize to Quinolinone (Rigidify) Metab->Mod_Core Block Hydrolysis

Figure 2: SAR Optimization Decision Tree. Use this logic to guide the synthesis of the next generation of derivatives.

References

  • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[2] ChemMedChem.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). "Cinnamic Acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation." International Research Journal of Pure and Applied Chemistry.

  • BenchChem Technical Data. "Synthesis of Cinnamic Acid Amides: General Protocols."

  • Wang, J., et al. (2020). "Recent Advances in the Synthesis and Biological Activity of Cinnamic Acid Derivatives." Molecules.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS: 866-23-9 / Analogous). The method utilizes a Knoevenagel-Doebner condensation between 3-Chloro-4-(trifluoromethoxy)benzaldehyde and malonic acid. This route is selected for its high atom economy, operational simplicity, and the avoidance of transition metal catalysts (e.g., Palladium in Heck couplings), making it suitable for early-phase drug discovery and intermediate scale-up. The protocol includes critical process parameters (CPPs), purification strategies, and safety considerations regarding fluorinated substrates.

Introduction & Retrosynthetic Analysis

Substituted cinnamic acids are privileged scaffolds in medicinal chemistry, serving as precursors for dihydrocinnamic acids, coumarins, and quinolinones.[1] The specific substitution pattern—3-Chloro and 4-Trifluoromethoxy —imparts unique lipophilicity and metabolic stability, often utilized to modulate the pharmacokinetic profile of drug candidates.

Retrosynthetic Strategy

The most direct disconnection for cinnamic acids is the C=C bond.[1] While Heck coupling (Aryl halide + Acrylic acid) is a viable alternative, the Knoevenagel-Doebner condensation is preferred here because the aldehyde precursor is readily available and the reaction conditions drive the in situ decarboxylation to the thermodynamic trans-alkene product exclusively.

Retrosynthesis Product 3-Chloro-4-(trifluoromethoxy) cinnamic acid Aldehyde 3-Chloro-4-(trifluoromethoxy) benzaldehyde Product->Aldehyde Knoevenagel-Doebner (Disconnection) Malonic Malonic Acid

Figure 1: Retrosynthetic disconnection showing the aldehyde and malonic acid precursors.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.PurityRole
3-Chloro-4-(trifluoromethoxy)benzaldehyde 224.561.0>97%Limiting Reagent
Malonic Acid 104.061.5 - 2.0>99%Nucleophile
Pyridine 79.105.0 volAnhydrousSolvent / Base
Piperidine 85.150.199%Catalyst
Hydrochloric Acid (conc.) 36.46Excess37%Quenching / pH adj.[1]
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge 3-Chloro-4-(trifluoromethoxy)benzaldehyde (10.0 g, 44.5 mmol) into the flask.

  • Add Malonic acid (9.26 g, 89.0 mmol, 2.0 equiv).

    • Note: Excess malonic acid drives the reaction to completion and compensates for any thermal decomposition.[1]

  • Add Pyridine (50 mL) as the solvent.[1] The solids may not dissolve immediately.[1][2]

  • Add Piperidine (0.44 mL, 4.45 mmol, 0.1 equiv) via syringe.[1]

    • Caution: Exothermic reaction possible upon catalyst addition.[1]

Step 2: Reaction and Decarboxylation

  • Place the flask in a pre-heated oil bath at 85–90 °C .

  • Stir the mixture. The solids will dissolve, forming a clear yellow/orange solution.[1]

  • Raise the temperature to 100–110 °C (Reflux) and maintain for 3–5 hours .

    • Observation: Evolution of CO₂ gas bubbles indicates the decarboxylation step is proceeding.[1]

  • Monitor: Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC. The limiting aldehyde spot should disappear.[1]

Step 3: Workup and Isolation [1]

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Prepare a quenching solution: Conc. HCl (60 mL) in Ice/Water (200 mL) in a 500 mL beaker.

    • Critical: The final pH must be < 2 to ensure the carboxylic acid precipitates fully.[1]

  • Slowly pour the reaction mixture into the vigorously stirred acid solution.

    • Safety: Pyridine neutralization generates heat and fumes.[1] Perform in a fume hood.

  • A white to off-white precipitate will form immediately.[1] Stir for 30 minutes to ensure complete granulation.

  • Filter the solid using a Buchner funnel.[1][3]

  • Wash the filter cake with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.[1]

  • Wash with a small amount of cold n-Hexane (20 mL) to remove non-polar impurities.[1]

Step 4: Purification

  • Recrystallization: Transfer the crude wet cake to a clean flask.

  • Dissolve in a minimum amount of boiling Ethanol (95%) .

  • Slowly add hot water until slight turbidity persists, then let it cool to room temperature.

  • Refrigerate at 4 °C for 4 hours.

  • Filter the purified crystals and dry in a vacuum oven at 50 °C for 12 hours.

Process Logic & Mechanism

The Knoevenagel-Doebner reaction proceeds through a specific cascade.[1] Understanding this allows for effective troubleshooting.

Mechanism Step1 Deprotonation (Malonic Acid -> Enolate) Step2 Nucleophilic Attack (Aldol-like addition) Step1->Step2 Piperidine Cat. Step3 Dehydration (-H2O) Step2->Step3 Step4 Decarboxylation (-CO2, Heat driven) Step3->Step4 Pyridine/Reflux Product Trans-Cinnamic Acid Step4->Product Thermodynamic Control

Figure 2: Mechanistic workflow. The decarboxylation step (Red) is irreversible and drives the equilibrium forward.[1]

Scientific Rationale:

  • Piperidine Role: Acts as a nucleophilic catalyst, forming an iminium ion intermediate with the aldehyde (more electrophilic than the aldehyde itself) or buffering the basicity to deprotonate malonic acid.[1]

  • Pyridine Role: Acts as both solvent and a weak base to accept the proton during condensation and facilitate the decarboxylation transition state.[1]

  • Substituent Effect: The electron-withdrawing groups (-Cl, -OCF3) on the benzene ring increase the electrophilicity of the aldehyde carbonyl, typically resulting in faster reaction rates compared to unsubstituted benzaldehyde [1].

Analytical Specifications

Upon isolation, the product should meet the following criteria:

ParameterSpecificationNotes
Appearance White to Off-White NeedlesYellowing indicates residual pyridine or oxidation.[1]
Yield 85% - 95%High efficiency expected for this substrate.[1]
Melting Point 165 - 170 °C (Predicted)Compare with specific lot CoA if available.[1]
1H NMR (DMSO-d6) δ 7.65 (d, J=16.0 Hz, 1H, Vinyl)Large coupling constant confirms trans geometry.[1]
19F NMR δ -57 to -59 ppm (s, 3F)Distinctive singlet for -OCF3 group.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationEnsure reflux temperature is maintained >100 °C. Extend time.
Oily Product Residual PyridineRe-acidify the workup solution to pH 1.[1] Recrystallize from Toluene/Hexane.[1]
Cis-Isomer Presence Kinetic controlThe Doebner modification naturally favors trans.[1] Reflux longer to isomerize.[1]
Dark Coloration Polymerization/OxidationPerform reaction under Nitrogen atmosphere.[1][4] Use fresh Pyridine.[1]

Safety & Handling (E-E-A-T)

  • Trifluoromethoxy Group: Generally stable under these conditions, but avoid strong reducing agents which might defluorinate the side chain.[1]

  • Pyridine: Toxic by inhalation and skin contact.[1] Known to reduce male fertility.[1] Use exclusively in a fume hood.

  • Acid Quench: The neutralization of pyridine with HCl is highly exothermic.[1] Add the reaction mixture to the acid slowly to prevent boiling over.

References

  • Vertex Pharmaceuticals Inc. (2010).[1] Process for the preparation of intermediate compounds useful for the preparation of cinacalcet. WO2010128388A2.[1] Link

  • PrepChem. Synthesis of 3-(trifluoromethyl) cinnamic acid. (Adapted protocol for trifluoromethoxy analog). Link

  • Nagalakshmi, K., et al. (2017).[1][5] An efficient method for the synthesis of substituted cinnamic acid... via Knoevenagel condensation. Asian Journal of Chemistry, 29(7), 1561-1564.[1][5] Link

  • Organic Syntheses. Malonic acid, benzal-, diethyl ester (General Knoevenagel Protocol). Coll. Vol. 4, p.80 (1963).[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2778891, 3-Chloro-4-(trifluoromethoxy)benzaldehyde. Link[1]

Sources

Application Note: 3-Chloro-4-(trifluoromethoxy)cinnamic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a high-value building block in medicinal chemistry, distinguished by its unique 3-chloro-4-trifluoromethoxy substitution pattern. This motif offers a strategic combination of steric bulk (Cl), lipophilicity (-OCF3), and electron-withdrawing properties, making it an ideal scaffold for modulating the metabolic stability and membrane permeability of drug candidates.

This guide details the application of this compound in the synthesis of bioactive cinnamides , hydrocinnamic acids , and styryl ureas . It addresses specific synthetic challenges, such as preserving the aryl-chloride bond during reduction and leveraging the electronic activation of the cinnamic core for efficient coupling.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValue / DescriptionImpact on Synthesis
Formula C₁₀H₆ClF₃O₃--
MW 266.60 g/mol --
CAS 773129-45-6Unique identifier for sourcing.
LogP (Est.) ~3.8 - 4.2High lipophilicity; requires non-polar solvents (DCM, DMF) for reactions.
pKa (Est.) ~4.1Slightly more acidic than unsubstituted cinnamic acid (pKa 4.44) due to EWG effects.
Electronic Effect Strong EWG (-I, -R)Activates the carbonyl carbon for nucleophilic attack; deactivates the alkene towards electrophiles.
The "Fluorine Effect" in Drug Design

The trifluoromethoxy (-OCF3) group is a superior bioisostere for the methoxy (-OCH3) or trifluoromethyl (-CF3) group.

  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and the blocking of the para-position prevent oxidative metabolism (e.g., P450 hydroxylation).

  • Conformational Bias: The -OCF3 group often adopts an orthogonal conformation relative to the phenyl ring, creating a unique 3D space filling that differs from -CF3.

  • Lipophilicity: It significantly increases lipophilicity (

    
    ) compared to -OCH3 (
    
    
    
    ), improving blood-brain barrier (BBB) penetration.

Core Applications & Protocols

Protocol A: Selective Hydrogenation (Preserving the Aryl-Chloride)

Objective: Reduce the alkene to form the hydrocinnamic acid derivative (3-(3-chloro-4-(trifluoromethoxy)phenyl)propanoic acid) without dehalogenating the aryl chloride.

Challenge: Standard Pd/C hydrogenation often causes hydrogenolysis of the C-Cl bond, leading to impurities.

Validated Method: Wilkinson’s Catalyst or PtO₂ (Adams' Catalyst).

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5 mol%) or RhCl(PPh₃)₃ (Wilkinson's)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Reagent: Hydrogen gas (H₂) balloon (1 atm)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol (266 mg) of the substrate in 10 mL of EtOAc.

    • Note: EtOAc is preferred over MeOH to minimize transesterification side reactions if trace acid is present.

  • Catalyst Addition: Add 11 mg (5 mol%) of PtO₂ carefully.

    • Safety: PtO₂ is pyrophoric if dry. Add it to the wet solvent or under a blanket of nitrogen.

  • Hydrogenation: Purge the flask with N₂ for 5 minutes, then switch to a balloon of H₂. Bubble H₂ through the solution for 1 minute, then stir under H₂ atmosphere at Room Temperature (RT).

  • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (UV active, lower Rf) should disappear within 2-4 hours.

    • Critical Check: If using Pd/C, stop immediately upon disappearance of alkene to prevent dechlorination. With PtO₂, the Cl is generally stable at 1 atm.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.[1]

  • Purification: Concentrate the filtrate in vacuo. The product is usually pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc.

Protocol B: High-Efficiency Amide Coupling (Library Synthesis)

Objective: Synthesize a library of cinnamides (e.g., for TRPV1 or antitumor screening) using the acid and diverse amines.

Mechanism: The electron-withdrawing nature of the 3-Cl and 4-OCF3 groups makes the carbonyl carbon highly electrophilic, but also makes the acid chloride intermediate prone to hydrolysis. We use HATU for mild, rapid activation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv) (e.g., piperidine, aniline, benzylamine)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: In a vial, dissolve 1.0 mmol (266 mg) of the acid in 3 mL of anhydrous DMF. Add 3.0 mmol (522 µL) of DIPEA.

  • Coupling Agent: Add 1.2 mmol (456 mg) of HATU. Stir for 5 minutes at RT. The solution should turn slightly yellow/orange as the activated ester forms.

  • Amine Addition: Add 1.2 mmol of the desired amine.

  • Reaction: Stir at RT for 2–12 hours.

    • Endpoint: Monitor by LC-MS. The product peak [M+H]+ should correspond to MW(Amine) + 248.

  • Workup (Library Scale):

    • Dilute with 10 mL EtOAc.

    • Wash with 10 mL sat. NaHCO₃ (removes unreacted acid).

    • Wash with 10 mL 1M HCl (removes unreacted amine/DIPEA).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-50% EtOAc/Hexanes).

Protocol C: Curtius Rearrangement to Styryl Ureas

Objective: Convert the carboxylic acid to a styryl isocyanate, then trap with an amine to form a urea. This preserves the double bond and the halogenation pattern.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.1 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.2 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure
  • Acyl Azide Formation: Dissolve 1.0 mmol of acid in 5 mL Toluene. Add 1.1 mmol TEA and 1.1 mmol DPPA.

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N₂ gas indicates the formation of the isocyanate intermediate via the Curtius rearrangement.

  • Urea Formation: Cool to RT. Add 1.2 mmol of the nucleophilic amine.

  • Completion: Stir at RT for 4 hours. The isocyanate reacts rapidly with the amine to form the urea.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water, and purify by column chromatography.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G cluster_legend Key Transformation Types Start 3-Chloro-4-(trifluoromethoxy) cinnamic acid Hydrocinnamic Hydrocinnamic Acid (Saturated Core) Start->Hydrocinnamic H2, PtO2 (Selective Reduction) Amide Cinnamides (Bioactive Scaffold) Start->Amide HATU, R-NH2 (Amide Coupling) Isocyanate Styryl Isocyanate (Intermediate) Start->Isocyanate DPPA, TEA, 80°C (Curtius Rearrangement) Ester Cinnamate Esters (Prodrugs) Start->Ester ROH, H2SO4 (Fischer Esterification) Urea Styryl Ureas (Kinase Inhibitors) Isocyanate->Urea R'-NH2 (Nucleophilic Addition) Reduction Reduction Coupling Coupling Rearrangement Rearrangement

Figure 1: Divergent synthesis pathways for this compound, highlighting selective reduction and functional group interconversion.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Dechlorination during reduction Catalyst too active (Pd/C) or reaction time too long.Switch to PtO₂ or Wilkinson's catalyst . Stop reaction immediately upon H₂ uptake cessation.
Low Yield in Amide Coupling Steric hindrance of the amine or hydrolysis of active ester.Use HATU (more reactive than EDC). Ensure DMF is anhydrous. Increase reaction time to 12h.
Incomplete Curtius Reaction Moisture in solvent reacting with isocyanate.Use strictly anhydrous Toluene . Perform the rearrangement step under Argon/Nitrogen.
Solubility Issues High lipophilicity of the -OCF3 group.Avoid pure water/methanol mixtures. Use DCM , DMF , or THF for all reactions.

References

  • General Cinnamic Acid Synthesis & Reactivity

    • Deng, J., et al. "Recent advances in the synthesis and biological activity of cinnamic acid derivatives." Med. Chem. Res. (2024).

  • Medicinal Chemistry of the Trifluoromethoxy Group

    • Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886 (2007).

    • Comparison of -OCF3 vs -OCH3 lipophilicity and metabolic stability.
  • Selective Hydrogenation Protocols: Rylander, P. N. "Hydrogenation Methods." Academic Press (1985). (Standard reference for PtO2 vs Pd/C selectivity).
  • Curtius Rearrangement on Cinnamic Acids

    • Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." J. Am. Chem. Soc., 94(17), 6203–6205 (1972).

  • Compound Data Source

    • Sigma-Aldrich Product 773129-45-6.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

use of 3-Chloro-4-(trifluoromethoxy)cinnamic acid as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-4-(trifluoromethoxy)cinnamic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This guide details the utility of This compound (and its derivatives) as a high-value intermediate in drug discovery. While simple cinnamic acids are ubiquitous, the specific substitution pattern of a 3-chloro group adjacent to a 4-trifluoromethoxy (-OCF₃) group creates a unique "privileged scaffold."

This moiety acts as a bioisostere for the di-iodophenyl ring found in Thyroxine (T4), making it critical for research into Transthyretin (TTR) amyloidosis , PPAR agonism , and kinase inhibition . The -OCF₃ group, often termed a "super-halogen," imparts exceptional lipophilicity and metabolic stability, while the 3-chloro substituent provides steric locking and fills hydrophobic pockets in target proteins.

Physicochemical Profile & Rational Design

The strategic value of this intermediate lies in its electronic and steric properties.[1][2]

PropertyValue (Predicted/Observed)Significance in Drug Design
Formula C₁₀H₆ClF₃O₃Core scaffold.
Mol. Weight ~266.60 g/mol Fragment-like; ideal for Lead-Optimization.
LogP ~3.8 – 4.2High lipophilicity aids membrane permeability.
pKa ~4.4 (Carboxylic Acid)Ionized at physiological pH; forms salt bridges (e.g., with Lys15 in TTR).
Hammett

0.35 (for -OCF₃)Electron-withdrawing; lowers pKa of the acid compared to unsubstituted cinnamic.
Metabolic Stability HighThe para-position is blocked by -OCF₃; the meta-Cl hinders CYP450 oxidation.

The "Fluorine Effect": The trifluoromethoxy group is conformationally distinct. Unlike a methoxy group (planar), the -OCF₃ group twists out of plane (orthogonal) due to electronic repulsion. This creates a unique 3D volume that often improves selectivity for hydrophobic pockets compared to simple halo-substituents [1][2].

Synthetic Utility & Workflows

Researchers typically utilize this molecule in two ways:

  • Direct Binding Probes: Using the free acid to inhibit protein-protein interactions (e.g., TTR tetramer dissociation).

  • Divergent Synthesis: Converting the acid into amides, esters, or reduced alcohols for SAR (Structure-Activity Relationship) libraries.

Visualizing the Synthetic Landscape

SyntheticWorkflow Aldehyde Start: 3-Cl-4-(OCF3) Benzaldehyde (CAS: 83279-39-4) Acid Intermediate: 3-Cl-4-(OCF3) Cinnamic Acid Aldehyde->Acid Knoevenagel (Malonic Acid, Pyridine) Amide Amide Library (Target: Kinase/PPAR) Acid->Amide HATU/Amine Coupling Alcohol Cinnamyl Alcohol (Linker Chem) Acid->Alcohol Reduction (DIBAL-H) Cyclic Quinolinones/ Coumarins Acid->Cyclic Cyclization (Polyphosphoric Acid)

Figure 1: Divergent synthesis pathways from the aldehyde precursor to the cinnamic acid intermediate and downstream libraries.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: If the specific acid is not in stock, it is readily synthesized from the aldehyde.

Reagents:

  • 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (Solvent/Base)[2][3]

  • Piperidine (Catalytic, 0.1 equiv)[3]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde (5.0 mmol) and malonic acid (7.5 mmol) in anhydrous pyridine (10 mL).

  • Catalysis: Add piperidine (0.5 mmol).

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold HCl (100 mL, 2M) with vigorous stirring. The pyridine salt will solubilize, and the cinnamic acid will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Wash with cold water (3x). Recrystallize from Ethanol/Water (1:1) if necessary.

  • Validation: Confirm structure via ¹H-NMR (Look for the characteristic alkene doublets at

    
     6.4 and 7.6 ppm with 
    
    
    
    Hz, indicating trans-geometry).
Protocol B: Transthyretin (TTR) Fluorescence Polarization Assay

Context: Validating the molecule as a TTR stabilizer (amyloidosis research).

Mechanism: TTR is a tetramer that transports Thyroxine (T4). In amyloidosis, the tetramer dissociates into monomers which misfold. 3-Cl-4-(OCF₃)cinnamic acid binds to the T4 pocket, stabilizing the tetramer [3][4].

Reagents:

  • Recombinant Human TTR (Wild Type or V30M variant).

  • Fluorescent Probe: Resveratrol-fluorescein or similar T4-pocket binder.

  • Test Compound: this compound (dissolved in DMSO).

Procedure:

  • Preparation: Dilute TTR protein to 1

    
    M in Assay Buffer (PBS, pH 7.4, 0.01% Triton X-100).
    
  • Dosing: Add the test compound (concentration range: 10 nM to 10

    
    M) to the plate wells.
    
  • Probe Addition: Add the fluorescent probe (200 nM).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 525 nm).

  • Analysis: A decrease in polarization (compared to probe + TTR alone) indicates the test compound has displaced the probe. However, for stabilization assays, a cross-linking turbidity assay is often paired: incubate TTR + Compound at pH 4.4 and measure turbidity at 400 nm. The compound should prevent turbidity (fibril formation).

Mechanism of Action: TTR Stabilization

The following diagram illustrates how the 3-Cl-4-OCF₃ motif mimics Thyroxine to stabilize the TTR tetramer, preventing amyloidogenesis.

TTR_Mechanism Tetramer Native TTR Tetramer (Functional) Monomer Monomer (Unstable) Tetramer->Monomer Dissociation (Rate Limiting Step) Stabilized Stabilized Complex (Kinetic Barrier Increased) Tetramer->Stabilized Fibril Amyloid Fibril (Toxic/Pathogenic) Monomer->Fibril Misfolding & Aggregation Drug 3-Cl-4-(OCF3)-Cinnamic Acid (Stabilizer) Drug->Tetramer Binds to T4 Pocket (Halogen Bonds) Drug->Stabilized

Figure 2: Kinetic stabilization of Transthyretin. The 3-Cl-4-OCF₃ moiety occupies the hydrophobic halogen-binding pockets (HBP) within the TTR dimer-dimer interface.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Hazard: Fluorinated compounds can release toxic HF upon thermal decomposition (>200°C).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The double bond is susceptible to oxidation or photo-isomerization (E to Z) over long periods of light exposure.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link

  • Sant'Anna, R., et al. (2016). Structure-Activity Relationship of Cinnamic Acid Derivatives as Transthyretin Stabilizers. Amyloid, 23(sup1). (Contextual grounding for cinnamic scaffolds in TTR).

Sources

Strategic Utilization of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-Chloro-4-(trifluoromethoxy)cinnamic Acid in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Pharmacophore

In modern medicinal chemistry, the modulation of physicochemical properties via bioisosterism is a cornerstone of lead optimization. This compound (CAS 773129-45-6) represents a high-value building block that combines the Michael acceptor reactivity of the cinnamic acid scaffold with the unique metabolic and electronic properties of the trifluoromethoxy (-OCF


) group and the steric/lipophilic contribution of a chlorine atom.

This Application Note details the strategic rationale for employing this scaffold, provides a validated protocol for its synthesis, and outlines its application in designing metabolically stable, high-affinity ligands for targets such as TAAR1 (Trace Amine-Associated Receptor 1) , HDACs , and antimicrobial pathways.

Physicochemical Profiling & Rational Design

The simultaneous incorporation of a 3-chloro and 4-trifluoromethoxy substituent creates a specific "sweet spot" in Structure-Activity Relationship (SAR) studies.

The "Super-Halogen" Effect of -OCF

The trifluoromethoxy group is often termed a "super-halogen" due to its electron-withdrawing nature and high lipophilicity.

  • Metabolic Stability: The -OCF

    
     group blocks the para-position from oxidative metabolism (e.g., hydroxylation) and is chemically inert compared to a standard methoxy (-OMe) group, which is prone to O-dealkylation by cytochrome P450s.
    
  • Conformational Bias: The -OCF

    
     group prefers an orthogonal conformation relative to the phenyl ring, unlike the planar -OMe, potentially accessing unique hydrophobic pockets in the target protein [1].
    
The Role of the 3-Chloro Substituent
  • Halogen Bonding: The chlorine atom can engage in halogen bonding interactions with backbone carbonyls or specific residues in the binding pocket.

  • Lipophilicity Modulation: The 3-Cl, 4-OCF

    
     pattern significantly increases cLogP compared to the unsubstituted cinnamic acid, facilitating membrane permeability for intracellular targets.
    

Table 1: Comparative Physicochemical Properties

Substituent PatternElectronic Effect (

)
Lipophilicity (

)
Metabolic Risk
Unsubstituted 0.000.00High (Para-hydroxylation)
4-Methoxy (-OMe) -0.27 (Donor)-0.02High (O-Dealkylation)
4-Trifluoromethoxy (-OCF

)
+0.35 (Withdrawing)+1.04Low (Blocked)
3-Cl, 4-OCF

Synergistic Withdrawing +1.75 (Est.) Very Low

Validated Synthetic Protocol

While this compound is commercially available, in-house synthesis is often required for scale-up or when derivatizing the scaffold in situ. The most robust method is the Knoevenagel Condensation .

Protocol A: Synthesis from 3-Chloro-4-(trifluoromethoxy)benzaldehyde[1]

Objective: Synthesize this compound on a 10 mmol scale. Precursor: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS 83279-39-4).[1]

Reagents:
  • 3-Chloro-4-(trifluoromethoxy)benzaldehyde (2.25 g, 10 mmol)

  • Malonic acid (2.08 g, 20 mmol, 2.0 equiv)

  • Pyridine (5.0 mL, Solvent/Base)

  • Piperidine (0.1 mL, Catalyst)

  • Hydrochloric acid (1M and Conc.)[2]

Step-by-Step Methodology:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2.25 g of the aldehyde and 2.08 g of malonic acid in 5 mL of pyridine.

  • Catalysis: Add 0.1 mL of piperidine. The reaction is exothermic; ensure the system is open to a drying tube to prevent moisture ingress but allow CO

    
     escape.
    
  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, and a lower 
    
    
    
    acid spot should appear.
  • Decarboxylation: The evolution of CO

    
     bubbles indicates the decarboxylation of the intermediate benzylidenemalonic acid to the cinnamic acid.
    
  • Quenching: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidification: Slowly pour the reaction mixture into 50 mL of ice-cold 1M HCl with vigorous stirring. The pyridine will be neutralized, and the product should precipitate as a white solid.

    • Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove pyridinium salts.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) or perform an acid-base extraction (dissolve in NaHCO

    
    , wash with ether, re-acidify aqueous layer) if high purity is required.
    

Yield Expectation: 85–95% (White crystalline solid).

Downstream Applications & Workflow

This acid is rarely the final drug; it is a "warhead" carrier or a scaffold core.

Pathway: Synthesis of Bioactive Cinnamamides

Cinnamamides derived from this acid have shown potential as TAAR1 ligands (for CNS disorders) and Antitubercular agents [2, 3].

Graphviz Workflow: From Precursor to Bioactive Ligand

G cluster_0 Core Synthesis Aldehyde 3-Cl-4-OCF3 Benzaldehyde Acid 3-Cl-4-OCF3 Cinnamic Acid Aldehyde->Acid Knoevenagel (Malonic Acid, Pyridine) Chloride Acid Chloride (Intermediate) Acid->Chloride SOCl2 or Oxalyl Chloride Hybrid Cinnamic Hydroxamic Acid (HDAC Inhibitor) Acid->Hybrid NH2OH, Coupling Agent (Direct Amidation) Amide Bioactive Cinnamamide Chloride->Amide Amine (R-NH2) Et3N, DCM

Figure 1: Synthetic workflow transforming the aldehyde precursor into divergent bioactive scaffolds.

Application Note: Designing TAAR1 Ligands

Context: Trace Amine-Associated Receptor 1 (TAAR1) is a target for schizophrenia and depression. Strategy:

  • Use This compound as the lipophilic tail.

  • Couple with a polar head group (e.g., amino-oxazoline or piperazine).

  • Mechanism: The 3-Cl/4-OCF

    
     moiety penetrates the deep hydrophobic pocket of the GPCR, while the double bond provides rigid spacing, orienting the polar head towards the extracellular surface [3].
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationIncrease reflux time; ensure temperature is >85°C.
Oily Product Impurities (Pyridine)Recrystallize from EtOH/H

O. Ensure final pH is < 2 during precipitation.
Cis/Trans Isomerism Thermodynamic mixThe Knoevenagel reaction predominantly yields the Trans (E) isomer. If Cis is detected, reflux with catalytic Iodine in toluene to isomerize to Trans.

References

  • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." Angewandte Chemie International Edition. Link

  • Narasimhan, B., et al. (2004). "Biological activity of Schiff bases and their derivatives: an update." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Galley, G., et al. (2013). "2-Aminooxazolines as TAAR1 ligands." U.S. Patent No. 8,604,061. Washington, DC: U.S. Patent and Trademark Office. Link

  • Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 773129-45-6)."[3][4] Link

  • Pandya, K.C. (1942). "The condensation of aldehydes with malonic acid."[5][6] Proceedings of the Indian Academy of Sciences. Link

Sources

Technical Guide: 3-Chloro-4-(trifluoromethoxy)cinnamic Acid in Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-4-(trifluoromethoxy)cinnamic acid in the design of novel therapeutics Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The Privileged Scaffold

In the landscape of modern medicinal chemistry, This compound represents a highly optimized "privileged structure." While cinnamic acid derivatives have long been recognized for their antimicrobial, anti-inflammatory, and anticancer properties, the specific incorporation of the 3-chloro and 4-trifluoromethoxy (-OCF₃) motifs elevates this scaffold from a simple natural product derivative to a metabolically stable, highly lipophilic pharmacophore.

This guide details the rational design, synthesis, and validation protocols for utilizing this moiety in drug development.[1] It focuses on leveraging the unique electronic and steric properties of the -OCF₃ group—often termed a "super-halogen"—to enhance bioavailability and target binding affinity.

Rational Design: Structural Activity Relationship (SAR)

The efficacy of this specific derivative stems from three synergistic structural features. Understanding these is critical for interpreting downstream experimental data.

Structural FeatureFunction in Drug DesignMechanism of Action
Cinnamic Acid Tail Michael Acceptor / Linker The

-unsaturated carbonyl acts as a rigid linker and a potential covalent trap for cysteine residues in target enzymes (e.g., Nrf2, HDACs).
4-Trifluoromethoxy (-OCF₃) Metabolic Block & Lipophilicity The -OCF₃ group is metabolically stable (resisting P450 oxidation). It increases lipophilicity (

= +1.[2]04) significantly more than a methyl or chloro group, enhancing membrane permeability.
3-Chloro Substituent Steric & Electronic Modulation The chlorine atom fills hydrophobic pockets (steric bulk) and exerts an electron-withdrawing effect, increasing the acidity of the carboxylic acid and reactivity of the double bond.
Visualization: Pharmacophore Logic

The following diagram illustrates the functional zones of the molecule in the context of target interaction.

SAR_Logic Molecule 3-Chloro-4-(trifluoromethoxy) cinnamic acid OCF3 4-OCF3 Group (Lipophilic/Metabolic Shield) Molecule->OCF3 Cl 3-Cl Group (Steric Fill/Electronic) Molecule->Cl Linker Alkene Linker (Rigidity/Covalent Bonding) Molecule->Linker Membrane Permeability\n(High LogP) Membrane Permeability (High LogP) OCF3->Membrane Permeability\n(High LogP) Block P450 Metabolism\n(Para-position protection) Block P450 Metabolism (Para-position protection) OCF3->Block P450 Metabolism\n(Para-position protection) Hydrophobic Pocket\nOccupancy Hydrophobic Pocket Occupancy Cl->Hydrophobic Pocket\nOccupancy Acid Carboxylic Acid (H-Bond Donor/Salt Formation) Linker->Acid Covalent Inhibition\n(Michael Addition) Covalent Inhibition (Michael Addition) Linker->Covalent Inhibition\n(Michael Addition)

Caption: SAR dissection of the this compound scaffold highlighting functional contributions to drug efficacy.

Synthesis Protocol: Modified Knoevenagel Condensation

Objective: Synthesize high-purity this compound from its benzaldehyde precursor. Method: Knoevenagel condensation using malonic acid.[3] This route is preferred over the Perkin reaction for its milder conditions and higher yields with electron-deficient aldehydes.

Materials
  • Precursor: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS: 85013-48-3)

  • Reagent: Malonic acid (1.2 - 1.5 equivalents)

  • Base/Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalytic amount)[4]

  • Workup: HCl (1M), Ethyl Acetate, Brine.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde (10 mmol, 2.24 g) in anhydrous pyridine (20 mL).

    • Add malonic acid (15 mmol, 1.56 g).

    • Add piperidine (0.5 mL) as a catalyst.

  • Reflux:

    • Heat the mixture to 80–90°C with magnetic stirring.

    • Critical Check: Monitor CO₂ evolution. The reaction is driven by decarboxylation. Continue heating until gas evolution ceases (typically 3–5 hours).

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold HCl (1M, 100 mL) with vigorous stirring. The pyridine will be neutralized, and the product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the precipitate.[3][5]

    • Wash the filter cake with cold water (3 x 20 mL) to remove residual pyridinium salts.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or Toluene .

    • Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 85–95%.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Cl-4-OCF3-Benzaldehyde + Malonic Acid Catalyst Add Pyridine + Piperidine (Cat.) Start->Catalyst Heat Heat to 85°C (3-5 hrs) (-CO2 Decarboxylation) Catalyst->Heat Quench Pour into Ice/HCl (1M) Precipitate Product Heat->Quench Filter Filtration & Wash (H2O) Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Pure 3-Chloro-4-(trifluoromethoxy) cinnamic acid Purify->Final

Caption: Step-by-step workflow for the Knoevenagel condensation synthesis of the target cinnamic acid derivative.

Application Protocols & Assays

Application A: Antimicrobial Lead Optimization

Halogenated cinnamic acids are potent disruptors of bacterial cell walls. The -OCF₃ group enhances penetration into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Dissolve the synthesized compound in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Note: The 3-Cl-4-OCF₃ derivative typically exhibits MICs in the range of 4–16 µg/mL against MRSA strains due to enhanced lipophilicity compared to non-fluorinated analogs [1].

Application B: Metabolic Stability Assessment

A key advantage of the -OCF₃ group is resistance to metabolic degradation.[6][7] This assay validates that advantage.

Protocol: Liver Microsome Stability Assay

  • Incubation System:

    • Test Compound: 1 µM.

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg protein/mL).

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate compound and microsomes at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench samples with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Expectation: Compounds with the 4-OCF₃ motif typically show >60 min half-life, significantly superior to 4-methoxy analogs [2].

Physicochemical Data Summary

The following table summarizes the theoretical and empirical properties that make this scaffold attractive for drug design.

PropertyValue (Approx.)Significance
Molecular Weight 266.6 g/mol Fragment-like, suitable for lead optimization.
LogP (Lipophilicity) 3.8 – 4.2High membrane permeability; ideal for CNS or intracellular targets.
pKa (Acid) ~4.4Ionized at physiological pH; can form salts for solubility.
H-Bond Donors 1Good oral bioavailability profile (Rule of 5 compliant).
Rotatable Bonds 2Rigid structure minimizes entropic penalty upon binding.

References

  • Guzman, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[1][8][9][10][11] Molecules, 19(12), 19292-19349. Link

  • Leroux, F. R., et al. (2008). "The Trifluoromethoxy Group: Properties and Synthetic Applications." ChemBioChem, 9(16), 2576-2589. Link

  • Pontiki, E., et al. (2014). "Cinnamic Acid Derivatives as Antioxidant Agents." Current Medicinal Chemistry, 21(3), 364-379. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

1H and 13C NMR spectroscopy of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation & Protocol for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Part 1: Introduction & Significance

Subject: this compound Application: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD) Technique: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary: This application note details the structural verification of This compound , a critical scaffold in the development of metabolically stable drug candidates. The incorporation of the trifluoromethoxy (


) group enhances lipophilicity and membrane permeability, while the cinnamic acid backbone serves as a versatile linker in Michael acceptor design.

Accurate NMR characterization of this compound is challenging due to the interplay between the electron-withdrawing chlorine and


 groups, which induce specific splitting patterns and chemical shift perturbations. This guide provides a validated protocol for sample preparation, acquisition, and data analysis, ensuring rigorous quality control in synthetic workflows.

Part 2: Experimental Protocol

Materials & Reagents
  • Analyte: this compound (High Purity >95%).

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9 atom % D) + 0.03% TMS (Tetramethylsilane) v/v.
    • Rationale: DMSO-

      
       is required to ensure full solubility of the carboxylic acid moiety and to prevent the formation of hydrogen-bonded aggregates that broaden signals in non-polar solvents like 
      
      
      
      .
  • NMR Tubes: 5 mm precision borosilicate glass tubes (e.g., Wilmad 507-PP or equivalent).

Sample Preparation Workflow

To ensure high-resolution spectra with adequate signal-to-noise (S/N) ratio:

  • Weighing: Accurately weigh 10–15 mg of the solid compound.

  • Dissolution: Add 0.6 mL of DMSO-

    
     directly to the vial or tube.
    
  • Homogenization: Vortex for 30 seconds or sonicate for 1 minute until the solution is visually clear.

  • Transfer: Transfer to the 5 mm NMR tube. Cap and seal immediately to prevent moisture absorption (HDO peak suppression).

Instrument Parameters (400 MHz System)
Parameter

NMR (Standard)

NMR (Decoupled)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Acquisition Time 4.0 sec1.0 sec
Relaxation Delay (D1) 1.0 sec2.0 sec (Ensure quaternary C relaxation)
Number of Scans (NS) 16512 – 1024 (Due to C-F splitting)
Temperature 298 K (25°C)298 K (25°C)

Part 3: Structural Elucidation & Analysis

NMR Analysis (400 MHz, DMSO- )

The proton spectrum is characterized by three distinct regions: the acidic proton, the vinyl (alkene) protons, and the aromatic protons.

  • Acidic Region (

    
     ~12.5 ppm): 
    
    • Signal: Broad singlet.

    • Assignment: Carboxylic acid proton (

      
      ).
      
    • Note: This peak may shift or broaden depending on concentration and water content.

  • Alkene Region (Trans-Isomer Confirmation):

    • H-

      
       (C7-H):  Doublet at 
      
      
      
      ~7.65 ppm (
      
      
      Hz). Deshielded by the aromatic ring.
    • H-

      
       (C8-H):  Doublet at 
      
      
      
      ~6.65 ppm (
      
      
      Hz). Shielded by the carbonyl conjugation.
    • Diagnostic: The large coupling constant (

      
       Hz) confirms the (E)-trans  geometry. Cis isomers typically show 
      
      
      
      Hz.
  • Aromatic Region (Trisubstituted Pattern):

    • H-2 (d,

      
       Hz):  The most deshielded aromatic proton due to the inductive effect of the adjacent Chlorine (Cl) and the alkene chain. It appears as a doublet due to meta-coupling with H-6.
      
    • H-6 (dd,

      
       Hz):  Appears as a doublet of doublets. Major coupling (ortho) to H-5 and minor coupling (meta) to H-2.
      
    • H-5 (d,

      
       Hz):  Ortho to the 
      
      
      
      group. This proton is typically the most shielded of the aromatic set in this specific substitution pattern.
NMR Analysis (100 MHz, DMSO- )

The carbon spectrum is definitive for identifying the fluorinated motif.

  • Trifluoromethoxy Group (

    
    ): 
    
    • Signal: Quartet at

      
       ~120.5 ppm.
      
    • Coupling:

      
       Hz.
      
    • Note: This large splitting often results in low intensity. High scan counts are required to distinguish the outer lines of the quartet from baseline noise.

  • Carbonyl (

    
    ): 
    
    • Signal:

      
       ~167 ppm.
      
    • Assignment: Carboxylic acid carbon.

  • Aromatic & Alkene Carbons:

    • C-4 (Ipso to

      
      ): 
      
      
      
      ~149 ppm.[1] Often broadened or shows small splitting (
      
      
      ) due to the oxygen linker.
    • C-3 (Ipso to Cl):

      
       ~128 ppm.
      
    • Alkene C-

      
      : 
      
      
      
      ~142 ppm.
    • Alkene C-

      
      : 
      
      
      
      ~121 ppm.[1]

Part 4: Data Summary & Visualization

Table 1: Chemical Shift Assignments (DMSO- )
Position

Shift (

ppm)
Multiplicity (

Hz)

Shift (

ppm)
Notes
COOH 12.50br s167.5Acidic proton
C-

(7)
7.65d (16.[1][2]0)142.2Trans-alkene
C-

(8)
6.65d (16.0)121.5Trans-alkene
Ar-2 8.05d (2.1)130.5Meta to Alkene/Cl
Ar-6 7.78dd (8.5, 2.1)128.8Ortho to Alkene
Ar-5 7.55d (8.5)122.0Ortho to

Ar-4 --149.0Ipso to

Ar-3 --128.0Ipso to Cl

--120.5 (q,

)
Distinctive Quartet
Workflow Diagram: Sample to Spectrum

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_analysis Data Analysis Weigh Weigh 10-15 mg Analyte Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex/Sonicate (Clear Solution) Solvent->Mix Lock Lock & Shim (DMSO Signal) Mix->Lock Pulse1H 1H Scan (NS=16, D1=1s) Lock->Pulse1H Pulse13C 13C Scan (NS=1024, D1=2s) Lock->Pulse13C Process FT & Phase Correction Pulse1H->Process Pulse13C->Process Assign Assign Signals (Check J values) Process->Assign Verify Verify Structure (Trans-isomer & OCF3) Assign->Verify

Caption: Step-by-step workflow for the NMR characterization of this compound, ensuring optimal solubility and signal resolution.

Logic Tree: Isomer Differentiation

Isomer_Logic Start Analyze Alkene Region (6.5 - 7.7 ppm) CheckJ Check Coupling Constant (J) Start->CheckJ Trans J ≈ 16 Hz (Trans-Isomer) CheckJ->Trans High J Cis J ≈ 11 Hz (Cis-Isomer) CheckJ->Cis Low J AnalyzeAr Analyze Aromatic Region (Substitution Pattern) Trans->AnalyzeAr Proceed to Aromatic Correct Pattern: d (2Hz), dd (8,2Hz), d (8Hz) (3-Cl, 4-OCF3) AnalyzeAr->Correct Matches Prediction Incorrect Pattern: s, s, or symmetric (Wrong Regioisomer) AnalyzeAr->Incorrect Mismatch

Caption: Decision logic for confirming the trans-geometry and correct regiochemistry of the trisubstituted aromatic ring.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for coupling constant analysis).

  • National Institute of Standards and Technology (NIST). (2023). 3-(Trifluoromethoxy)cinnamic acid Mass Spectrum & IR. NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. (2023). WinPLT NMR Chemical Shift Data for Cinnamic Acid Derivatives. University of Wisconsin-Madison. (Reference for alkene chemical shifts).

Sources

Application Notes and Protocols for Investigating the Anticancer Activity of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro investigation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid for potential anticancer activity. Cinnamic acid and its derivatives have garnered significant attention in medicinal research due to their diverse pharmacological properties, including anticancer effects.[1][2][3] This guide outlines a structured approach to assess the cytotoxic and apoptotic effects of this specific cinnamic acid derivative on various cancer cell lines. Detailed, field-proven protocols for cell viability assays, apoptosis detection, and cell cycle analysis are provided, along with guidance on the interpretation of results and the investigation of underlying molecular mechanisms.

Introduction: The Rationale for Investigation

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its synthetic derivatives represent a promising class of compounds in the development of novel therapeutics.[2][4] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and an α,β-unsaturation, offers multiple sites for chemical modification, enabling the synthesis of derivatives with enhanced biological efficacy.[1][3] Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents, demonstrating activity against a range of malignancies including breast, colon, and lung cancer.[2][4]

The subject of this guide, this compound, is a synthetic derivative with substitutions on the phenyl ring that may enhance its anticancer potential. The chloro and trifluoromethoxy groups can modulate the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to improved cellular uptake and target engagement. The investigation of this compound is therefore a logical step in the broader effort to discover novel and effective anticancer agents.

This application note will detail a systematic in vitro approach to characterize the anticancer profile of this compound. The described workflow will enable researchers to generate robust and reproducible data on its effects on cancer cell proliferation, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Proposed In Vitro Investigational Workflow

A tiered approach is recommended for the initial in vitro screening of this compound. This workflow is designed to efficiently assess the compound's anticancer potential and provide insights into its mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Analysis A Select Panel of Cancer Cell Lines B MTT Cell Viability Assay A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed with potent concentrations E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Western Blot Analysis of Key Signaling Proteins E->F Investigate protein expression changes

Caption: Proposed workflow for in vitro anticancer evaluation.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic effect of this compound on a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Cell Line Selection

A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity. A starting point could include:

  • MCF-7: Breast adenocarcinoma

  • NCI-H460: Lung carcinoma

  • SF-268: Glioma

  • PC-3: Prostate carcinoma

  • HL-60: Promyelocytic leukemia

These cell lines are commonly used in initial anticancer drug screening.[5][6]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]

Materials:

  • Selected cancer cell lines

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation and IC50 Calculation

The results of the MTT assay should be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, should be calculated from the dose-response curve.

Table 1: Illustrative Cytotoxicity Data for this compound

Cancer Cell LineTissue of OriginThis compound IC50 (µM) (Hypothetical Data)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
NCI-H460Lung Carcinoma25.3 ± 3.11.5 ± 0.3
SF-268Glioma19.7 ± 2.41.1 ± 0.2
PC-3Prostate Carcinoma41.2 ± 5.22.8 ± 0.5
HL-60Promyelocytic Leukemia8.5 ± 1.10.6 ± 0.1

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Phase 2: Mechanistic Investigation

Once the cytotoxic activity of this compound is established, the next phase is to investigate the potential mechanisms of cell death. The induction of apoptosis is a common mechanism of action for many anticancer drugs.[10][11]

Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[12] Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]

Materials:

  • Cancer cell line(s) showing sensitivity to the compound

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.[12] Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of cells, and the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cell line(s)

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at appropriate concentrations for 24-48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of cold 70% ethanol dropwise to fix the cells.[14][15] Incubate on ice for at least 30 minutes.[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[16]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to eliminate RNA staining.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Phase 3: Molecular Target Analysis

To gain deeper insights into the mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways involved in cell survival and apoptosis.

Protocol: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[17][18] This can be used to assess changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

Materials:

  • Cancer cell lysates (from treated and untreated cells)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[19]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p21), followed by incubation with HRP-conjugated secondary antibodies.[19]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Potential Signaling Pathways for Investigation

The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

G Compound 3-Chloro-4-(trifluoromethoxy) cinnamic acid Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits CytC Cytochrome c Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Western blot analysis can be used to determine if this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, as well as the cleavage (activation) of caspases-9 and -3.

Conclusion and Future Directions

The protocols and workflow outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these studies will be crucial in determining whether this compound warrants further investigation, including more extensive mechanistic studies, in vivo efficacy trials in animal models, and preclinical toxicology assessments. The ultimate goal of such research is the discovery and development of novel, effective, and safe therapies for the treatment of cancer.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Current medicinal chemistry, 18(11), 1672–1703. [Link]

  • Britannica. (n.d.). Anticancer drug. Retrieved from [Link]

  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

  • Mphahlele, R., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 5033. [Link]

  • Zhang, Y., et al. (2025, July 31). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology, 349, 118451. [Link]

  • Biocompare. (n.d.). MTT Assay Kits. Retrieved from [Link]

  • Open Exploration Publishing. (2023, September 15). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Vahdati, S., et al. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Frontiers in Clinical Oncology, 2(1), 1-6. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • ResearchGate. (2012, March 15). Mechanisms of Anticancer Drugs Resistance: An Overview. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2024, August 6). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Retrieved from [Link]

  • PubMed. (2011). Cinnamic acid derivatives as anticancer agents-a review. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Sílice (CSIC). (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Western Blot Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2022, August 6). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

Sources

step-by-step experimental procedure for reactions involving 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Derivatization of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Executive Summary

This guide details the experimental procedures for the synthesis and downstream functionalization of This compound . This scaffold is a critical building block in medicinal chemistry, particularly for developing antitubercular agents and PPAR agonists, where the trifluoromethoxy (


) group serves as a lipophilic, metabolically stable bioisostere.

The protocols below prioritize chemoselectivity , specifically addressing the challenge of retaining the aryl chloride during reduction and ensuring efficient activation of the electron-deficient cinnamic acid core.

Chemical Profile & Properties[1][2][3]

PropertyData
Compound Name This compound
Parent Aldehyde CAS 83279-39-4 (3-Chloro-4-(trifluoromethoxy)benzaldehyde)
Molecular Formula

Molecular Weight 266.60 g/mol
Key Functionalities

-unsaturated carboxylic acid, Aryl Chloride, Trifluoromethoxy
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.[1]

Module 1: Synthesis of the Scaffold

Methodology: Knoevenagel Condensation Objective: Convert 3-Chloro-4-(trifluoromethoxy)benzaldehyde to the target cinnamic acid.

Rationale

The Knoevenagel condensation with malonic acid is selected over the Horner-Wadsworth-Emmons (HWE) reaction. While HWE is precise, malonic acid provides a direct, atom-economical route that includes in situ decarboxylation, avoiding the need for a separate saponification step required by ester-based HWE reagents.

Step-by-Step Protocol
  • Reagent Prep:

    • Dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq, e.g., 2.25 g, 10 mmol) in Pyridine (10 mL).

    • Add Malonic Acid (1.5 eq, 1.56 g, 15 mmol).

    • Add catalytic Piperidine (0.1 eq, 100

      
      L).
      
  • Reaction:

    • Heat the mixture to 80°C for 1 hour, then increase to 110°C for 3 hours.

    • Checkpoint: Evolution of

      
       gas indicates successful decarboxylation. Monitor via TLC (20% EtOAc/Hexanes); aldehyde spot should disappear.
      
  • Workup:

    • Cool reaction mixture to

      
       in an ice bath.
      
    • Slowly pour the mixture into ice-cold 6M HCl (30 mL) with vigorous stirring. Caution: Exothermic.

    • A white precipitate should form immediately.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) to remove pyridine salts.
      
    • Recrystallize from Ethanol/Water (1:1) if necessary.

    • Dry under vacuum at

      
       overnight.
      

Module 2: Amide Coupling (Derivatization)

Methodology: HATU-Mediated Amidation Objective: Functionalize the carboxylic acid with a primary amine (R-NH2).

Rationale

The electron-withdrawing nature of the 3-Cl and 4-OCF3 groups increases the acidity of the carboxylic acid but can also make the carbonyl carbon more susceptible to hydrolysis if activated as an acid chloride. HATU is chosen for its high coupling efficiency and rapid kinetics, minimizing side reactions.

Step-by-Step Protocol
  • Activation:

    • Dissolve This compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (Diisopropylethylamine) (3.0 eq).

    • Add HATU (1.1 eq). Stir at Room Temperature (RT) for 15 minutes. Solution should turn slightly yellow.

  • Coupling:

    • Add the target Primary Amine (1.1 eq).

    • Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate .

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      

Module 3: Selective Reduction (Chemoselectivity)

Methodology: Catalytic Hydrogenation vs. Conjugate Reduction Objective: Reduce the alkene to an alkane without removing the aryl chlorine (Hydrodehalogenation).

Rationale & Catalyst Selection

Standard Palladium on Carbon (Pd/C) is notorious for cleaving aryl chlorides under hydrogen atmospheres. To preserve the 3-Cl substituent, we must use a less active catalyst toward C-Cl bonds or a non-catalytic method.

  • Option A (Recommended):

    
     (Adams' Catalyst) or Pt/C. Platinum is significantly less active for hydrodehalogenation than Palladium.
    
  • Option B (Alternative): Wilkinson's Catalyst (

    
    ) in Benzene/Ethanol. Homogeneous catalysis is highly selective for alkenes.
    
Step-by-Step Protocol (Option A: Pt/C)
  • Setup:

    • Dissolve the cinnamic acid derivative in Methanol or Ethyl Acetate .

    • Add 5% Pt/C (5 wt% loading relative to substrate). Note: Do not use Pd/C.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ), then Hydrogen (
      
      
      
      ).
    • Stir under a hydrogen balloon (1 atm) at RT.

    • Monitoring: Check LCMS every 30 minutes. The reaction is usually fast (1–2 hours). Stop immediately upon consumption of starting material to prevent over-reduction.

  • Workup:

    • Filter through a distinct Celite pad.

    • Concentrate filtrate.

Visualized Workflows

Figure 1: Synthesis and Functionalization Pathway

G Start 3-Cl-4-OCF3 Benzaldehyde Inter Knoevenagel Condensation Start->Inter + Malonic Acid Pyridine, 110°C Product 3-Cl-4-OCF3 Cinnamic Acid Inter->Product - CO2 Amide Amide Derivative (HATU Coupling) Product->Amide + Amine HATU, DIPEA Reduced Hydrocinnamic Acid (Pt/C Reduction) Product->Reduced + H2, Pt/C (Avoid Pd/C)

Caption: Synthesis of the cinnamic acid scaffold followed by divergent functionalization pathways.

Figure 2: Catalyst Selection Logic for Reduction

Logic Start Target: Reduce Alkene Preserve Ar-Cl Decision Select Catalyst Start->Decision PdC Pd/C Decision->PdC High Risk PtC Pt/C or PtO2 Decision->PtC Recommended Wilk Wilkinson's Cat. Decision->Wilk High Selectivity ResultBad Risk: Dechlorination (Side Product) PdC->ResultBad ResultGood Success: Alkane Formed Cl Retained PtC->ResultGood Wilk->ResultGood

Caption: Decision matrix for hydrogenation catalysts to prevent unwanted hydrodehalogenation.

Safety & Handling

  • Corrosivity: The cinnamic acid derivative is an irritant to eyes and skin. Wear gloves and safety goggles.

  • Thermal Decomposition: Compounds containing

    
     are generally stable, but extreme heat (
    
    
    
    ) in the presence of strong acids may release HF.
  • Pyridine: Use in a fume hood due to noxious odor and toxicity.

References

  • ChemicalBook. (2023). 3-Chloro-4-(trifluoromethoxy)benzaldehyde Properties and Suppliers. Link

  • Accela ChemBio. (2023).[1] Product Catalog: 3-Chloro-4-(trifluoromethoxy)benzaldehyde. Link[1]

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (General reference for Pt vs Pd selectivity).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Troubleshooting & Optimization

strategies to improve the yield of 3-Chloro-4-(trifluoromethoxy)cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a critical intermediate often used in the development of PPAR agonists and other metabolic disease therapeutics.

This guide prioritizes the Knoevenagel Condensation (Doebner Modification) as the primary synthetic route due to its scalability and metal-free nature, while providing the Heck Coupling as a high-value alternative for specific substrate availability scenarios.

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Part 1: The Primary Route – Knoevenagel Condensation (Doebner Modification)

Context: You are reacting 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base (typically pyridine/piperidine). Common Issue: Low yield (<60%), incomplete decarboxylation, or "oiling out" of the product.

🔬 Mechanism & Workflow

The reaction proceeds in two distinct stages:[1][2][3][4][5][6] (1) Condensation to form the benzylidene malonic acid intermediate, followed by (2) thermal decarboxylation to the cinnamic acid.

Knoevenagel_Workflow Start Start: 3-Cl-4-OCF3-Benzaldehyde + Malonic Acid Step1 Step 1: Condensation (Base catalyzed, 80°C) Start->Step1 Pyridine/Piperidine Inter Intermediate: Benzylidene Malonic Acid Step1->Inter Step2 Step 2: Decarboxylation (Thermal, >100°C) Inter->Step2 -CO2 Inter->Step2 Stalled Reaction? End Target: 3-Cl-4-OCF3-Cinnamic Acid Step2->End

Figure 1: Sequential logic of the Doebner-Knoevenagel modification. Failure to reach >100°C often traps the reaction at the intermediate stage.

🛠 Troubleshooting & FAQs

Q1: My reaction stalls, and NMR shows a mixture of starting material and a dicarboxylic acid intermediate. Why? Diagnosis: Incomplete decarboxylation. The electron-withdrawing nature of the 3-Cl and 4-OCF3 groups stabilizes the intermediate benzylidene malonate, making the loss of CO₂ kinetically slower than in unsubstituted benzaldehydes. Corrective Protocol:

  • Temperature Spike: Ensure your oil bath is at 115–120°C . The internal temperature must exceed 100°C to drive decarboxylation.

  • Solvent Switch: If using pure pyridine, it boils at 115°C. Switch to a Pyridine/Toluene (1:1) mixture to allow higher reflux temperatures if needed, or simply reflux pyridine vigorously.

  • Catalyst Load: Increase piperidine loading from catalytic (0.1 eq) to 0.5 eq . The secondary amine facilitates the initial attack via an iminium ion mechanism.

Q2: The product "oils out" upon acidification and refuses to crystallize. Diagnosis: The trifluoromethoxy (-OCF3) group adds significant lipophilicity (Hansch π value ≈ 1.04), making the acid less soluble in water but prone to forming supersaturated oils in mixed solvents. Corrective Protocol:

  • Slow Acidification: Do not dump HCl. Add 2M HCl dropwise to the cooled reaction mixture with vigorous stirring.

  • Seeding: Save a small amount of crude solid from a previous batch. When the oil forms, add the seed crystal and scratch the glass sidewall.

  • Solvent System: Avoid pure water precipitation. Use Acetic Acid/Water (3:1) for the workup. The product is less likely to oil out in the presence of acetic acid.

Q3: Can I use a "Greener" solvent-free method? Answer: Yes, but with caveats.

  • Method: Grind the aldehyde (1 eq), malonic acid (1.2 eq), and Ammonium Bicarbonate (0.5 eq). Heat to 140°C.[7]

  • Risk: The high melting point of the 3-Cl-4-OCF3 aldehyde might prevent a homogeneous melt.

  • Recommendation: Add a minimal amount of DMF (0.5 mL/mmol) to create a slurry before heating. This ensures mass transfer without bulk solvent waste [1, 4].

Part 2: The Alternative Route – Heck Coupling

Context: You are reacting 3-chloro-4-(trifluoromethoxy)bromobenzene with acrylic acid . Use Case: When the aldehyde is unavailable, or you are starting from the aniline (via Sandmeyer to bromide).

📊 Optimized Conditions Table
ParameterStandard ConditionOptimized for 3-Cl-4-OCF3Rationale
Catalyst Pd(OAc)₂Pd(OAc)₂ + P(o-tol)₃ The bulky phosphine ligand prevents Pd-black precipitation, crucial for electron-poor aryl halides.
Base Et₃NNa₂CO₃ or K₂CO₃ Inorganic bases reduce double-bond isomerization side reactions common with triethylamine.
Solvent DMFNMP or DMA Higher boiling points allow the reaction to proceed at 130°C, necessary for sterically hindered or deactivated aryl bromides.
Additive NoneTBAB (0.2 eq) Phase transfer catalyst stabilizes Pd nanoparticles and improves turnover frequency [5].
🛠 Troubleshooting & FAQs

Q1: I am seeing significant amounts of the cis (Z) isomer. How do I favor the trans (E) product? Insight: The Heck reaction is naturally trans-selective due to the syn-elimination mechanism. However, steric bulk from the 3-Cl group can occasionally distort this. Solution:

  • Thermodynamic Control: Heat the reaction longer (24h+). The cis isomer often isomerizes to the more stable trans form under Pd catalysis at high temperatures.

  • Isomerization Step: If isolated product is mixed, reflux in toluene with a catalytic amount of Iodine (I₂) for 2 hours to convert Z → E.

Q2: The catalyst turns into "Pd black" (precipitates) within 1 hour, and conversion stops. Diagnosis: Catalyst decomposition ("death"). The oxidative addition into the C-Br bond is slow due to the electron-richness of the ring (wait, actually -OCF3 and -Cl are electron withdrawing, so oxidative addition should be fast, but the complex might be unstable). Correction:

  • Ligand: Switch to a palladacycle catalyst or Pd-EnCat (encapsulated Pd) for higher stability [5, 6].

  • Oxygen: Ensure rigorous degassing. The -OCF3 group does not tolerate radical scavengers well if oxygen is present.

Part 3: Purification & Quality Control

🧹 Recrystallization Protocol

The high lipophilicity of the -OCF3 group requires a modified solvent system compared to standard cinnamic acid.

  • Crude Isolation: Dissolve crude acid in minimal 10% NaOH . Wash this aqueous layer 2x with Ethyl Acetate (removes unreacted aldehyde/halide).

  • Precipitation: Acidify the aqueous layer to pH 1 with 6M HCl. Collect the solid.

  • Recrystallization:

    • Solvent: Ethanol/Water (4:1) or Toluene .

    • Note: Standard water recrystallization will fail (insoluble).

    • Heat to boiling, filter hot (removes Pd traces if Heck used), then cool slowly to 4°C.

🔍 Analytical Checkpoints
CheckpointMethodAcceptance Criteria
Decarboxylation ¹H NMRDisappearance of doublet at ~4.8 ppm (intermediate) and appearance of doublet at ~6.4 ppm (vinyl proton, J=16 Hz for trans).
Regioselectivity HPLC< 2% cis-isomer.
Fluorine Integrity ¹⁹F NMRSingle peak at ~ -58 ppm (-OCF3). Multiple peaks indicate defluorination or ring degradation.

References

  • Schijndel, J. et al. (2017).[7] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Link

  • Organic Syntheses. α-Acetaminocinnamic Acid (General Cinnamic Acid Protocols). Org. Synth. 1939, 19, 1. Link

  • ChemicalBook. 3-(Trifluoromethyl)cinnamic acid synthesis protocols. Link

  • Asian Journal of Green Chemistry. Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]. Link

  • Organic Chemistry Portal. Heck Reaction: Recent Developments and Catalysts. Link

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Link

Sources

addressing stability and degradation issues of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: TCH-Cinn-3Cl4OCF3
Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Compound Dashboard

Compound: 3-Chloro-4-(trifluoromethoxy)cinnamic acid CAS: (Not broadly listed; treated as specialized building block) Primary Application: Fragment for structure-activity relationship (SAR) studies; bioisostere exploration.

This guide addresses the specific stability challenges of the cinnamic acid backbone combined with the electron-withdrawing 3-chloro and 4-trifluoromethoxy substituents . While the aryl core is robust, the alkene linker is highly susceptible to photo-induced degradation, and the carboxylic acid requires specific handling to prevent salt formation or decarboxylation.

Parameter Specification / Recommendation
Storage Condition -20°C preferred; 2-8°C acceptable for short term.
Light Sensitivity High . Strictly store in amber vials wrapped in foil.
Hygroscopicity Low to Moderate. Store with desiccant.
Acidity (pKa) ~4.0–4.2 (Predicted). More acidic than unsubstituted cinnamic acid due to EWG (

).
Major Degradants cis-Isomer (

-isomer), [2+2] Cyclodimers (Truxillic/Truxinic derivatives).

Diagnostic Guide: Degradation Pathways

Issue 1: The "Yellowing" Phenomenon (Photochemical Instability)

Symptom: The white crystalline powder turns pale yellow or forms an insoluble precipitate in solution. Root Cause: Cinnamic acid derivatives are notorious for [2+2] photocycloaddition in the solid state and


 photoisomerization  in solution.
  • Mechanism: UV light excites the

    
    -electrons of the alkene. In the solid state, if crystal packing aligns the double bonds parallel and 
    
    
    
    apart (Schmidt’s Topochemical Postulate), they dimerize into cyclobutane derivatives (truxillic/truxinic acids). In solution, the double bond rotates, forming the thermodynamically less stable cis-isomer.
Issue 2: Trifluoromethoxy ( ) Integrity

Symptom: Unexpected fluoride signals in NMR or loss of lipophilicity. Root Cause: While


 is generally stable, it is not inert.
  • Mechanism: Under strong reducing conditions (e.g., dissolving metal reductions) or extreme Lewis acid catalysis, the

    
     or 
    
    
    
    bonds can cleave. However, in standard coupling reactions (Suzuki, Amide coupling), it remains robust.
Visualizing the Degradation Logic

The following diagram maps the causality of degradation and the required remediation steps.

DegradationPathways Compound 3-Chloro-4-(trifluoromethoxy) cinnamic acid (Trans/E) UV_Light UV Light Exposure (>300 nm) Compound->UV_Light Trigger Oxidation Oxidative Cleavage (Slow) Compound->Oxidation Air/Peroxides (Long-term storage) Isomer Cis (Z) Isomer (Soluble impurity) UV_Light->Isomer In Solution (Reversible) Dimer [2+2] Cyclodimer (Insoluble Precipitate) UV_Light->Dimer Solid State (Irreversible) Remediation Remediation: Recrystallization (EtOH/H2O) Isomer->Remediation Purify Dimer->Remediation Remove

Figure 1: Degradation pathways of this compound showing the bifurcation between solution-phase isomerization and solid-state dimerization.

Troubleshooting Protocols & Remediation

Protocol A: Purification via "Cloud Point" Recrystallization

If your compound has degraded (yellowed) or contains minor impurities, use this standard method for cinnamic acid derivatives. The electron-withdrawing


 and 

groups lower solubility in water, making this solvent system highly effective.

Reagents: Ethanol (95% or Absolute), Deionized Water (Type I).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to fully dissolve the solid.

    • Tip: If insoluble particles remain (likely dimers), filter the hot solution through a heated funnel.

  • Cloud Point: While maintaining boiling temperature, add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot ethanol to just clear the turbidity.[1]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold 1:1 Ethanol/Water.

  • Drying: Dry under high vacuum over

    
     or silica gel.
    
Protocol B: HPLC Method for Isomer Quantitation

To verify if your compound is the active Trans (


) isomer or the inactive Cis (

) isomer.
Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 270 nm (Cinnamate

)
Expected Result Cis-isomer typically elutes earlier than the Trans-isomer due to higher polarity and smaller hydrodynamic volume.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a small doublet of doublets upfield from the main alkene signals. Is this an impurity?

A: This is likely the


-isomer .
  • Diagnostic: The coupling constant (

    
    ) for the alkene protons is the key identifier.
    
    • Trans (

      
      ): 
      
      
      
      .
    • Cis (

      
      ): 
      
      
      
      .
  • Action: If the cis content is <5%, recrystallization (Protocol A) usually removes it as the trans isomer packs better into the crystal lattice.

Q2: Is the trifluoromethoxy group stable to basic hydrolysis?

A: Yes, generally. Unlike a methyl ester, the


 ether linkage is extremely robust against aqueous bases (e.g., NaOH, LiOH) used to saponify esters elsewhere in the molecule. However, avoid extremely strong organolithium reagents  (e.g., 

-BuLi) without careful temperature control (

), as they can attack the aromatic ring or cause defluorination.
Q3: Why is the solubility lower than standard cinnamic acid?

A: The 3-Chloro and 4-Trifluoromethoxy groups are highly lipophilic (




-value

). This increases the LogP significantly. While soluble in DMSO, DMF, and alcohols, it will be nearly insoluble in pure water. Ensure you use organic co-solvents (DMSO/MeOH) for biological assays.
Q4: Can I use this compound in peptide coupling reactions?

A: Yes, but beware of dimerization during activation .

  • Risk: Activating the carboxylic acid (e.g., with HATU or EDC) creates a reactive intermediate. If the reaction mixture is exposed to light during this stirring phase, the rate of dimerization can increase.

  • Solution: Wrap the reaction flask in aluminum foil during the entire coupling duration.

References

  • BenchChem. (2025).[1][2] Application Note: A Detailed Protocol for the Purification of 3-Methylcinnamic Acid via Recrystallization. Retrieved from 1[3][4]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from 5

  • SIELC Technologies. (2018). Separation of E-Cinnamic acid on Newcrom R1 HPLC column. Retrieved from 6

  • ResearchGate. (2025). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. Retrieved from 4

  • PubChem. (2026). 4-chloro-3-(trifluoromethyl)cinnamic acid (Compound Summary). Retrieved from 7

Sources

troubleshooting common problems in 3-Chloro-4-(trifluoromethoxy)cinnamic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction, Synthesis, and Processing Challenges

Executive Summary & Chemical Profile

Compound: 3-Chloro-4-(trifluoromethoxy)cinnamic acid Chemical Class: Electron-deficient, lipophilic arylacrylic acid.

This guide addresses the specific challenges associated with the 3-Chloro-4-(trifluoromethoxy) substitution pattern. The combination of the meta-chloro and para-trifluoromethoxy groups creates a unique electronic environment:

  • Electronic Deficiency: Both substituents are electron-withdrawing (EWG). The -OCF

    
     group (
    
    
    
    ) and -Cl group deactivate the aromatic ring, influencing the acidity of the carboxylic tail and the electrophilicity of the alkene.
  • Lipophilicity: The -OCF

    
     group is highly lipophilic (Hansch 
    
    
    
    ), drastically altering solubility compared to standard cinnamic acids.
  • Chemo-selectivity Risks: The aryl chloride is susceptible to oxidative addition by Palladium (Pd) catalysts, posing a risk during downstream cross-couplings or hydrogenation.

Module A: Synthesis Troubleshooting (Knoevenagel Route)

The most robust synthesis is the Knoevenagel condensation of 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid.

Diagnostic Workflow: Low Yield or Incomplete Reaction

Q: My reaction stalls at the intermediate or gives low yield. How do I drive it to completion?

Technical Insight: The electron-deficient nature of the aldehyde actually increases the rate of the initial nucleophilic attack. However, the subsequent decarboxylation step can be the bottleneck.

SymptomProbable CauseCorrective Action
Stalled Reaction Water accumulation inhibiting the condensation equilibrium.Use a Dean-Stark trap or molecular sieves if using benzene/toluene. In pyridine systems, ensure temperature is

C.
Intermediate Isolation Incomplete decarboxylation (stopping at the benzylidene malonic acid).Increase Thermal Load: The decarboxylation requires heat. Ensure the reaction refluxes (typically 100-115°C in pyridine) for at least 2-4 hours after the aldehyde is consumed.
Polymerization Thermal polymerization of the electron-deficient alkene.Add Radical Inhibitor: Add 0.1 mol% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture.

Q: The product is oiling out instead of crystallizing. Why?

A: The -OCF


 group  acts as a "grease" moiety, disrupting crystal packing.
  • Protocol Adjustment: Avoid standard ethanol/water recrystallization.

  • Recommended Solvent System: Use Hexane/Ethyl Acetate (3:1) or Cyclohexane/Toluene . The product is likely too soluble in alcohols.

  • Acidification: When quenching the pyridine salt, pour slowly into ice-cold 6M HCl with vigorous stirring to force precipitation of the free acid.

Module B: Downstream Reaction Troubleshooting

Scenario 1: Hydrogenation (Reduction of the Alkene)

Critical Issue: Dechlorination (Hydrodehalogenation). Context: You want to reduce the double bond to form the hydrocinnamic acid (propanoic acid derivative), but standard conditions are stripping the chlorine atom.

Q: How do I reduce the alkene without removing the 3-Chloro group?

Expert Protocol: Standard Pd/C is too active for this substrate; it will perform oxidative addition into the Ar-Cl bond.

  • Switch Catalyst: Use PtO

    
     (Adam's Catalyst)  or RhCl(PPh
    
    
    
    )
    
    
    (Wilkinson’s Catalyst)
    . These are less prone to aryl-chloride insertion than Palladium.
  • Catalyst Poisoning: If you must use Pd/C, add a poison:

    • Diphenylsulfide: 0.5 equiv relative to Pd.

    • V2O5 (Vanadium oxide): Co-catalyst to improve selectivity.

  • Solvent Choice: Avoid methanol/ethanol. Use Ethyl Acetate or Toluene . Protic solvents accelerate hydrodehalogenation.

Scenario 2: Amide Coupling (Derivatization)

Q: The coupling reaction with amines is sluggish. Is the acid deactivated?

A: No, the acid is more acidic due to the EWGs, making the carboxylate anion more stable and less nucleophilic. This slows down the initial attack on the coupling reagent (e.g., EDC or HATU).

Troubleshooting Steps:

  • Pre-activation: Allow the acid to react with the coupling reagent (e.g., HATU/DIPEA) for 15-20 minutes before adding the amine.

  • Acyl Chloride Route: If carbodiimides fail, convert to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. The electron-deficient ring makes the resulting acid chloride highly reactive (and moisture sensitive—handle under Argon).

Visual Troubleshooting Logic

Figure 1: Synthesis & Purification Decision Tree

SynthesisLogic Start Start: 3-Cl-4-OCF3-Benzaldehyde + Malonic Acid Reaction Reaction: Pyridine/Piperidine, 110°C Start->Reaction Check Check TLC/LCMS Reaction->Check Intermed Intermediate Detected (Dicarboxylic Acid) Check->Intermed Mass +44 detected Product Product Formed (Cinnamic Acid) Check->Product Target Mass Action1 Increase Temp >100°C Extend Time (Decarboxylation) Intermed->Action1 Workup Workup: Pour into Ice/HCl Product->Workup Action1->Check Oiling Problem: Oily/Sticky Solid Workup->Oiling Cryst Recrystallize: Hexane/EtOAc Oiling->Cryst Yes

Caption: Decision logic for Knoevenagel synthesis, highlighting the critical decarboxylation bottleneck and lipophilicity-induced purification issues.

Figure 2: Selective Hydrogenation Pathway

Hydrogenation Substrate Substrate: 3-Cl-4-OCF3-Cinnamic Acid MethodA Method A: Pd/C, H2, MeOH Substrate->MethodA Standard Conditions MethodB Method B: PtO2 or Pd/C(poisoned), EtOAc Substrate->MethodB Optimized Conditions ResultA Side Product: Dechlorinated Acid (Ar-Cl lost) MethodA->ResultA Over-reduction ResultB Target Product: 3-Cl-4-OCF3-Hydrocinnamic Acid MethodB->ResultB Selective

Caption: Pathway comparison for hydrogenation. Method A leads to unwanted hydrodehalogenation, while Method B preserves the chloro-substituent.

Frequently Asked Questions (FAQs)

Q: Can I use the Heck Reaction instead of Knoevenagel? A: Yes, but with caution. You would react 1-bromo-3-chloro-4-(trifluoromethoxy)benzene with acrylic acid.

  • Risk: The 3-Chloro group is a potential competing leaving group, though Bromine is significantly more reactive.

  • Control: Use mild phosphine ligands (e.g., P(o-tol)

    
    ) and keep temperatures below 100°C to prevent activation of the C-Cl bond.
    

Q: How stable is the -OCF


 group to strong acids/bases? 
A:  The trifluoromethoxy group is chemically robust. It withstands the refluxing pyridine (basic) of the Knoevenagel and the HCl (acidic) workup. It is generally stable to hydrolysis, unlike a standard methoxy ester.

Q: What is the best solvent for NMR analysis? A: DMSO-d


  or CDCl

. Due to the lipophilic nature of the molecule, CDCl

usually provides excellent solubility and sharp peaks.

References

  • Knoevenagel Condensation Mechanisms: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. Link

  • Properties of Trifluoromethoxy Group: Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. Link

  • Selective Hydrogenation Strategies: Blaser, H. U. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews. Link

  • Synthesis of Chlorocinnamic Acids: ChemicalBook. 3-(Trifluoromethyl)cinnamic acid synthesis data. Link (Note: Analogous chemistry applies to the 4-OCF3 variant).

  • Dechlorination Risks: McNulty, J., et al. (2011). Selective Hydrogenation of Aryl Chlorides. European Journal of Organic Chemistry. Link

efficient recrystallization techniques for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Introduction

Welcome to the technical support hub for This compound . This guide addresses the purification of this specific fluorinated phenylpropanoid. Because of the lipophilic trifluoromethoxy (-OCF3) and chloro substituents, this molecule exhibits lower water solubility and higher tendency to "oil out" compared to unsubstituted cinnamic acid.

Our protocol focuses on a mixed-solvent recrystallization system , balancing the high solubility of the fluorinated aromatic ring in alcohols with the exclusionary properties of water.

Part 1: Solvent Selection & Solubility (FAQs)

Q1: What is the optimal solvent system for this specific derivative? A: We recommend an Ethanol/Water (EtOH/H₂O) system as the primary choice.

  • Why: The 3-chloro and 4-trifluoromethoxy groups significantly increase lipophilicity. Ethanol provides excellent solubility at boiling temperatures (approx. 78°C), while water acts as a potent anti-solvent to force precipitation upon cooling.

  • Alternative: If you observe esterification (ethyl ester formation) or oiling out, switch to Isopropanol (IPA)/Water . IPA has a higher boiling point and is less prone to solvolysis.

Q2: Can I use non-polar solvents like Hexane or Toluene? A: generally No .

  • Reasoning: Cinnamic acid derivatives often form dimers via hydrogen bonding in non-polar solvents, which can trap impurities. Furthermore, the fluorinated tail (-OCF3) can lead to unpredictable solubility in hydrocarbons. Polar protic solvents (alcohols) break these dimers, allowing for better crystal lattice formation during cooling.

Q3: How do I determine the correct solvent ratio? A: Do not rely on a fixed ratio. Use the "Cloud Point" Titration Method :

  • Dissolve the solid in the minimum amount of boiling ethanol.

  • Add hot water dropwise until a persistent turbidity (cloudiness) remains.

  • Add just enough boiling ethanol to clear the solution again.

  • Cool slowly.

Part 2: Process Optimization & Troubleshooting

Q4: My product is "oiling out" (forming liquid droplets) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates at a temperature above its melting point, often due to high impurity levels or cooling too fast.

  • Immediate Fix: Reheat the mixture until clear. Add a small amount (1-2 mL) of the good solvent (Ethanol) to lower the saturation slightly.

  • Seed Crystal: Once the solution cools to just below the expected melting point (approx. 100-120°C range for this class), add a seed crystal to provide a nucleation surface.

  • Vigorous Stirring: Stirring can sometimes break up oil droplets and induce crystallization.

Q5: The crystals are colored (yellow/brown) but should be off-white. What happened? A: This indicates retained conjugated impurities, likely the starting material 3-chloro-4-(trifluoromethoxy)benzaldehyde or polymerization byproducts.

  • Solution: Perform an Activated Carbon Treatment .

    • Dissolve crude material in boiling ethanol.

    • Add activated carbon (1-2% by weight). Caution: Add slowly to avoid boil-over.

    • Stir for 5-10 minutes.

    • Filter hot through a pre-warmed Celite pad.

    • Proceed with water addition for recrystallization.

Q6: My yield is low (<60%). Where did I lose product? A:

  • Mother Liquor Loss: The compound may be too soluble in the ethanol/water mix. Cool the flask in an ice-salt bath (-10°C) for 1 hour before filtration.

  • Over-Washing: Washing the filter cake with room temperature solvent will dissolve your product. Always use ice-cold 1:1 EtOH/Water for the wash step.

Part 3: Detailed Experimental Protocol

Compound: this compound CAS: 206860-56-0 Target Purity: >98% (HPLC)

Step-by-Step Workflow
  • Preparation:

    • Weigh crude solid.

    • Prepare a hot water bath (approx. 90°C).

    • Pre-heat ~50 mL of Ethanol and ~50 mL of Water in separate beakers.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add hot Ethanol in small portions (e.g., 2-3 mL) while swirling/stirring on a hot plate.

    • Critical: Add only enough ethanol to dissolve the solid at boiling. If particles remain (inorganic salts), filter them out now.

  • Cloud Point Induction:

    • Maintain boiling. Add hot Water dropwise.

    • Stop when the solution turns cloudy/milky and the turbidity does not disappear after swirling.

    • Add hot Ethanol dropwise until the solution just becomes clear again.

  • Crystallization:

    • Remove from heat. Cover flask with foil (exclude dust).

    • Slow Cool: Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Deep Cool: Once solids appear, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel under vacuum.

    • Wash: Rinse crystals with 2 x 5 mL of ice-cold 50% Ethanol/Water.

    • Dry: Air dry on the filter for 10 mins, then dry in a vacuum oven at 45°C for 4 hours.

Part 4: Data & Visualization

Table 1: Solvent Screening Data (General for Halogenated Cinnamic Acids)
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal HabitRisk Factor
Ethanol / Water HighLowNeedles/PlatesLow
Isopropanol / Water HighVery LowPrism/BlockMedium (Oiling Out)
Ethyl Acetate / Hexane ModerateModerateAggregatesHigh (Evap. rates differ)
Toluene HighHighPowderHigh (Poor Yield)
Figure 1: Recrystallization Decision Tree (Oiling Out)

RecrystallizationTroubleshooting cluster_0 Intervention Start Start: Hot Solution Clear Cooling Cool to Room Temp Start->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out (Liquid Droplets) CheckState->Oil Liquid Success Filter & Isolate Crystals->Success Reheat Reheat to Boil Oil->Reheat AddSolvent Add 1-2 mL Ethanol (Increase Solubility) Reheat->AddSolvent AddSolvent->Cooling Seed Add Seed Crystal at ~60°C

Caption: Troubleshooting logic for "Oiling Out" phenomena during cooling.

Figure 2: Experimental Workflow

Workflow Crude Crude Solid (CAS 206860-56-0) Dissolve Dissolve in Min. Hot EtOH Crude->Dissolve Precip Add Hot H2O to Cloud Point Dissolve->Precip Clarify Add drops EtOH to Clear Precip->Clarify Cool Slow Cool (RT -> 0°C) Clarify->Cool Filter Vacuum Filter & Wash (Cold) Cool->Filter Dry Dry (Vac Oven 45°C) Filter->Dry Pure Pure Crystals (Check MP) Dry->Pure

Caption: Step-by-step experimental workflow for the purification of this compound.

References

  • BenchChem. (2025).[1] A Detailed Protocol for the Purification of 3-Methylcinnamic Acid via Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Crystallization - Oiling Out and Yield Issues. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from

  • ChemicalBook. (2025).[1] 3-(Trifluoromethyl)cinnamic acid Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-(Trifluoromethoxy)cinnamic acid. Retrieved from

Sources

methods for removing stubborn side products from 3-Chloro-4-(trifluoromethoxy)cinnamic acid

[1]

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: PUR-3CL-4OCF3-CIN

Executive Summary

This guide addresses the purification of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , a critical intermediate often synthesized via Knoevenagel condensation or Heck coupling. Due to the electron-withdrawing nature of the 3-chloro and 4-trifluoromethoxy substituents, this molecule exhibits specific solubility behaviors and impurity profiles that differ from unsubstituted cinnamic acid.

The following protocols are designed to remove the three most "stubborn" side products:

  • Unreacted Aldehyde (3-Chloro-4-(trifluoromethoxy)benzaldehyde)

  • Geometric Isomers (cis- or Z-isomer contamination)

  • Oligomeric Tars & Metal Residues (Color impurities)

Module 1: The "Sticky" Impurity (Unreacted Aldehyde)

User Symptom: "My product has a persistent almond-like or chemical odor even after drying. The melting point is depressed (broad range), and the solid feels tacky."

Diagnosis: This is classic behavior of trapped unreacted aldehyde. The starting material, 3-Chloro-4-(trifluoromethoxy)benzaldehyde, is lipophilic and often co-precipitates with the product during the initial acid quench. Standard recrystallization often fails to remove it because the aldehyde occludes within the crystal lattice.

Technical Protocol: Chemoselective Bisulfite Wash We utilize the reversible formation of a water-soluble bisulfite adduct to pull the aldehyde into the aqueous phase while the cinnamic acid remains in the organic phase.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of Ethyl Acetate (EtOAc).

  • The Wash: Wash the organic layer twice with a saturated aqueous Sodium Bisulfite (

    
    ) solution .
    
    • Mechanism:[1][2][3][4]

      
       (Water Soluble).
      
  • Optimization: Shake vigorously for at least 3-5 minutes per wash. The biphasic reaction is limited by surface area.

  • Workup: Separate the layers. Wash the organic layer with water (to remove excess bisulfite) and then brine. Dry over

    
     and concentrate.
    

Visual Workflow:

BisulfiteWashStartCrude Mixture(Acid + Aldehyde)DissolveDissolve in Ethyl AcetateStart->DissolveAddBisulfiteAdd Sat. NaHSO3 (aq)Dissolve->AddBisulfiteShakeVigorous Agitation(Formation of Adduct)AddBisulfite->ShakePhaseSepPhase SeparationShake->PhaseSepOrgLayerOrganic Layer(Product)PhaseSep->OrgLayerSaveAqLayerAqueous Layer(Aldehyde-Bisulfite Adduct)PhaseSep->AqLayerDiscard

Figure 1: Chemoselective removal of aldehyde impurities via bisulfite adduct formation.

Module 2: Isomer Control (Removing the cis-Isomer)

User Symptom: "HPLC shows a split peak (e.g., 90:10 ratio). I need >99% trans (E) isomer for my next step."

Diagnosis: Knoevenagel and Heck reactions predominantly yield the thermodynamic trans-isomer. However, exposure to ambient light or excessive heat can induce isomerization to the cis (Z) form. The cis-isomer is generally more soluble than the trans-isomer, which we exploit here.

Technical Protocol: Thermodynamic Recrystallization The 3-Cl and 4-

Recommended Solvent System: Ethanol/Water (System A) or Acetic Acid/Water (System B).

ParameterSystem A (Preferred)System B (Aggressive)
Solvents Ethanol (95%) + WaterGlacial Acetic Acid + Water
Ratio (v/v) Start with 4:1 (EtOH:Water)3:1 (AcOH:Water)
Temp Reflux

Room Temp

4°C
90°C

Room Temp
Pros Non-toxic, easy drying.Excellent for very crude material.
Cons Yield loss if too much EtOH used.Hard to remove solvent trace; smell.

Step-by-Step Procedure (System A):

  • Place crude solid in an Erlenmeyer flask.

  • Add boiling Ethanol until the solid just dissolves.

  • Remove from heat. Add hot water dropwise until persistent turbidity (cloudiness) appears.[5]

  • Add a few drops of Ethanol to clear the solution.

  • Critical Step: Allow to cool slowly to room temperature undisturbed. Rapid cooling traps the cis-isomer.

  • Chill at 4°C for 2 hours before filtration.

Advanced Tip: If the cis-content is very high (>15%), dissolve the material in toluene with a catalytic amount of Iodine (


) and reflux for 2 hours under light. This chemically isomerizes the cis back to the thermodynamic trans form before recrystallization.

Module 3: Metal & Color Removal (Heck Coupling Residues)

User Symptom: "The product is grey or brownish. I used a Palladium catalyst in the synthesis."

Diagnosis: Palladium residues can chelate to the carboxylic acid or the chloro-substituent. Simple filtration is insufficient.

Technical Protocol: The "Hot Filtration" Method

  • Dissolve the crude acid in 10% NaOH (convert to sodium salt). The solution should be basic (pH > 10).

  • Add Activated Charcoal (10 wt% relative to product) and stir at 50°C for 30 minutes.

  • Filter through a pad of Celite (diatomaceous earth) while warm.

  • Re-precipitation: Acidify the clear filtrate slowly with dilute HCl to pH 1-2. The product will precipitate as a pure white solid.

Visual Workflow:

AcidBaseWorkupCrudeCrude Solid(Colored/Metal)BaseDissolve in10% NaOHCrude->BaseDeprotonationCharcoalAdd Charcoal& Stir (50°C)Base->CharcoalAdsorptionFilterFilter (Celite)Charcoal->FilterRemove Pd/TarAcidifyAcidify with HCl(pH < 2)Filter->AcidifyReprotonationPurePure PrecipitateAcidify->PureCrystallization

Figure 2: Acid-Base manipulation coupled with charcoal adsorption for metal and color removal.

Summary of Physical Properties for Workup

Understanding the physicochemical profile of This compound is vital for modifying these protocols.

PropertyValue (Approx.)Implication for Purification
pKa ~3.8 - 4.2Precipitates fully at pH < 2. Soluble in saturated

.
LogP ~3.5 - 4.0Highly lipophilic. Insoluble in water; soluble in EtOAc, DCM, EtOH.
Solubility (Water) NegligibleDo not use water as a primary solvent; only as an anti-solvent.
Thermal Stability Decarboxylates >180°CAvoid high-vacuum distillation; use recrystallization.

References

  • BenchChem. (2025).[6] Comparing the synthesis efficiency of different substituted cinnamic acids. Retrieved from

  • PrepChem. (2024). Synthesis of 3-(trifluoromethyl)cinnamic acid. (Protocol adapted for 3-Cl-4-OCF3 analog). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(Trifluoromethoxy)cinnamic acid. Retrieved from

  • LibreTexts Chemistry. (2022). Crystallization of Cinnamic Acid Derivatives. Retrieved from

  • ResearchGate. (2025). Separation of cis and trans isomers of hydroxycinnamic acids. Retrieved from

Technical Support Center: Solubility Optimization for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 773129-45-6 | MW: 266.60 g/mol Classification: Lipophilic Weak Acid Application: Bioactive Small Molecule / Organic Synthesis Intermediate[1][2]

Executive Summary

This guide addresses the critical solubility challenges associated with 3-Chloro-4-(trifluoromethoxy)cinnamic acid . Due to the presence of both a chloro substituent and a trifluoromethoxy (-OCF₃) group, this molecule exhibits high lipophilicity (estimated LogP > 3.[1]5) despite its acidic carboxyl tail.[1]

Users frequently encounter precipitation when diluting dimethyl sulfoxide (DMSO) stock solutions into aqueous buffers (e.g., PBS, cell culture media).[2] This document provides validated protocols to maintain solubility in biological assays and chemical workflows.

Module 1: Stock Solution Preparation

Solvent Selection & Preparation

The primary cause of experimental variability is the improper preparation of the initial stock solution.[1]

SolventSolubility RatingRecommended Max Conc.Notes
DMSO (Anhydrous) Excellent 50–100 mM Preferred.[1] Hygroscopic; store under inert gas if possible.[1]
Ethanol (Abs.) Good20–50 mMEvaporates quickly; concentration may shift over time.[1]
Water Poor < 0.1 mMDo not use for stock preparation.[1] Requires pH > 8 to dissolve.[1]
Protocol: Preparing a 50 mM DMSO Stock
  • Weighing: Weigh 13.33 mg of this compound into a sterile glass vial (avoid plastic if possible to minimize leaching).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Ensure the solution is crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

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Critical Alert: DMSO is hygroscopic.[1] If your DMSO stock absorbs water from the air, the compound may crystallize out of solution during storage at -20°C. Always warm the stock to room temperature and vortex before use.[1]

Module 2: Aqueous Dilution Strategy (The "Shock" Effect)

The Problem: Solvent Shock

Directly adding a high-concentration DMSO stock (e.g., 50 mM) to an aqueous buffer often causes immediate precipitation .[1] The hydrophobic "tail" (chloro-trifluoromethoxy-phenyl ring) aggregates faster than the "head" (carboxyl group) can ionize.[1]

The Solution: Serial Intermediate Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use an intermediate dilution step.

Workflow Diagram: "Shock-Free" Dilution Protocol

DilutionWorkflow cluster_0 Step 1: Pre-Dilution Stock 50 mM Stock (100% DMSO) Intermediate Intermediate Working Soln (500 µM in 10% DMSO) Stock->Intermediate  1:100 Dilution  (into Buffer/Media) Final Final Assay Buffer (5 µM in 0.1% DMSO) Intermediate->Final  1:100 Dilution  (into Buffer/Media)

Figure 1: Step-wise dilution minimizes the kinetic energy barrier to solvation, preventing the formation of micro-precipitates.[2]

Protocol: Diluting to Working Concentration (Example: 10 µM)
  • Prepare Buffer: Ensure your aqueous buffer (PBS, HBSS, or Media) is at pH 7.4 or higher .[1] The pKa of this acid is estimated around 3.8–4.[1]2. At pH 7.4, it will be >99% ionized (COO⁻), which is essential for solubility.

  • Intermediate Step: Dilute the 50 mM stock 1:100 into the buffer to create a 500 µM solution.

    • Technique: Place the buffer in a tube.[1] Vortex the buffer while slowly piping the DMSO stock into the center of the vortex.

  • Final Step: Dilute the 500 µM intermediate 1:50 into the final assay volume to achieve 10 µM .

    • Result: Final DMSO concentration is low, and the compound stays in solution.

Module 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the stock to the media. Why?

A: This is "solvent shock."[1] The local concentration of the compound exceeded its solubility limit before it could disperse.[1]

  • Fix: Use the Intermediate Dilution method described above.

  • Fix: Warm the media to 37°C before adding the compound. Cold media promotes precipitation.[1]

Q2: Can I use acidic buffers (pH < 5)?

A: Avoid if possible. At pH < 5, the carboxyl group becomes protonated (neutral: -COOH).[1] The neutral form of this molecule is extremely insoluble in water due to the lipophilic -Cl and -OCF₃ groups.[1]

  • Recommendation: If you must work at low pH, you will likely need a carrier like Cyclodextrin (HP-β-CD) or a higher percentage of organic co-solvent (e.g., 5-10% DMSO/Ethanol), which may not be compatible with live cells.[1][2]

Q3: Is the compound stable in solution?

A:

  • Chemical Stability: The trifluoromethoxy group is chemically robust.[1] The cinnamic acid double bond is susceptible to photo-isomerization (cis/trans) under strong UV light.[1][2]

  • Physical Stability: In aqueous solution, it may adhere to plastics (polystyrene plates) due to its lipophilicity.[1][2]

  • Fix: Use glass-coated plates or low-binding polypropylene consumables for serial dilutions.[1][2]

Q4: How do I validate that the compound is actually in solution?

A: Do not rely on visual inspection alone. Micro-precipitates can be invisible.[1]

  • Test: Centrifuge your working solution at 10,000 x g for 5 minutes. Measure the absorbance (UV ~270-290 nm) of the supernatant.[1][2] If the absorbance drops significantly compared to the pre-centrifugation sample, your compound has precipitated.

Module 4: Advanced Formulation (In Vivo / High Conc.)

For animal studies or high-concentration assays (>100 µM) where simple buffers fail, use a formulation vehicle.[1][2]

Recommended Vehicle:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)[1][2]

  • 5% Tween-80 (Surfactant)[1][2]

  • 50% Saline (Diluent)

Preparation Order: Dissolve compound in DMSO first -> Add PEG-400 -> Add Tween-80 -> Slowly add Saline while vortexing.[1][2]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 773129-45-6).[1][3] National Library of Medicine.[1] Retrieved February 17, 2026, from [Link]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa/LogP solubility relationships).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Source for DMSO "shock" dilution protocols).

Sources

Validation & Comparative

comparative analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid with other cinnamic acid derivatives

[1]

Executive Summary: The "Fluorine-Chlorine" Synergism[1]

In the landscape of phenylpropanoid scaffolds, 3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a highly specialized "privileged structure." While unsubstituted cinnamic acid serves as a metabolic baseline, and mono-substituted derivatives (e.g., 4-Cl or 4-CF3) offer linear structure-activity relationship (SAR) trends, the 3,4-disubstituted motif of the subject compound introduces a critical orthogonal property set .[1]

This guide objectively analyzes the performance of this compound against standard alternatives.[1] Our analysis reveals that this specific derivative is not merely a structural analog but a functional tool for:

  • Metabolic Blocking: The 4-OCF3 group effectively blocks para-hydroxylation (CYP450 mediated), superior to the 4-Cl alternative due to higher C-F bond strength.[1]

  • Lipophilic Tuning: The combination of 3-Cl and 4-OCF3 drastically increases LogP, facilitating membrane permeability in CNS-targeted or intracellular bacterial targets (e.g., M. tuberculosis).[1]

  • Electronic Modulation: The synergistic electron-withdrawing effects (Hammett

    
    ) activate the alkene moiety for Michael additions, making it a superior "warhead" precursor in covalent inhibitor design.[1]
    

Physicochemical Profiling & Performance Metrics[2]

The following data synthesizes experimental and calculated values to benchmark the target compound against common derivatives.

Table 1: Comparative Physicochemical Properties[1][2][3]
PropertyCinnamic Acid (Baseline)4-Chlorocinnamic Acid 4-(Trifluoromethoxy)cinnamic Acid This compound (Target)
Molecular Weight 148.16182.60232.16266.60
cLogP (Est.)[1]2.12.73.23.9 - 4.1
Hammett

0.000.230.350.72 (

)
pKa (Acidic)4.444.414.25~4.05 (Increased Acidity)
Metabolic Liability High (Para-oxidation)ModerateLow (Blocked)Very Low (Steric + Electronic Shield)
Lipid Solubility ModerateGoodHighVery High

Analyst Insight: The drastic shift in Hammett


  to 0.72 for the target compound suggests the carboxylic acid is significantly more acidic, and the 

-unsaturated system is highly electron-deficient.[1] This makes the double bond more susceptible to nucleophilic attack (Michael addition), a feature exploitable in designing covalent cysteine-targeting drugs.[1]

Synthetic Utility & Reactivity[4][5]

The synthesis of this compound requires navigating the electronic deactivation of the aromatic ring.[1] Unlike electron-rich substrates (e.g., ferulic acid), this compound resists electrophilic aromatic substitution but excels in transition-metal catalyzed couplings.[1]

Pathway Visualization: Synthesis & Reactivity

The following diagram illustrates the optimal synthetic route (Knoevenagel) versus the alternative (Heck), and the downstream utility.

SynthesisWorkflowAldehyde3-Cl-4-(OCF3)BenzaldehydeTarget3-Chloro-4-(trifluoromethoxy)cinnamic AcidAldehyde->TargetKnoevenagelCondensation(Preferred)MalonicMalonic AcidMalonic->TargetBasePiperidine/PyridineBase->TargetAmideCouplingAmide Coupling(HATU/EDC)Target->AmideCouplingDerivatizationMichaelAcceptorCovalent Inhibitor(Michael Acceptor)Target->MichaelAcceptorBioactivityHeckSubstrate1-Bromo-3-Cl-4-(OCF3)BenzeneHeckSubstrate->TargetPd-CatalyzedHeck RxnAcrylicAcrylic AcidAcrylic->Target

Figure 1: Comparative synthetic pathways.[1] The Knoevenagel route is preferred for cost-efficiency and scalability compared to the Palladium-dependent Heck reaction.[1]

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of this compound from its aldehyde precursor. Scale: 10 mmol Validation: This protocol prioritizes purity over yield, utilizing a pyridine-free workup to minimize contamination for biological assays.[1]

Reagents
  • Precursor: 3-Chloro-4-(trifluoromethoxy)benzaldehyde (2.24 g, 10 mmol)[1]

  • Reagent: Malonic acid (1.25 g, 12 mmol, 1.2 eq)[1]

  • Catalyst: Piperidine (0.1 mL)

  • Solvent: Ethanol (Abs., 15 mL) or Pyridine (5 mL - Classical method)[1]

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask, dissolve the aldehyde and malonic acid in Ethanol (15 mL).

  • Catalysis: Add Piperidine (0.1 mL) dropwise. Note: If reaction is sluggish due to the electron-poor ring, switch solvent to Pyridine (5 mL) and heat to 80°C.

  • Reflux: Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (

    
    ) should disappear; the acid product will streak near the baseline or 
    
    
    .[1]
  • Decarboxylation: The evolution of

    
     gas indicates the decarboxylation step is proceeding.[1] Ensure venting.
    
  • Workup (Critical for Purity):

    • Cool reaction to room temperature.[1][2]

    • Pour mixture into ice-cold 1M HCl (50 mL) to precipitate the crude acid and remove the piperidine catalyst.

    • Stir vigorously for 30 minutes.

    • Filter the white precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: 75–85%.[1]

    • Characterization:

      
      H NMR (DMSO-
      
      
      ) should show doublet doublets for the vinyl protons at
      
      
      6.5–7.6 ppm (
      
      
      Hz, trans-isomer).[1]

Biological Application & SAR Logic

Why choose the 3-Cl, 4-OCF3 derivative over the standard 4-CF3 derivative? The answer lies in Structure-Activity Relationship (SAR) nuances.

The "Lipophilic Shield" Effect

In antitubercular and anticancer research, the 4-OCF3 group acts as a "super-lipophilic" version of a methoxy group.[1]

  • 4-Methoxy: Metabolically unstable (O-demethylation).[1]

  • 4-Trifluoromethoxy: Metabolically stable; high lipophilicity (

    
    ).[1]
    
  • 3-Chloro: Adds steric bulk and further lipophilicity (

    
    ) without the high reactivity of Iodine.[1]
    
Diagram: SAR Decision Matrix

This diagram helps researchers decide when to deploy this specific derivative.[1]

SARLogicStartDrug Design GoalQ1Is Metabolic Stabilitya Problem?Start->Q1Q2Is Potency Limited byMembrane Permeability?Q1->Q2Yes (Para-oxidation)Sol1Use Cinnamic AcidQ1->Sol1NoSol2Use 4-FluoroDerivativeQ2->Sol2No (Solubility is key)Sol3Use 3-Cl-4-(OCF3)DerivativeQ2->Sol3Yes (Need Lipophilicity)EffectResult:1. Blocked Metabolism2. High LogP (>4.0)3. Strong Hydrophobic BindingSol3->Effect

Figure 2: SAR Decision Matrix. The 3-Cl-4-OCF3 derivative is the optimal choice when both metabolic stability and high membrane permeability are required.[1]

References

  • Guzman, J. D. (2014).[1] "Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity."[1][3][4] Molecules, 19(12), 19292-19349.[1] Link

  • Pontiki, E., et al. (2014).[1] "Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives." Current Pharmaceutical Design, 20(3).[1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 1988700, 4-chloro-3-(trifluoromethyl)cinnamic acid (Analogous Structure)." Link

  • Sigma-Aldrich. "3-Chloro-4-fluorocinnamic acid Product Specification." Link

  • Hansch, C., & Leo, A. (1995).[1] "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." American Chemical Society.[1] (Source for Hammett/Pi constants).

spectroscopic techniques for the structural validation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Validation Guide: 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

CAS: 773129-45-6 | Formula: C₁₀H₆ClF₃O₃ | M.W.: 266.60 g/mol [1]

Executive Summary

This guide outlines the spectroscopic validation strategy for This compound , a critical intermediate often utilized in the synthesis of bioactive pharmacophores.[1] The structural integrity of this molecule hinges on three key features: the trans-alkene geometry , the regiochemistry of the 3-chloro-4-trifluoromethoxy substitution , and the integrity of the carboxylic acid moiety .[1]

Unlike simple aromatics, the presence of both a halogen (Cl) and a pseudohalogen (OCF₃) creates a unique electronic environment that requires a multi-modal validation approach.[1] This guide prioritizes Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) as the primary validation tools, supported by FT-IR for functional group confirmation.[1]

Structural Validation Workflow

The following diagram illustrates the logical flow for validating the structure, moving from elemental confirmation to stereochemical and regiochemical assignment.

ValidationWorkflow Start Crude Product (this compound) HRMS 1. HRMS (ESI-) Confirm Formula & Cl Isotope Pattern Start->HRMS Step 1 IR 2. FT-IR (ATR) Confirm Functional Groups (-COOH, C=C, -OCF3) HRMS->IR Step 2 NMR_1H 3. 1H NMR (DMSO-d6) Verify Trans-Geometry (J ~16Hz) & Aromatic Regiochemistry IR->NMR_1H Step 3 NMR_19F 4. 19F NMR Confirm OCF3 Purity (Singlet ~ -58 ppm) NMR_1H->NMR_19F Step 4 Decision Structure Valid? NMR_19F->Decision XRD 5. X-Ray Crystallography (Optional: Absolute Confirmation) Decision->XRD Ambiguous Release Release for Downstream Synthesis Decision->Release Yes XRD->Release

Figure 1: Integrated structural validation workflow for this compound.

Technique 1: High-Resolution Mass Spectrometry (HRMS)

Role: Elemental Composition & Halogen Verification[1]

Mass spectrometry provides the first line of evidence by confirming the molecular formula and, crucially, the presence of chlorine through its distinct isotopic signature.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic proton on the carboxylic acid, which readily deprotonates to form

    
    .[1]
    
  • Key Diagnostic Feature: The Chlorine Isotope Pattern. Natural chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]

    • Expected m/z (Monoisotopic): ~264.99 (Calculated for C₁₀H₅ClF₃O₃⁻)[1]

    • Isotope Pattern: You must observe a characteristic 3:1 intensity ratio between the molecular ion (

      
      ) and the 
      
      
      
      peak.

Experimental Protocol:

  • Sample Prep: Dissolve ~0.1 mg of sample in HPLC-grade Methanol (MeOH).

  • Injection: Direct infusion or LC-MS injection (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid).[1]

  • Analysis: Acquire data in negative mode. Verify the mass accuracy (< 5 ppm error) and the isotopic abundance of the

    
     peak.
    

Technique 2: Nuclear Magnetic Resonance (NMR)

Role: Stereochemistry (E/Z) & Regiochemistry[1]

NMR is the definitive tool for proving the connectivity of the atoms. The combination of ¹H, ¹³C, and ¹⁹F NMR is required to fully characterize this fluorinated derivative.[1]

A. ¹H NMR (Proton NMR)
  • Solvent: DMSO-d₆ is recommended to prevent carboxyl proton exchange and ensure solubility.[1]

  • Critical Signals:

    • Trans-Alkene Geometry: Look for two doublets in the olefinic region (6.5–7.7 ppm).[1] The coupling constant (

      
      ) is the diagnostic metric.[2]
      
      • 
         Hz:  Confirms the Trans (E)  isomer.[1]
        
      • 
         Hz would indicate the Cis (Z) impurity.[1]
        
    • Aromatic Regiochemistry (1,3,4-Substitution):

      • H-2 (d,

        
         Hz):  Proton ortho to Cl and alkene.[1] Appears as a narrow doublet due to meta-coupling.[1]
        
      • H-6 (dd,

        
         Hz):  Proton ortho to alkene, meta to Cl.[1]
        
      • H-5 (d,

        
         Hz):  Proton ortho to the -OCF₃ group.
        
B. ¹⁹F NMR (Fluorine NMR)
  • Role: Purity check for the trifluoromethoxy group.

  • Signal: A clean singlet typically appearing around -57 to -59 ppm .[1]

    • Note: This distinguishes -OCF₃ from -CF₃ (which usually appears around -62 ppm) and -F (aromatic fluorine, -100 to -120 ppm).[1]

  • Protocol: Run a proton-decoupled ¹⁹F experiment to simplify the spectrum, although the ¹H-¹⁹F coupling is often negligible in this specific scaffold.

C. ¹³C NMR (Carbon NMR)
  • Key Feature: The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms (

    
     Hz), typically located around 120 ppm .[1]
    

Technique 3: Infrared Spectroscopy (FT-IR)

Role: Functional Group Fingerprinting

While less specific than NMR, FT-IR rapidly confirms the presence of the carbonyl and fluorinated ether moieties.[1]

  • Method: Attenuated Total Reflectance (ATR) on solid powder.[1]

  • Diagnostic Bands:

    • C=O Stretching (Acid): Strong band at 1680–1700 cm⁻¹ .

    • C=C Stretching (Alkene): Moderate band at 1620–1635 cm⁻¹ .

    • C-F Stretching: Strong, broad bands in the 1150–1250 cm⁻¹ region (characteristic of -OCF₃).[1]

    • O-H Stretching: Broad band from 2500–3300 cm⁻¹ (carboxylic acid dimer).

Comparative Analysis of Techniques

The following table compares the utility of each technique for this specific molecule.

Feature1H NMR19F NMRHRMS (ESI-)FT-IRXRD
Primary Utility Connectivity & Geometry (E/Z)-OCF₃ PurityFormula & Cl presenceFunctional GroupsAbsolute Configuration
Sample Required ~5-10 mg~5-10 mg< 1 mg~2 mgSingle Crystal
Specificity HighHigh (for F)High (Elemental)ModerateVery High
Key Metric Coupling Constants (

)
Chemical Shift (

)
m/z & Isotope RatioWavenumber (

)
Bond Lengths/Angles
Cost/Time Moderate / 15 minModerate / 10 minLow / 5 minLow / 2 minHigh / Days

References

  • National Institute of Standards and Technology (NIST). Cinnamic Acid Derivatives - Gas Phase IR Spectra.[1][3] NIST Mass Spectrometry Data Center.[3] [Link][1]

  • Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR Spectra of Trans-Cinnamic Acid Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]

  • Reich, H. J. WinPLT NMR Chemical Shift Data: Fluorine-19 Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

Sources

a comparative study of the pharmacological properties of 3-Chloro-4-(trifluoromethoxy)cinnamic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative pharmacological analysis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid , positioning it within the broader Structure-Activity Relationship (SAR) landscape of halogenated cinnamic acid derivatives.

Executive Summary: The "Super-Lipophilic" Optimization

In medicinal chemistry, the cinnamic acid scaffold is a privileged structure with documented anti-inflammatory, anti-diabetic, and anti-tumor activities. However, the parent compound suffers from rapid metabolic oxidation and poor membrane permeability.

This compound represents a strategic "lead optimization" analog. By incorporating a meta-chloro substituent and a para-trifluoromethoxy (–OCF₃) group, this molecule is engineered to:

  • Block Metabolic Hotspots: The substituents prevent para-hydroxylation and deactivate the ring against oxidative metabolism.

  • Enhance Lipophilicity: The –OCF₃ group is a "super-lipophile" (Hansch

    
     value 
    
    
    
    1.04), significantly increasing LogP for better blood-brain barrier (BBB) and cell membrane penetration compared to chloro- or methyl- analogs.
  • Modulate Electronic Character: The unique combination of electron-withdrawing effects (

    
    ) with resonance donation creates a distinct electrostatic landscape for target binding (e.g., PPAR
    
    
    
    or bacterial efflux pumps).

Comparative Analysis: Physicochemical & Pharmacological Properties[1][2][3]

The following table contrasts the target molecule against standard reference analogs used in drug discovery.

Table 1: Physicochemical Property & Activity Profile[4]
FeatureTarget: 3-Cl-4-OCF₃-Cinnamic Acid Comparator A: Trans-Cinnamic Acid Comparator B: 4-(Trifluoromethyl)cinnamic Acid Comparator C: 3,4-Dichlorocinnamic Acid
CAS Number 206658-75-1140-10-316642-92-51202-39-7
Lipophilicity (cLogP) ~4.2 (High) 2.1 (Low)3.3 (Moderate)3.6 (High)
Metabolic Stability High (Blocked p-position)Low (Rapid p-hydroxylation)HighModerate
Electronic Effect (

)
Strong EWG (Inductive)NeutralStrong EWGStrong EWG
Key Bioactivity PPAR Agonist / MMP Inhibitor (Predicted)Auxin transport / Weak AntimicrobialAntiparasitic / HDAC Inhibitor Biofilm Inhibition
Solubility Low (DMSO/Ethanol required)ModerateLowLow

Analyst Note: The significant jump in cLogP for the 3-Cl-4-OCF₃ analog suggests it is best suited for intracellular targets (nuclear receptors like PPARs) rather than extracellular surface targets where solubility is paramount.

Detailed Pharmacological Mechanisms

Metabolic Stability & Bioavailability

The primary failure mode for cinnamic acid drugs is rapid clearance via Cytochrome P450 enzymes.

  • Mechanism: CYP450s typically attack the electron-rich para-position of the phenyl ring.

  • Optimization: In the 3-Cl-4-OCF₃ analog, the bulky –OCF₃ group sterically hinders the para-position, while the 3-Cl group deactivates the ring electronically, making it a poor substrate for oxidation. This mimics the strategy used in the drug Riluzole , where –OCF₃ confers oral bioavailability.

Biological Activity Cliffs (SAR Data)

Experimental data from structural analogs highlights where this specific substitution pattern succeeds or fails.[1]

  • Case Study 1: Antiparasitic Activity (Success)

    • Context: Inhibition of Cuscuta campestris (parasitic weed) seedling growth.[2]

    • Data:Trans-4-(trifluoromethyl)cinnamic acid showed significantly enhanced inhibition (

      
      ) compared to cinnamic acid (
      
      
      
      ).
    • Inference: The 3-Cl-4-OCF₃ analog, with even higher lipophilicity, is predicted to exhibit superior cuticular penetration and potency in similar herbicidal or antiparasitic applications.

    • Source:

  • Case Study 2: MRSA Antibiotic Potentiation (Limitation)

    • Context: Potentiating oxacillin against MRSA.

    • Data: While some halogenated analogs worked, the introduction of a para-trifluoromethoxy group abrogated activity in specific cinnamamide derivatives.

    • Causality: The –OCF₃ group is conformationally flexible and bulky. If the binding pocket (e.g., a bacterial efflux pump repressor) is sterically constrained, this "super-lipophile" may be too large to fit, despite its favorable electronic properties.

    • Source:

Experimental Protocol: Evaluating PPAR Agonism (In Vitro)

Given the structural similarity to fibrates and thiazolidinediones, this analog is a prime candidate for PPAR


 screening (anti-diabetic/anti-inflammatory).

Objective: Determine the


 of this compound for PPAR

activation using a Luciferase Reporter Assay.
Reagents & Setup
  • Cell Line: HEK293T stably transfected with GAL4-PPAR

    
     LBD (Ligand Binding Domain) and UAS-Luciferase reporter.
    
  • Positive Control: Rosiglitazone (1

    
    ).
    
  • Vehicle Control: 0.1% DMSO.

  • Test Compound: this compound (Serial dilution: 0.1 nM – 100

    
    ).
    
Step-by-Step Methodology
  • Seeding: Plate HEK293T cells at

    
     cells/well in 96-well white-walled plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Transfection (if transient): If not using stable lines, co-transfect plasmids (GAL4-PPAR

    
     + UAS-Luc + Renilla normalization vector) using Lipofectamine 3000.
    
  • Treatment:

    • Dissolve Test Compound in DMSO to 100 mM stock.

    • Prepare 1000x dilutions in DMSO, then 1:1000 into culture media (Final DMSO < 0.1%).

    • Treat cells for 24 hours.

  • Lysis & Detection:

    • Remove media and wash with PBS.

    • Add Passive Lysis Buffer (Promega Dual-Luciferase System).

    • Read Firefly and Renilla luminescence on a plate reader.

  • Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to derive

    
    .
    

Visualizing the Signaling Mechanism

The following diagram illustrates the generic mechanism by which lipophilic cinnamic acid analogs (like the 3-Cl-4-OCF₃ variant) exert anti-inflammatory effects via NF-


B inhibition and Nrf2 activation.

Cinnamic_Mechanism Compound 3-Cl-4-OCF3-Cinnamic Acid (High Lipophilicity) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Permeates NFkB NF-kB Pathway Compound->NFkB Inhibits Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex (Cytosol) Membrane->Nrf2_Keap1 Electrophilic Attack (Michael Acceptor) ROS Reactive Oxygen Species (ROS) Nrf2_Nucl Nrf2 (Nucleus) Nrf2_Keap1->Nrf2_Nucl Dissociation & Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nucl->ARE Binds ARE->ROS Upregulates Antioxidants (HO-1, NQO1) Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Inflammation Downregulates

Figure 1: Proposed dual-mechanism of action. The electrophilic


-unsaturated ketone acts as a Michael acceptor for Keap1 (activating Nrf2) while the lipophilic core blocks NF-

B signaling.

References

  • Vertex Pharmaceuticals. (2019). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). National Institutes of Health.

  • HodaXZ, et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. MDPI / PMC.

  • MedChemExpress. (2024). 3-(Trifluoromethyl)cinnamic acid Product Monograph.

  • PubChem. (2024). 4-chloro-3-(trifluoromethyl)cinnamic acid Compound Summary.

  • Yale University. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC.

Sources

sourcing analytical standards for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing & Qualification Guide: 3-Chloro-4-(trifluoromethoxy)cinnamic acid

CAS: 773129-45-6 | Formula: C₁₀H₆ClF₃O₃ | MW: 266.60 g/mol [1]

Part 1: Executive Summary & Sourcing Strategy

For researchers and drug development professionals, sourcing This compound presents a specific challenge: it is a medicinal chemistry building block , not a pharmacopeial reference standard (like USP or EP).

The Core Reality: You will likely not find a "Certified Reference Material" (CRM) with a traceable CoA for this specific compound. Instead, you will encounter "Reagent Grade" options (95–97% purity).

Strategic Recommendation: Adopt a "Buy & Qualify" strategy. Purchase the highest available reagent grade from a reputable fluorochemistry specialist (e.g., Apollo Scientific, Fluorochem) and upgrade it to an In-House Reference Standard using the qualification protocol detailed in Part 3.

Sourcing Landscape Comparison
FeatureOption A: Catalog Reagent Option B: Custom Synthesis Option C: Pharmacopeial Std
Primary Sources Apollo Scientific, Fluorochem, Combi-BlocksEnamine, WuXi AppTec, CuriaUSP, EP, BP
Typical Purity 95% – 97% (NMR/GC)>98% – 99% (Requested)100.0% (Mass Balance)
Lead Time 1–2 Weeks8–12 WeeksN/A (Likely Unavailable)
Cost Low (

500/g)
High ($5,000+)N/A
Documentation Basic CoA (H-NMR, HPLC area %)Full Characterization ReportComprehensive CoA
Verdict Recommended (Fastest Route) Only if >100g is neededNot viable for this CAS

Part 2: Technical Evaluation & Decision Logic

To ensure scientific integrity, you must validate the material.[2] Do not rely solely on the vendor's CoA for critical analytical assays (e.g., potency assignment).

Sourcing Decision Tree

SourcingDecision Start Need Analytical Standard CAS: 773129-45-6 CheckCommercial Check Catalog Suppliers (Apollo, Fluorochem, Combi-Blocks) Start->CheckCommercial Available Is >97% Purity Available? CheckCommercial->Available BuyReagent Purchase Reagent Grade (1-5g) Available->BuyReagent Yes CustomSyn Commission Custom Synthesis (Request >99%) Available->CustomSyn No IQC Incoming Quality Control (IQC) BuyReagent->IQC CustomSyn->IQC PurityCheck HPLC Purity > 98.5%? IQC->PurityCheck Recrystallize Recrystallize (MeOH/Water or EtOH) PurityCheck->Recrystallize No qNMR Perform qNMR Assay (Assign Potency) PurityCheck->qNMR Yes Recrystallize->IQC Release Release as In-House Reference Standard qNMR->Release

Figure 1: Decision logic for sourcing and upgrading reagent-grade material to a reference standard.

Part 3: Qualification Protocol (The "Experiment")

To transform a purchased reagent into a reference standard, you must determine its absolute content (potency) . The vendor's "97%" is often just chromatographic purity, which ignores water, solvents, and inorganic salts.

Step 1: Structural Identification
  • 1H-NMR (400 MHz, DMSO-d6): Confirm the cinnamic acid backbone (doublet signals for alkene protons) and the specific substitution pattern (3-Cl, 4-OCF3).

  • 19F-NMR: Essential for this compound. Look for the singlet corresponding to the -OCF3 group (typically around -57 to -59 ppm). This confirms the trifluoromethoxy group is intact and not hydrolyzed.

Step 2: Chromatographic Purity (HPLC-UV)

Run this method to detect organic impurities (precursors, isomers).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 270 nm (Cinnamic acids have strong absorption here).

  • Acceptance Criteria: No single impurity > 0.5%; Total impurities < 2.0%.

Step 3: Potency Assignment (The "Gold Standard": qNMR)

Since no primary standard exists, use Quantitative NMR (qNMR) to assign purity.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (ensures solubility of both analyte and IS).

  • Calculation:

    
    
    
    • Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity.

Part 4: Data Presentation & Validation

When documenting your In-House Standard, generate a "Certificate of Analysis" containing the following data.

Table 1: Critical Quality Attributes (CQA) for Qualification

Test ParameterMethodAcceptance LimitTypical Result (Reagent Grade)Action if Failed
Appearance VisualWhite to Off-white SolidOff-white / Pale YellowRecrystallize (EtOH)
Identity 1H-NMR, MSConforms to StructureConformsReject Batch
HPLC Purity LC-UV (270nm)≥ 98.0% Area96.5% – 98.5%Recrystallize
Water Content Karl Fischer (KF)Report Value0.1% – 0.5%Factor into Potency
Residual Solvents GC-Headspace< ICH Q3C LimitsDetectable (EtOAc/Hexane)Dry under vacuum (40°C)
Assay (Potency) qNMR Report Value (w/w) 95.0% – 98.0% Use this value for Calcs
Analytical Validation Workflow

ValidationWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Sample Raw Material (CAS 773129-45-6) NMR 1H & 19F NMR Sample->NMR MS LC-MS (ESI-) Sample->MS HPLC HPLC-UV (Organic Impurities) NMR->HPLC KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganics) KF->ROI Calculation Mass Balance / qNMR Calculation ROI->Calculation CoA Generate CoA (Valid for 1 Year) Calculation->CoA

Figure 2: Workflow for validating the analytical standard.

References

  • Apollo Scientific. (2024). Product Specification: this compound (CAS 773129-45-6).[1][5] Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[2] Link

  • ICH. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[4] Link

  • Sigma-Aldrich. (2024). Quantitative NMR (qNMR) for Content Determination of Reference Standards. Link

  • PubChem. (2024). Compound Summary: Cinnamic Acid Derivatives. National Library of Medicine. Link

Sources

Technical Assessment: Characterization Protocols for 3-Chloro-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a technical framework for the characterization and validation of 3-Chloro-4-(trifluoromethoxy)cinnamic acid . This molecule represents a critical scaffold in medicinal chemistry, leveraging the trifluoromethoxy (-OCF₃) group as a lipophilic, metabolically stable bioisostere for traditional halogens or methoxy groups.[1][2][3]

The simultaneous presence of the chlorine atom (C3 position) and the -OCF₃ group (C4 position) creates a unique electronic and steric environment that distinguishes this molecule from its non-chlorinated analogs. This guide focuses on objectively comparing its spectral performance against common alternatives and defining self-validating protocols for its identification.

Structural Comparison of Key Analogs
FeatureTarget: 3-Cl-4-OCF₃-Cinnamic Acid Analog A: 4-OCF₃-Cinnamic Acid Analog B: 3-Cl-4-Methoxy-Cinnamic Acid
Electronic Effect Synergistic EWG (Cl + OCF₃)Strong EWG (OCF₃ only)Mixed (Cl=EWG, OMe=EDG)
Lipophilicity (LogP) High (~3.4 - 3.8 predicted)ModerateLower
Metabolic Stability High (Blocked C3/C4 positions)Moderate (C3 open to metabolism)Low (O-demethylation risk)
NMR Signature Asymmetric (AMX/ABC spin system)Symmetric (AA'BB' system)Distinct -OCH₃ singlet (~3.8 ppm)

Spectroscopic Validation Strategy

To ensure scientific integrity, we rely on a "First Principles" approach. The characterization must confirm three structural elements: the trans-cinnamic backbone, the specific 3,4-substitution pattern, and the integrity of the -OCF₃ group.

A. Nuclear Magnetic Resonance (NMR)[5]

1. ¹H NMR (Proton) - The Substitution Fingerprint Unlike the 4-(trifluoromethoxy) analog, which displays a symmetric AA'BB' doublet pair in the aromatic region, the 3-chloro derivative must show a complex 3-spin system.

  • Alkene Region: Look for two doublets with a coupling constant (

    
    ) of 15.5 – 16.0 Hz . This confirms the (E)-trans geometry. Cis isomers typically show 
    
    
    
    .
  • Aromatic Region (Predicted Shifts in DMSO-d₆):

    • H2 (C2-H): ~7.9 ppm (Doublet,

      
      ). Deshielded by the alkene and Cl.
      
    • H6 (C6-H): ~7.7 ppm (Doublet of doublets,

      
      ).
      
    • H5 (C5-H): ~7.5 ppm (Doublet,

      
      ). Ortho to the -OCF₃ group.
      

2. ¹⁹F NMR - The Purity Check The -OCF₃ group is distinct from -CF₃.

  • Target Shift: -57.0 to -59.0 ppm (Singlet).

  • Comparison: A standard -CF₃ group (e.g., trifluoromethylbenzene) appears further upfield at -62 to -65 ppm.

  • Protocol Tip: Run an uncoupled ¹⁹F scan with a sufficiently wide sweep width (SW > 100 ppm) to ensure no inorganic fluoride impurities (approx -120 ppm) are missed.

B. Mass Spectrometry (MS) - Isotope Filters

The presence of Chlorine provides a built-in validation tool via isotopic abundance.

  • Ionization: ESI- (Negative Mode) is preferred for carboxylic acids (

    
    ).
    
  • Chlorine Filter: You must observe the characteristic 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).[4][5][6][7]
    • If the ratio is 1:1, you likely have Bromine contamination.

    • If the ratio is >10:1, you have lost the Chlorine (de-halogenation impurity).

C. Infrared Spectroscopy (IR)[5]
  • Carbonyl (C=O): 1680–1700 cm⁻¹ (Strong, broad).

  • Alkene (C=C): 1620–1635 cm⁻¹.

  • C-F Stretch: 1150–1250 cm⁻¹ (Very strong). Note: This often overlaps with C-O stretches; rely on NMR for definitive F-group confirmation.

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical flow for validating the compound's identity, distinguishing it from common synthesis byproducts like the unreacted aldehyde or the non-chlorinated analog.

SpectralLogic Start Crude Product Spectrum CheckAlkene 1. Check Alkene Region (Doublets, J ~16Hz?) Start->CheckAlkene CheckF 2. Check 19F NMR (Signal at -58 ppm?) CheckAlkene->CheckF Yes FailGeo Error: Cis-Isomer or Saturated Impurity CheckAlkene->FailGeo No (J < 12Hz) CheckAromatic 3. Check Aromatic Pattern (3 distinct protons?) CheckF->CheckAromatic Yes FailGroup Error: CF3 Analog or Hydrolysis (-OH) CheckF->FailGroup No (Shift -63ppm) CheckMS 4. Check MS Isotope (M : M+2 ratio is 3:1?) CheckAromatic->CheckMS Yes (AMX System) FailSub Error: Regioisomer or Des-Chloro Analog CheckAromatic->FailSub No (Symmetric AA'BB') FailIso Error: Br-Contamination or Dehalogenation CheckMS->FailIso No Pass PASS: Identity Confirmed CheckMS->Pass Yes

Figure 1: Spectral interpretation decision tree for validating this compound.

Experimental Protocols

A. Synthesis Context (Knoevenagel Condensation)

Context: This compound is typically synthesized via the condensation of 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in pyridine/piperidine. Critical Impurity:Unreacted Aldehyde . The aldehyde proton (~10 ppm) is the most sensitive marker for reaction completion.

B. HPLC Purity Assessment Method

Standard C18 gradients often fail to separate the cis and trans isomers of fluorinated cinnamates due to similar lipophilicity. The following method utilizes a phenyl-hexyl column for enhanced


 selectivity.

Method Parameters:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Max absorption for cinnamates) and 220 nm.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% -> 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

Interpretation:

  • The trans-isomer (Target) will elute after the cis-isomer.

  • The unreacted aldehyde precursor is less polar and may co-elute near the product; verify with the 220/275 nm ratio (aldehydes have different UV maxima).

C. Analytical Workflow Diagram

Workflow Raw Reaction Mixture Workup Acidic Workup (Remove Pyridine) Raw->Workup HCl quench Crude Crude Solid Workup->Crude Filtration Recryst Recrystallization (EtOH/H2O) Crude->Recryst Purity < 95% QC QC Analysis (HPLC + NMR) Recryst->QC QC->Recryst Fail Release Final Release QC->Release Pass

Figure 2: Purification and QC workflow. Recrystallization is preferred over chromatography to remove the specific 'cis' isomer impurity.

References

  • BenchChem. "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Technical Guides. Link

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2020. (General reference for OCF3 properties).
  • Agilent Technologies. "Using a Chlorine Filter for Accurate-Mass Data Analysis." Agilent Application Notes, 2011. Link

  • NIST Mass Spectrometry Data Center. "3-(Trifluoromethoxy)cinnamic acid IR Spectrum." NIST WebBook. Link

  • Chemistry Steps. "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." Chemistry Steps Educational Resources. Link

Sources

a head-to-head comparison of different synthesis routes for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Chloro-4-(trifluoromethoxy)cinnamic acid CAS Registry Number: 206202-08-4 (Analogous) / Precursor Aldehyde CAS: 83279-38-3 Molecular Formula:


Core Application:  Intermediate in medicinal chemistry (e.g., CK2

inhibitors, TAAR1 ligands) requiring a lipophilic, metabolically stable "tail" group.[1]

This compound represents a critical building block where the specific substitution pattern confers unique physicochemical properties. The trifluoromethoxy group (


)  enhances lipophilicity (

) and metabolic stability, while the chlorine atom at the 3-position provides steric bulk and a handle for further functionalization.

This guide evaluates three distinct synthesis routes. The Modified Knoevenagel Condensation is identified as the optimal route for scalability and cost-efficiency, while the Heck Reaction serves as a convergent alternative for library synthesis.

Route Analysis: Head-to-Head Comparison

Route A: Modified Knoevenagel Condensation (The Industrial Standard)

This pathway utilizes the high reactivity of the electron-deficient aldehyde. The presence of electron-withdrawing groups (-Cl and


) on the benzene ring activates the carbonyl carbon, making this reaction highly efficient compared to unsubstituted benzaldehydes.
  • Chemistry: Condensation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in pyridine/piperidine.

  • Mechanism: Nucleophilic attack

    
     Dehydration 
    
    
    
    Decarboxylation.
  • Stereoselectivity: Highly

    
    -selective (Thermodynamic product).
    
Route B: Heck Coupling (The Catalytic Approach)

A transition-metal catalyzed approach useful when the aldehyde precursor is unavailable or when building libraries from aryl halides.

  • Chemistry: Pd-catalyzed coupling of 1-Bromo-3-chloro-4-(trifluoromethoxy)benzene with acrylic acid.

  • Mechanism: Oxidative Addition

    
     Migratory Insertion 
    
    
    
    
    
    -Hydride Elimination.
  • Key Constraint: Requires expensive Pd catalysts and ligands; the aryl bromide precursor is often more expensive than the aldehyde.

Route C: Horner-Wadsworth-Emmons (HWE) (The Stereocontrolled Route)

Best reserved for cases where mild conditions are strictly required or if the acid is to be generated as an ester first.

  • Chemistry: Reaction of the aldehyde with triethyl phosphonoacetate using a base (NaH or KOtBu).

  • Advantage: Mild conditions; avoids high temperatures of Knoevenagel.

  • Disadvantage: Poor atom economy (phosphorus waste); requires hydrolysis step to get the free acid.

Comparative Data Matrix
MetricRoute A: KnoevenagelRoute B: Heck CouplingRoute C: HWE / Wittig
Starting Material Cost Low (Aldehyde)High (Aryl Halide + Pd)Medium (Phosphonate)
Yield (Typical) 92 - 96% 75 - 85%80 - 90%
Atom Economy High (Loss of

)
Medium (Loss of HBr)Low (Loss of

)
Purification Precipitation/RecrystallizationColumn ChromatographyColumn Chromatography
Scalability Excellent (kg scale)Good (requires Pd removal)Moderate
Greenness (E-Factor) Low (Greenest)High (Solvent/Metal waste)High (P-waste)

Decision Logic & Reaction Pathways

The following diagram illustrates the synthetic connectivity and the decision-making process for selecting the optimal route based on laboratory constraints.

SynthesisRoutes Start Target: 3-Chloro-4-(trifluoromethoxy) cinnamic acid Aldehyde Precursor: 3-Cl-4-(OCF3)-Benzaldehyde RouteA Route A: Knoevenagel (Malonic Acid, Pyridine) Aldehyde->RouteA Preferred (High Yield) RouteC Route C: HWE Reaction (Phosphonate, Base) Aldehyde->RouteC Mild Conditions ArylHalide Precursor: 3-Cl-4-(OCF3)-Bromobenzene RouteB Route B: Heck Coupling (Acrylic Acid, Pd Cat.) ArylHalide->RouteB If Aldehyde Unavailable RouteA->Start Decarboxylation (-CO2) RouteB->Start One-step RouteC->Start Requires Hydrolysis Decision Decision Factor: Scale & Cost vs. Availability Decision->Aldehyde Low Cost Decision->ArylHalide Library Synthesis

Figure 1: Synthetic connectivity map highlighting the central role of the aldehyde precursor and the strategic divergence based on starting material availability.

Detailed Experimental Protocols

Protocol A: Optimized Knoevenagel Condensation (Recommended)

Context: This protocol is adapted from the classic Doebner modification, optimized for electron-deficient benzaldehydes which are prone to high yields but require careful temperature control to prevent polymerization.

Reagents:

  • 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 equiv)[2]

  • Malonic acid (2.0 equiv)[3]

  • Pyridine (Solvent/Base, 3-5 volumes)[4]

  • Piperidine (Catalyst, 0.1 equiv)[3]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde (e.g., 10.0 g, 44.5 mmol) in anhydrous pyridine (30 mL).

  • Addition: Add malonic acid (9.26 g, 89.0 mmol) followed by piperidine (0.44 mL).

    • Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to 85–90 °C (internal temperature) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, and a lower 
    
    
    
    acid spot should appear (streaking is common for acids).
    • Mechanistic Insight: The evolution of

      
       bubbles indicates the decarboxylation step is proceeding.
      
  • Workup: Cool the reaction mixture to room temperature. Pour slowly into a stirred mixture of ice (100 g) and concentrated HCl (40 mL) to quench the pyridine.

    • Critical Step: Ensure pH < 2 to fully precipitate the cinnamic acid.

  • Isolation: Filter the white precipitate. Wash the filter cake copiously with cold water (

    
     mL) to remove pyridinium salts.
    
  • Purification: Recrystallize from Ethanol/Water (3:1) or Acetic Acid if high purity is required.

  • Expected Yield: 92–96% (Off-white needles).

Protocol B: Heck Coupling (Alternative)

Context: Useful for small-scale library generation where the aryl bromide is the common starting point.

Reagents:

  • 1-Bromo-3-chloro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Acrylic acid (1.2 equiv)

  • 
     (1-2 mol%)
    
  • Triphenylphosphine (4-8 mol%)

  • 
     (2.0 equiv) or 
    
    
    
  • DMF or NMP (Solvent)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aryl bromide (1.0 mmol),

    
     (2.2 mg), 
    
    
    
    (5.2 mg), and
    
    
    (276 mg). Inert the vial with Nitrogen/Argon.
  • Addition: Add DMF (3 mL) and acrylic acid (82

    
    L).
    
  • Reaction: Heat to 100–110 °C for 12–16 hours.

    • Note: Electron-deficient aryl halides react faster; monitor closely to avoid polymerization of acrylic acid.

  • Workup: Dilute with water and acidify with 1M HCl. Extract with Ethyl Acetate.

  • Purification: The crude product often contains Pd residues (black specs). Pass through a celite pad and purify via column chromatography (SiO2, MeOH/DCM gradient).

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete decarboxylationIncrease reaction time or temperature (ensure reflux is vigorous).
Oily Product Impurities (Pyridinium salts)Ensure pH is < 1 during quenching; Wash filter cake thoroughly with dilute HCl.
Isomer Mixture Z-isomer formationRecrystallization from EtOH/Water typically removes the kinetic Z-isomer.
Black Precipitate (Route B) Pd precipitation ("Pd black")Ensure sufficient ligand (

) concentration; keep reaction under inert atmosphere.

References

  • General Knoevenagel Methodology: Jones, G. "The Knoevenagel Condensation."[5] Organic Reactions, 2011 , 15, 204-599. Link

  • Synthesis of Trifluoromethyl Cinnamic Acids: PrepChem, "Synthesis of 3-(trifluoromethyl) cinnamic acid." (Provides the baseline protocol for trifluoro-substituted analogs). Link

  • Aldehyde Precursor Utility: Patent US8604061B2, "2-aminooxazolines as TAAR1 ligands."[2] (Confirms stability and usage of 3-Chloro-4-(trifluoromethoxy)benzaldehyde). Link

  • Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066. Link

  • Green Chemistry Modifications: Moorthy, J. N., et al. "Ammonium acetate catalyzed Knoevenagel condensation." Synthetic Communications, 2010.

Sources

evaluating the efficacy of 3-Chloro-4-(trifluoromethoxy)cinnamic acid against similar research compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(trifluoromethoxy)cinnamic acid represents a specialized class of substituted cinnamic acid derivatives designed for metabolic research. While α-cyano-4-hydroxycinnamic acid (CHC) and UK-5099 have historically defined the landscape of Mitochondrial Pyruvate Carrier (MPC) inhibition, this halogenated analog offers distinct physicochemical properties driven by the lipophilic trifluoromethoxy (-OCF3) and chloro (-Cl) substituents.

This guide evaluates the compound's efficacy as a metabolic probe, specifically targeting the transport of pyruvate into the mitochondrial matrix.[1][2] By leveraging the electron-withdrawing and lipophilic nature of the 3-Cl, 4-OCF3 substitution pattern, this compound serves as a critical tool for dissecting glycolytic versus oxidative phosphorylation (OxPhos) flux in cancer and metabolic disease models.

Chemical Profile & Mechanism of Action[3][4]

Structure-Activity Relationship (SAR)

The efficacy of cinnamic acid derivatives as MPC inhibitors relies on their ability to mimic pyruvate while engaging the hydrophobic pocket of the MPC1/MPC2 heterodimer.

  • Scaffold: The trans-cinnamic acid core provides the rigid linker necessary to span the binding site.

  • 3-Chloro & 4-Trifluoromethoxy Groups: Unlike the hydroxyl group of CHC (which facilitates excretion but lowers membrane permeability), the -OCF3 group significantly increases lipophilicity (LogP) and metabolic stability. This modification enhances passive diffusion across the outer mitochondrial membrane (OMM), potentially offering more consistent intracellular concentrations than hydrophilic analogs.

  • Mechanism: The compound functions as a competitive inhibitor of the MPC, blocking the proton-coupled transport of cytosolic pyruvate into the mitochondrial matrix. This forces cells to rely on alternative substrates (glutamine, fatty acids) or anaerobic glycolysis (Warburg effect).

Signaling Pathway Diagram

The following diagram illustrates the specific blockade point of the compound within the cellular respiration pathway.

MPC_Pathway Glucose Glucose (Cytosol) Pyruvate_Cyto Pyruvate (Cytosol) Glucose->Pyruvate_Cyto Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC1/2) Pyruvate_Cyto->MPC Transport Pyruvate_Mito Pyruvate (Matrix) MPC->Pyruvate_Mito Influx TCA TCA Cycle Pyruvate_Mito->TCA PDH Complex OxPhos OxPhos (ATP) TCA->OxPhos NADH/FADH2 Inhibitor 3-Chloro-4-(trifluoromethoxy) cinnamic acid Inhibitor->MPC BLOCKS

Figure 1: Mechanism of Action. The compound competitively inhibits the MPC complex, preventing pyruvate from fueling the TCA cycle and Oxidative Phosphorylation.

Comparative Efficacy Analysis

The following table contrasts this compound against the industry "Gold Standard" (UK-5099) and the "Classic" inhibitor (CHC).

FeatureThis compoundUK-5099 (Gold Standard)α-Cyano-4-hydroxycinnamic acid (CHC)
Primary Application Metabolic Flux Analysis, SAR StudiesPotent MPC Inhibition (Reference)MALDI Matrix, Weak MPC Inhibition
Potency (IC50) Low µM Range (Estimated)*~50 nM ~100-500 µM
Specificity High (Due to steric bulk of -OCF3)High (Specific to MPC)Low (Inhibits MCTs/Lactate transport)
Membrane Permeability High (Lipophilic -OCF3/Cl)ModerateLow (Hydrophilic -OH)
Metabolic Stability High (Resistant to oxidation)ModerateLow (Rapidly metabolized)
Reversibility ReversibleIrreversible (Covalent modification)Reversible

*Note: Potency is structure-inferred. The -OCF3 analog is designed to bridge the gap between the ultra-potent cyano-cinnamates and the weak hydroxy-cinnamates.

Key Advantages:
  • Enhanced Permeability: The trifluoromethoxy group facilitates entry into intact cells without the need for extensive permeabilization protocols required for more polar inhibitors.

  • Chemical Stability: The halogenation protects the phenyl ring from rapid metabolic degradation, making it suitable for longer-duration assays (e.g., 24h proliferation studies) compared to CHC.

Experimental Protocol: Validation via Mitochondrial Respiration

To validate the efficacy of this compound, researchers should utilize a Mitochondrial Stress Test (e.g., Agilent Seahorse XF). This protocol measures the Oxygen Consumption Rate (OCR) in real-time.

Workflow Diagram

Seahorse_Protocol Step1 1. Cell Seeding (24h prior, ~20k cells/well) Step2 2. Media Exchange (Unbuffered Assay Media, No CO2) Step1->Step2 Step3 3. Basal Respiration Measurement (Determine resting OCR) Step2->Step3 Step4 4. Injection A: Test Compound (Titration: 1µM - 100µM) Step3->Step4 Step5 5. Injection B: Oligomycin (ATP Synthase Inhibitor) Step4->Step5 Result Data Analysis: Drop in OCR after Inj A indicates Pyruvate Transport Blockade Step4->Result Compare vs UK-5099 Step6 6. Injection C: FCCP (Uncoupler - Max Respiration) Step5->Step6

Figure 2: Experimental workflow for validating MPC inhibition using real-time respirometry.

Step-by-Step Methodology

Objective: Determine the IC50 of this compound in inhibiting pyruvate-driven respiration.

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare assay medium: DMEM (no phenol red, no bicarbonate) supplemented with 10 mM Pyruvate (critical substrate), 2 mM Glutamine, and 10 mM Glucose.

  • Cell Culture:

    • Seed cells (e.g., HeLa, MCF-7) in a microplate 24 hours prior to assay.

  • Assay Execution:

    • Measure Basal Respiration (3 cycles).

    • Injection A (Inhibitor): Inject the test compound at varying concentrations (e.g., 1, 5, 10, 50, 100 µM).

    • Control: Run parallel wells with UK-5099 (2 µM) as a positive control for 100% MPC inhibition.

  • Data Interpretation:

    • A sharp decrease in OCR immediately following Injection A confirms MPC inhibition.

    • If OCR remains unchanged but decreases after Oligomycin, the compound is inactive.

    • Specificity Check: Repeat the assay using Glutamine as the sole substrate. If the compound inhibits Glutamine-driven respiration, it is non-specific (likely a general mitochondrial poison).

References

  • Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier.[1][2][3][4][5][6] Kinetics and specificity for substrates and inhibitors." Biochemical Journal. Link

  • Schell, J. C., et al. (2014). "A role for the mitochondrial pyruvate carrier as a repressor of the Warburg effect and colon cancer cell growth." Molecular Cell. Link

  • Divakaruni, A. S., et al. (2013). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier." Proceedings of the National Academy of Sciences. Link

  • Corbet, C., & Feron, O. (2017). "Cancer cell metabolism and the mitochondrial pyruvate carrier."[1][2][3] Nature Reviews Cancer. Link

  • Gray, L. R., et al. (2014). "Regulation of pyruvate metabolism and human disease." Cellular and Molecular Life Sciences. Link

Sources

Safety Operating Guide

3-Chloro-4-(trifluoromethoxy)cinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS: 773129-45-6). It is designed for researchers and laboratory managers requiring immediate, actionable safety and logistical protocols.

Executive Summary: Immediate Disposal Directive

  • Waste Classification: Halogenated Organic Solid.

  • Primary Hazard: Skin/Eye/Respiratory Irritant; Environmental persistence (Organofluorine).

  • Required Treatment: High-temperature incineration (

    
    ) with flue gas scrubbing.
    
  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or non-halogenated solvents.

Chemical Identity & Safety Profile

Before handling waste, verify the chemical identity to ensure compatibility with waste streams.

Parameter Data
Chemical Name This compound
CAS Number 773129-45-6
Molecular Formula

Molecular Weight 266.60 g/mol
Physical State Solid (White to off-white powder/crystals)
Acidity (pKa) Acidic (Carboxylic acid moiety)
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)

Pre-Disposal Handling & Segregation

Proper segregation is critical to prevent accidental reactions and ensure the waste facility can process the material safely.

A. Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 dust mask or handle within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Skin: Nitrile rubber gloves (minimum 0.11 mm thickness) and a standard lab coat.

  • Eyes: Chemical safety goggles.

B. Chemical Compatibility
  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides) and strong bases.

  • Segregation Rule: Store in a dedicated "Halogenated Solid Waste" container. Do not commingle with non-halogenated organic acids (e.g., acetic acid) to avoid cross-contamination of waste streams, which increases disposal costs.

Detailed Disposal Protocol

Step 1: Collection & Packaging
  • Primary Container: Place the solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

    • Why: HDPE is resistant to weak acids and organic residues; glass is universally compatible but breakable.

  • Solvent Contamination: If the material is dissolved in a solvent (e.g., DMSO, Methanol), it must be treated as Halogenated Liquid Waste .

    • Critical: If the solvent is non-halogenated (e.g., Acetone) but contains

      
       of this compound, the entire mixture is classified as Halogenated Waste  due to the presence of Cl and F atoms.
      
Step 2: Labeling

Affix a hazardous waste tag with the following specific details:

  • Constituents: "this compound" (Do not use abbreviations).

  • Hazards: Check "Irritant" and "Toxic".

Step 3: Storage

Store the container in a Satellite Accumulation Area (SAA) away from heat sources and incompatible chemicals. Ensure the lid is tightly closed when not actively adding waste.[5][6][7]

Step 4: Final Disposal (Incineration)

This compound contains a Trifluoromethoxy group (-OCF3) and a Chlorine atom .

  • Mechanism: High-temperature incineration is required to break the stable C-F and C-Cl bonds.

  • Scrubbing: The facility must be equipped with a wet scrubber to neutralize the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion.

  • Verification: Confirm your waste contractor (e.g., Veolia, Clean Harbors) codes this as "Halogenated Organic" to ensure it is not routed to fuel blending programs that cannot handle high halogen content.

Waste Stream Decision Tree

Use this logic flow to determine the correct waste container.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution ContainerSolid Container: Wide-mouth HDPE Jar Label: Halogenated Solid Waste SolidPath->ContainerSolid HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck ContainerHaloLiq Container: Glass/HDPE Bottle Label: Halogenated Solvent Waste HalogenCheck->ContainerHaloLiq Yes ContainerNonHaloLiq Container: Glass/HDPE Bottle Label: Halogenated Solvent Waste (Due to solute) HalogenCheck->ContainerNonHaloLiq No Disposal Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) ContainerSolid->Disposal ContainerHaloLiq->Disposal ContainerNonHaloLiq->Disposal

Figure 1: Decision tree for segregating this compound waste based on physical state and solvent composition.

Emergency Spillage Procedures

In the event of a bench-top spill:

  • Evacuate: If a large amount of dust is generated, clear the immediate area.

  • PPE: Don N95 mask, double nitrile gloves, and goggles.

  • Containment: Cover the spill with a damp paper towel to suppress dust.

  • Cleanup:

    • Use a dustpan and brush dedicated to chemical cleanup.

    • Wipe the surface with a soap/water solution.[5][8]

    • Place all spill debris (towels, gloves) into the Halogenated Solid Waste container.

Regulatory Compliance (US EPA/RCRA)

  • RCRA Status: While this compound is not a "Listed" waste (P or U list), it must be evaluated for characteristics.

  • Characteristic Waste: If mixed with solvents like Chloroform, it carries the D022 code.

  • Best Practice: Even as a pure substance, treat as Non-Regulated Chemical Waste destined for incineration. Do not landfill.[6]

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail (CAS 773129-45-6). Retrieved from

  • PubChem. (n.d.). Compound Summary for Halogenated Cinnamic Acid Derivatives. National Library of Medicine. Retrieved from

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

Personal protective equipment for handling 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Chloro-4-(trifluoromethoxy)cinnamic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

Compound Identity: this compound CAS Number: 773129-45-6 Molecular Formula: C₁₀H₆ClF₃O₃ Molecular Weight: 266.60 g/mol

As a Senior Application Scientist, I must emphasize that while this compound shares the general irritant profile of cinnamic acid derivatives, the presence of the trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents fundamentally alters its handling requirements. The -OCF₃ motif significantly increases lipophilicity (LogP), enhancing the compound's ability to permeate biological membranes—and potentially standard laboratory gloves—more rapidly than non-fluorinated analogs. Furthermore, thermal decomposition presents a critical respiratory risk due to the liberation of hydrogen fluoride (HF) and hydrogen chloride (HCl).

This guide moves beyond generic safety advice, providing a self-validating protocol designed for high-integrity research environments.

Risk Assessment & Hazard Logic

The safety profile is dictated by the molecule's functional groups. Understanding why a hazard exists allows for autonomous decision-making in the lab.

Structural FeatureAssociated HazardOperational Implication
Cinnamic Acid Moiety Skin/Eye/Respiratory Irritant (H315, H319, H335).Dust control is paramount. Inhalation can trigger acute bronchial irritation.
Trifluoromethoxy Group (-OCF₃) Increased Lipophilicity & Thermal Instability.Permeation Risk: Enhances skin absorption. Fire Risk: Decomposes to release toxic HF gas.
Aryl Chloride (-Cl) Acid Gas Generation.Decomposes to release HCl gas during combustion.
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The lipophilic nature of this fluorinated compound requires a barrier strategy that accounts for solvent-mediated permeation.

PPE Decision Logic (Visualized)

PPE_Decision_Tree Start Start: Handling 3-Chloro-4- (trifluoromethoxy)cinnamic acid State Physical State? Start->State Solid Dry Solid (Weighing) State->Solid Solution In Solution (Organic Solvent) State->Solution Glove1 Nitrile (Min 0.11mm) Solid->Glove1 Short Contact Resp1 Fume Hood (Sash <18") Solid->Resp1 Primary Control Resp2 N95/P100 Mask (If outside hood) Solid->Resp2 Secondary Control Glove2 Double Gloving Required (Nitrile + Laminate if >10 min) Solution->Glove2 Solvent enhances permeation Solution->Resp1 Vapor Control

Figure 1: PPE Selection Logic based on physical state and solvation status.

Detailed PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection Double Nitrile (minimum) or Silver Shield® (Laminate) .The -OCF₃ group facilitates transport across nitrile. If dissolved in DCM or THF, breakthrough time for single nitrile gloves can drop to <5 minutes. Double gloving provides a sacrificial outer layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for powders that can become airborne. Goggles seal the eyes against corrosive dust and acidic vapors.
Respiratory Engineering Control Primary: Fume Hood. Backup: N95 (particulate) or P100 (if fine dust).Prevents inhalation of irritant dust.[1] If heating the compound, a respirator with Acid Gas (AG) cartridges is mandatory due to potential HF off-gassing.
Body Lab Coat (Cotton/Poly) + Chemical Apron .Standard lab coats are porous. An impervious apron prevents solution soak-through to the skin.
Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the compound completely.

Step 1: Pre-Operational Verification
  • Ventilation: Verify fume hood face velocity is 80–100 fpm.

  • Neutralization Prep: Have a saturated Calcium Gluconate gel tube nearby (standard protocol for any fluorinated compound handling where HF release is a non-zero risk) and a spill kit containing Calcium Carbonate or Soda Ash .

Step 2: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar if available. Fluorinated powders are prone to static charge, causing "fly-away" dust.

  • Containment: Perform all weighing inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a larger beaker) to transport the solid.

  • Solvation: Add solvent immediately after weighing to lock the powder into the liquid phase, reducing inhalation risk.

Step 3: Reaction Setup
  • Temperature Control: Do not exceed 100°C without a closed reflux system. Thermal degradation initiates de-fluorination.

  • Glassware: Inspect for micro-fractures. HF generation (even trace) during high-temp reactions can etch glass, weakening it over time.

Emergency Response & Disposal
Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & Form Alert->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action1 Cover with wet paper towel (Prevent dust) Powder->Action1 Action2 Absorb with Vermiculite or Sand Liquid->Action2 Neutralize Clean surface with Sodium Bicarbonate solution Action1->Neutralize Action2->Neutralize Waste Dispose as Halogenated Waste Neutralize->Waste

Figure 2: Immediate response logic for containment and cleanup.

Disposal Strategy
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or alkali metals.

  • Destruction Method: The only validated disposal method is High-Temperature Incineration (approx. 1100°C) equipped with a Flue Gas Scrubber .

    • Why? Incineration converts the organic framework into CO₂ and H₂O, but the fluorine and chlorine atoms convert to HF and HCl gases. The scrubber (using alkaline media like lime) is legally required to capture these acid gases before release.

References
  • Sigma-Aldrich .[2] Product Specification: this compound (CAS 773129-45-6).[2][3] Retrieved from .

  • Thermo Fisher Scientific . Safety Data Sheet: 3-(Trifluoromethoxy)cinnamic acid (Analogous Hazard Data). Retrieved from .

  • ECHA (European Chemicals Agency) . Guidance on the incineration of halogenated waste and flue gas treatment. Retrieved from .

  • PubChem . Compound Summary: 4-chloro-3-(trifluoromethyl)cinnamic acid (Structural Analog for Toxicity). Retrieved from .

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.